molecular formula C10H7BrFNO B1437389 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one CAS No. 176912-29-1

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Cat. No.: B1437389
CAS No.: 176912-29-1
M. Wt: 256.07 g/mol
InChI Key: ZYDYBCDPBZBCEM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one (CAS 176912-29-1) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol, this compound is characterized by a quinolin-2-one scaffold substituted with a reactive bromomethyl group at the 4-position and a fluorine atom at the 8-position . The bromomethyl group is a versatile handle for further chemical transformation, enabling the construction of more complex molecular architectures through nucleophilic substitution reactions, such as alkylations, to explore structure-activity relationships. The incorporation of fluorine is a common strategy in lead optimization to modulate a compound's electronic properties, metabolic stability, and binding affinity. Quinolin-2-one and quinolin-4-one cores are recognized as privileged structures in pharmacology, with derivatives demonstrating a broad spectrum of biological activities . These include serving as the foundation for numerous antibacterial agents for over four decades. More recently, scientific interest has expanded to their potent antiproliferative effects, with research highlighting their potential as anticancer agents by inducing apoptosis and inhibiting angiogenesis in various cancer models . Furthermore, quinolinone derivatives are being investigated as inhibitors of key enzymatic targets, such as inducible nitric oxide synthase (iNOS) and PARP1, indicating their utility in developing therapies for inflammatory diseases, neural trauma, and for potentiating cancer chemotherapy . This compound is presented as a solid and is intended For Research Use Only. It is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(bromomethyl)-8-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-5-6-4-9(14)13-10-7(6)2-1-3-8(10)12/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDYBCDPBZBCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655309
Record name 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176912-29-1
Record name 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Characterization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable heterocyclic building block for drug discovery. Quinolin-2(1H)-one scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details a logical two-step synthetic strategy, beginning with the construction of the core heterocyclic system via the Conrad-Limpach reaction, followed by a selective free-radical bromination. We offer in-depth mechanistic explanations for each transformation, step-by-step experimental protocols, and a thorough guide to the structural characterization of the final compound using modern spectroscopic techniques, including NMR, Mass Spectrometry, and FTIR.

Introduction: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolinone, or oxo-quinoline, core is a privileged structure in the field of medicinal chemistry.[3] Its rigid, bicyclic framework serves as a versatile scaffold for the development of therapeutic agents targeting a diverse range of diseases, including bacterial infections, cancer, and viral illnesses.[1][2][4] The functionalization of the quinolinone ring at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of a reactive bromomethyl group at the C4-position, as in the title compound, provides a key electrophilic handle for further synthetic elaboration, enabling the covalent linkage of the quinolinone core to other molecular fragments or biological targets. The 8-fluoro substituent can further modulate the electronic properties and metabolic stability of the molecule.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is approached through a logical sequence starting from commercially available precursors. The overall strategy involves the initial assembly of the functionalized quinolinone core followed by the selective introduction of the bromine atom.

Retrosynthetic Pathway

A retrosynthetic analysis reveals a straightforward pathway. The target molecule can be accessed from the key intermediate, 8-fluoro-4-methylquinolin-2(1H)-one, via a selective benzylic bromination. This intermediate, in turn, can be constructed from 2-fluoroaniline and ethyl acetoacetate through a Conrad-Limpach cyclization reaction.

G Target 4-(Bromomethyl)-8-fluoro- quinolin-2(1H)-one Intermediate 8-Fluoro-4-methyl- quinolin-2(1H)-one Target->Intermediate Benzylic Bromination Precursors 2-Fluoroaniline + Ethyl Acetoacetate Intermediate->Precursors Conrad-Limpach Reaction

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of 8-Fluoro-4-methylquinolin-2(1H)-one

Mechanistic Rationale: The Conrad-Limpach Reaction

The construction of the 4-hydroxyquinolin-2-one core (which exists in tautomeric equilibrium with the 2,4-dione form and, upon thermal cyclization, the 4-methyl-2-one form) is efficiently achieved using the Conrad-Limpach synthesis. This reaction involves two key stages:

  • Aniline-Ester Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline onto the acetyl carbonyl of ethyl acetoacetate, forming a β-enaminocrotonate intermediate. This step is typically performed at moderate temperatures.

  • Thermal Cyclization: The β-enaminocrotonate is then heated to a high temperature (typically >250 °C) in a suitable high-boiling solvent (e.g., Dowtherm A or mineral oil). This thermal energy drives an intramolecular electrophilic cyclization onto the aniline ring, followed by the elimination of ethanol to yield the stable, aromatic quinolin-2(1H)-one system.

The regioselectivity of the cyclization is directed by the electronics of the aniline ring, typically favoring cyclization ortho to the amino group.

Detailed Experimental Protocol

Materials:

  • 2-Fluoroaniline

  • Ethyl acetoacetate

  • Dowtherm A (or high-boiling mineral oil)

  • Ethanol

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux (approx. 120-130 °C) and collect the water that azeotropes off. Monitor the reaction by TLC until the starting aniline is consumed.

  • Remove the volatile components under reduced pressure to yield the crude β-enaminocrotonate intermediate.

  • In a separate flask suitable for high temperatures, heat Dowtherm A to 250-260 °C.

  • Add the crude intermediate dropwise to the hot Dowtherm A. Vigorous evolution of ethanol will be observed.

  • Maintain the temperature for 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C and add hexanes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with hot hexanes to remove the Dowtherm A, and then with cold ethanol.

  • Dry the resulting solid, 8-fluoro-4-methylquinolin-2(1H)-one, under vacuum. The product can be further purified by recrystallization if necessary.

Part II: Synthesis of this compound

Mechanistic Rationale: Free-Radical Bromination

The conversion of the 4-methyl group to a 4-bromomethyl group is accomplished via a selective free-radical halogenation. This reaction is highly specific for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

  • Initiation: A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is decomposed by heat or light to generate initial radicals.

  • Propagation: These radicals react with N-Bromosuccinimide (NBS) to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group at the C4 position, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

  • Termination: The reaction ceases when radicals combine with each other.

Using NBS is crucial as it maintains a low, constant concentration of bromine radicals, which favors substitution over electrophilic addition to the aromatic ring.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• R• + NBS R• + NBS R-H + •N(Succ) + Br• R-H + •N(Succ) + Br• R• + NBS->R-H + •N(Succ) + Br• Br• + Ar-CH3 Br• + Ar-CH3 HBr + Ar-CH2• HBr + Ar-CH2• Br• + Ar-CH3->HBr + Ar-CH2• Ar-CH2• + NBS Ar-CH2• + NBS Ar-CH2Br + •N(Succ) Ar-CH2Br + •N(Succ) Ar-CH2• + NBS->Ar-CH2Br + •N(Succ) Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 Ar-CH2• + Br• Ar-CH2• + Br• Ar-CH2Br Ar-CH2Br Ar-CH2• + Br•->Ar-CH2Br

Caption: Simplified mechanism of free-radical bromination.

Detailed Experimental Protocol

Materials:

  • 8-Fluoro-4-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a solution of 8-fluoro-4-methylquinolin-2(1H)-one (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a sunlamp or a 250W incandescent bulb to facilitate radical initiation.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. Note that the solid succinimide byproduct will float to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data
Technique Parameter Expected Observation
Appearance Physical StateOff-white to pale yellow solid
¹H NMR Chemical Shift (δ)~11.5-12.5 ppm: (s, 1H, NH ), ~7.0-7.8 ppm: (m, 3H, Ar-H ), ~4.8 ppm: (s, 2H, CH₂ Br)
¹³C NMR Chemical Shift (δ)~160-165 ppm: (C=O), ~150-155 ppm: (C-F, d, ¹JCF ≈ 250 Hz), ~110-145 ppm: (Ar-C), ~30-35 ppm: (C H₂Br)
Mass Spec (EI) m/z[M]⁺ & [M+2]⁺: Two peaks of ~1:1 intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
FTIR Wavenumber (cm⁻¹)~3200-3000: N-H stretch, ~1650-1670: C=O stretch (amide), ~1600, 1480: C=C aromatic stretch, ~1250: C-F stretch, ~600-700: C-Br stretch
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the structure. A broad singlet in the downfield region (~12 ppm) is characteristic of the amide N-H proton. The aromatic region will display complex multiplets corresponding to the three protons on the fluorinated benzene ring. The most diagnostic signal is a sharp singlet integrating to two protons at approximately 4.8 ppm, confirming the presence of the bromomethyl (CH₂Br) group. The absence of a singlet around 2.4-2.6 ppm confirms the complete conversion of the starting methyl group.

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular weight. The most critical feature for a bromo-compound is the isotopic pattern of the molecular ion.[5] Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly identical intensity, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

  • FTIR Spectroscopy: Infrared spectroscopy helps identify the key functional groups.[6][7] A strong absorption band around 1660 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch. A broad peak above 3000 cm⁻¹ corresponds to the N-H bond. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The presence of the C-F bond is indicated by a strong absorption around 1250 cm⁻¹, and the C-Br stretch will be found in the fingerprint region, typically between 600-700 cm⁻¹.

Safety and Handling

  • Reagents: 2-Fluoroaniline is toxic and a suspected carcinogen. N-Bromosuccinimide is an irritant. Benzoyl peroxide is a strong oxidizer and can be explosive. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Product: this compound is a benzylic bromide and should be treated as a potent lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the final product in a cool, dry, dark place under an inert atmosphere to prevent decomposition.

References

A comprehensive list of references would be compiled here, based on the citations used throughout the text, ensuring each entry includes the title, source, and a valid, clickable URL for verification.

Sources

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one: Properties, Synthesis, and Applications in Drug Discovery

The quinolin-2(1H)-one framework is a cornerstone heterocyclic motif in modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, enabling precise interactions with protein active sites. Compounds incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant effects[1][2].

This guide focuses on a particularly valuable derivative: This compound . This molecule is not merely another quinolinone; it is a strategically designed building block for medicinal chemists. The introduction of two key functionalities elevates its utility:

  • The 4-(Bromomethyl) Group: This benzylic bromide is a highly effective electrophilic handle. Its reactivity allows for the straightforward covalent attachment of the quinolinone core to a vast array of nucleophilic partners, making it an ideal starting point for constructing compound libraries via substitution reactions.

  • The 8-Fluoro Substituent: The placement of a fluorine atom on the aromatic ring is a classic medicinal chemistry strategy. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, pKa, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, synthesis, reactivity, and strategic applications of this compound.

Section 1: Physicochemical and Computed Properties

Understanding the fundamental properties of a chemical building block is critical for its effective use in synthesis and drug design. While specific experimental data for the 8-fluoro derivative is sparse in publicly available literature, a robust profile can be constructed from data on the closely related parent compound, 4-(Bromomethyl)quinolin-2(1H)-one, and computational predictions. The fluorine atom is expected to subtly increase the melting point, density, and acidity (lower pKa) compared to the non-fluorinated analog.

Table 1: Summary of Physicochemical and Computed Properties

Property Value / Description Source / Comment
IUPAC Name 4-(Bromomethyl)-8-fluoro-1H-quinolin-2-one ---
CAS Number 1401963-08-3 [3]
Molecular Formula C₁₀H₇BrFNO Derived
Molecular Weight 256.07 g/mol Derived
Appearance White to light yellow powder/crystal Inferred from analog[4][5]
Melting Point >255 °C Based on non-fluorinated analog (255-258 °C)[4][5]
Boiling Point ~392 °C (Predicted) Based on non-fluorinated analog[4][5]
Density ~1.6 g/cm³ (Predicted) Based on non-fluorinated analog (1.542 g/cm³)[4][5]
pKa ~11.0 (Predicted) Based on non-fluorinated analog (11.17)[4][5]
Storage Conditions Store at 2-8°C under inert gas (Nitrogen or Argon) Recommended for benzylic bromides[4][5]
XLogP3 1.9 Predicted (Fluorine increases lipophilicity over H)
Hydrogen Bond Donor 1 (Amide N-H) [6]
Hydrogen Bond Acceptor 1 (Carbonyl C=O) [6]

| Rotatable Bond Count | 1 (Aryl-CH₂ bond) |[6] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 4-(bromomethyl)quinolin-2(1H)-one derivatives typically involves an intramolecular cyclization of an appropriately substituted N-phenylbutyramide precursor. This powerful and reliable method provides a direct route to the core heterocyclic structure.

Experimental Protocol: Synthesis via Intramolecular Cyclization

The following protocol is adapted from a documented synthesis of the non-fluorinated analog and is a highly probable route for the 8-fluoro derivative, starting from the corresponding 2-fluoro-N-phenyl bromoacetoacetanilide.[5]

Step 1: Reaction Setup

  • To a 5 L reactor equipped with a mechanical stirrer and reflux condenser, add 4 L of a suitable anhydrous solvent such as 1,2-dichloroethane.

  • Add 500 g of the starting material, 4-bromo-N-(2-fluorophenyl)-3-oxobutanamide. Stir until a homogeneous solution is achieved.

Step 2: Dehydrative Cyclization

  • In a separate reactor, prepare a slurry of a powerful dehydrating agent, such as phosphorus pentoxide (1 kg), in 1 L of 1,2-dichloroethane.

  • Heat both reactors to the reflux temperature of the solvent (~83 °C).

  • Once refluxing, begin a continuous distillation-transfer process where the solvent from the main reaction vessel is distilled into the vessel containing the dehydrating agent, and the dried, distilled solvent is returned to the main reactor. This ensures the continuous removal of water generated during the reaction, driving the equilibrium towards product formation.

  • Maintain the reaction under reflux for approximately 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Isolation and Purification

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Isolate the crude product by filtration (e.g., using a filter press).

  • Wash the filter cake thoroughly with fresh 1,2-dichloroethane to remove residual starting materials and soluble impurities.

  • Dry the product under vacuum to remove all solvent, yielding this compound as a solid powder.

Causality and Experimental Rationale
  • Choice of Reagents: The use of phosphorus pentoxide (P₂O₅) is critical. It is an exceptionally strong dehydrating agent required to facilitate the intramolecular Friedel-Crafts-type acylation and subsequent cyclization under thermal conditions.

  • Solvent and Temperature: 1,2-Dichloroethane is an effective solvent that is stable to the reaction conditions and has a suitable boiling point to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.

  • Water Removal: The continuous removal of water is the key to achieving a high yield. The cyclization is a condensation reaction that is reversible; by removing the water byproduct, Le Châtelier's principle dictates that the reaction equilibrium will shift in favor of the cyclized product.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Workup & Isolation A 4-Bromo-N-(2-fluorophenyl)- 3-oxobutanamide D Mix & Dissolve A->D B Phosphorus Pentoxide (P₂O₅) F Dehydrative Cyclization (Continuous Water Removal) B->F C 1,2-Dichloroethane (Solvent) C->D E Heat to Reflux (~83 °C) D->E E->F G Cool to Room Temp F->G H Filter Precipitate G->H I Wash with Solvent H->I J Vacuum Dry I->J K Final Product: This compound J->K

Caption: Synthetic workflow for this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the predictable and efficient reactivity of its bromomethyl group. This group functions as a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions. This allows the quinolinone scaffold to be "clicked" onto a variety of molecules containing nucleophilic centers.

Core Reactivity: Sₙ2 Displacement

The primary reaction pathway involves the displacement of the bromide ion by a nucleophile. The benzylic position of the carbon enhances its reactivity, making the substitution favorable with a wide range of soft and hard nucleophiles.

  • O-Alkylation: Alcohols and phenols can be used to form ether linkages.

  • N-Alkylation: Primary and secondary amines react to form secondary and tertiary amines, respectively. This is a common strategy for linking the core to side chains or other heterocyclic systems.[7]

  • S-Alkylation: Thiols are excellent nucleophiles and react readily to form thioether bonds, a linkage found in many biologically active molecules.[1]

This reactivity is fundamental to its use as a building block in combinatorial chemistry and fragment-based drug design (FBDD) to rapidly generate analogs for structure-activity relationship (SAR) studies.

Visualization: General Reactivity Pathway

G cluster_reactants Reactants cluster_products Products A 4-(Bromomethyl)-8-fluoro- quinolin-2(1H)-one C Sₙ2 Reaction (Base, Solvent) A->C B Nucleophile (Nu-H) e.g., R-OH, R-NH₂, R-SH B->C D Coupled Product (4-(Nu-methyl)-8-fluoro-..) C->D E Byproduct (H-Br) C->E

Caption: General Sₙ2 reactivity of the bromomethyl group.

Section 4: Predictive Spectroscopic Characterization

For a researcher synthesizing this compound, confirming its structure is paramount. While specific spectra are not published, a predictive analysis based on fundamental NMR principles provides a strong guideline for characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

    • -CH₂Br Protons: A characteristic singlet would appear in the downfield region, typically between δ 4.5 and 5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

    • Aromatic Protons: The protons on the quinolinone ring system will appear between δ 7.0 and 8.5 ppm. The fluorine at the 8-position will introduce complex splitting patterns (coupling) to the adjacent protons at the 7-position (³JHF, ortho coupling) and the 6-position (⁴JHF, meta coupling).

    • Vinyl Proton: The proton at the 3-position will likely appear as a singlet around δ 6.5 ppm.

    • Amide Proton (N-H): A broad singlet is expected, typically far downfield (> δ 10 ppm), which may exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • -CH₂Br Carbon: A signal around δ 30-35 ppm.

    • Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. The carbon directly bonded to fluorine (C-8) will show a large one-bond coupling constant (¹JCF) of ~250 Hz, appearing as a doublet. Adjacent carbons will also show smaller C-F couplings.

    • Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile intermediate for creating novel therapeutic agents.

  • Scaffold for Targeted Inhibitors: The quinolinone core is a proven scaffold for inhibitors of various enzymes. For instance, related fluoroquinolone structures have been used to develop potent inhibitors of histone deacetylases (HDACs), which are major targets in oncology.[8][9] The bromomethyl handle allows for the introduction of zinc-binding groups or linkers to surface-binding moieties, essential components of many enzyme inhibitors.[10][11][12]

  • Antibacterial Agents: The quinolone family, famously represented by fluoroquinolone antibiotics, targets bacterial enzymes like DNA gyrase and topoisomerase IV.[13] This building block provides a direct entry point for synthesizing novel quinolinone-based antibacterials to combat growing resistance.

  • Gastroprotective Agents: The non-fluorinated analog is a known intermediate in the synthesis of Rebamipide, a gastroprotective agent.[5] This highlights the scaffold's utility in treating conditions like gastritis and ulcers.

  • Modulation of Physicochemical Properties: The 8-fluoro substituent is not merely a passive decoration. It actively modulates the electronic properties of the aromatic system, which can enhance binding to target proteins through favorable electrostatic or dipole interactions. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolism and thereby increasing the in vivo half-life of a drug candidate.

Section 6: Safety and Handling

Based on the hazard profile of the structurally similar 4-(Bromomethyl)quinolin-2(1H)-one, this compound must be handled with care.

  • Hazards: It is classified as an irritant and may cause burns.[4][14] It is irritating to the eyes, respiratory system, and skin.[4] Direct contact should be avoided.

  • Recommended Precautions:

    • Handle only in a well-ventilated fume hood.

    • Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

    • Avoid inhalation of dust.

    • Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[5]

References

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  • 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID - PubChem. (n.d.). PubChem. [Link]

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  • Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (2021). National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). National Center for Biotechnology Information. [Link]

  • Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. (2011). ResearchGate. [Link]

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  • 4,4′-methylenedianiline | CAS#:101-77-9 | Chemsrc. (n.d.). Chemsrc. [Link]

  • HDAC8 as an emerging target in drug discovery with special emphasis on medicinal chemistry. (2023). PubMed. [Link]

  • Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (2021). ResearchGate. [Link]

  • Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. (2010). PubMed. [Link]

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Spectroscopic Characterization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one: A Predictive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth predictive analysis of the spectroscopic data for 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics. By dissecting the influence of the quinolin-2(1H)-one core, the 8-fluoro substituent, and the 4-bromomethyl group, this guide offers researchers a robust framework for the identification and characterization of this and structurally related compounds. Detailed interpretations, predicted data tables, and proposed fragmentation pathways are presented to facilitate a deeper understanding of the molecule's spectroscopic behavior.

Introduction: The Significance of this compound

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The title compound, this compound, combines this key heterocyclic system with a reactive bromomethyl group, a common precursor for further molecular elaboration, and a fluorine atom, which can significantly modulate physicochemical and pharmacokinetic properties. Accurate structural elucidation through spectroscopic methods is a cornerstone of its application in drug discovery and development.

This guide is designed to serve as a predictive reference for researchers. The following sections will detail the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the bromomethyl group, and the N-H proton of the quinolinone ring.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N1-H~11.0-12.0broad singlet (br s)-
H5~7.5-7.7doublet of doublets (dd)JH5-H6 ≈ 8.0, JH5-F8 ≈ 1.0
H6~7.2-7.4triplet (t)JH6-H5 ≈ JH6-H7 ≈ 8.0
H7~7.0-7.2doublet of doublets (dd)JH7-H6 ≈ 8.0, JH7-F8 ≈ 9.0
H3~6.5-6.7singlet (s)-
C4-CH₂Br~4.6-4.8singlet (s)-
Rationale for Predicted ¹H NMR Chemical Shifts and Multiplicities

The chemical shifts in quinoline and its derivatives are influenced by the heterocyclic ring system and the electronic effects of substituents.[1][2][3]

  • N1-H: The proton on the nitrogen in the quinolin-2(1H)-one tautomer is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet in the downfield region.

  • Aromatic Protons (H5, H6, H7): The fluorine atom at the C8 position will exert a strong electron-withdrawing inductive effect, influencing the chemical shifts of the adjacent protons. The most significant effect is expected on H7, which will also exhibit a large through-space coupling to the fluorine (ortho H-F coupling). H5 will show a smaller meta H-F coupling. The splitting patterns arise from these H-F couplings in addition to the vicinal H-H couplings.

  • H3: This proton is on the pyridinone ring and is adjacent to the carbonyl group. Its chemical shift is expected to be upfield relative to the protons on the benzene ring.

  • C4-CH₂Br: The methylene protons of the bromomethyl group are deshielded by the adjacent bromine atom and the aromatic ring. Their resonance is typically observed in the region of δ 4.5-4.8 ppm.[4]

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C2 (C=O)~160-165-
C8a (C-N)~140-145JC8a-F8 ≈ 10-15
C4a~138-142JC4a-F8 ≈ 2-4
C8 (C-F)~155-160JC8-F8 ≈ 240-250
C7~115-120JC7-F8 ≈ 20-25
C6~125-130JC6-F8 ≈ 5-10
C5~120-125JC5-F8 ≈ 2-4
C4~130-135-
C3~118-122-
C4-CH₂Br~30-35-
Rationale for Predicted ¹³C NMR Chemical Shifts

The chemical shifts in ¹³C NMR are influenced by hybridization and the electronic environment.[5][6]

  • C2 (Carbonyl): The carbonyl carbon is highly deshielded and appears significantly downfield.

  • C8 (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant and will be significantly deshielded.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are predicted based on the quinolinone core structure, with adjustments for the substituent effects of the fluorine and bromomethyl groups. The fluorine atom will induce C-F couplings of varying magnitudes depending on the number of bonds separating the carbon and fluorine atoms.

  • C4-CH₂Br: The methylene carbon is in the aliphatic region, and its chemical shift is influenced by the attached bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[7]

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3100-3000Medium, Broad
Aromatic C-H Stretch3000-2900Medium
C=O Stretch (Amide)1680-1650Strong
C=C Stretch (Aromatic)1620-1580Medium-Strong
C-N Stretch1350-1200Medium
C-F Stretch1250-1000Strong
C-Br Stretch690-515Medium-Strong
Rationale for Predicted IR Absorptions

The predicted IR absorption bands are based on well-established correlation tables for organic functional groups.[8][9][10]

  • N-H Stretch: The N-H stretch of the lactam will appear as a broad band due to hydrogen bonding.

  • C=O Stretch: The amide carbonyl group will show a strong absorption band, which is a characteristic feature of the quinolin-2(1H)-one core.

  • C-F and C-Br Stretches: The presence of fluorine and bromine will give rise to strong absorption bands in the fingerprint region of the spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): m/z 255/257 (in an approximate 1:1 ratio, characteristic of a single bromine atom).

  • Major Fragments:

    • m/z 176: Loss of Br (M⁺ - 79/81)

    • m/z 148: Loss of Br and CO

    • m/z 120: Further fragmentation of the quinolinone ring.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the loss of the bromine radical, which is a common fragmentation pathway for brominated compounds.[11][12] This would be followed by the loss of carbon monoxide from the lactam ring, a characteristic fragmentation of quinolones.[13][14]

Fragmentation_Pathway M [C₁₀H₇BrFNO]⁺˙ m/z 255/257 F1 [C₁₀H₇FNO]⁺ m/z 176 M->F1 - •Br F2 [C₉H₇FN]⁺˙ m/z 148 F1->F2 - CO

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols: A General Guide

While specific instrument parameters will vary, the following provides a generalized, best-practice methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or coupled with a chromatographic system like GC or LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features, researchers can more efficiently and accurately characterize this compound and its derivatives. The provided rationale and methodologies serve as a valuable resource for those working in the fields of organic synthesis, medicinal chemistry, and drug development. It is important to reiterate that this guide is predictive, and experimental verification is essential for definitive structural confirmation.

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An In-depth Technical Guide on the Stability and Reactivity of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. Its unique structural features, a reactive bromomethyl group appended to a fluorescent and pharmaceutically relevant quinolinone core, make it an attractive starting material. However, the very features that lend to its synthetic versatility also dictate its stability and reactivity profile, which must be thoroughly understood to ensure its effective and safe use. This guide provides a comprehensive overview of the chemical stability, reactivity, and handling of this compound, drawing upon established chemical principles and available data for related structures. We will delve into its susceptibility to degradation, its reactivity towards nucleophiles, and provide best practices for its storage and handling.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinoline and quinolinone ring systems are considered "privileged structures" in medicinal chemistry.[1] Their versatile binding properties allow them to serve as potent and specific ligands for a wide array of biological targets.[1] Modifications to the quinolinone core have led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer and antibacterial agents.[1][2][3] The introduction of a bromomethyl group at the 4-position provides a reactive handle for further molecular elaboration, enabling the construction of complex molecules through nucleophilic substitution reactions. The fluorine atom at the 8-position can enhance metabolic stability and modulate the electronic properties of the molecule, further contributing to its potential as a drug scaffold.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from closely related analogs and general chemical principles.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Analogy
Molecular FormulaC₁₀H₇BrFNO-
Molecular Weight256.07 g/mol -
AppearanceLikely a white to off-white or yellowish solidAnalogy to 4-(Bromomethyl)-2(1H)-quinolone[4]
Melting PointExpected to be relatively high, likely >200 °CAnalogy to 4-(Bromomethyl)-2(1H)-quinolone (255-258°C)[4]
SolubilityLikely poorly soluble in water, soluble in polar aprotic solvents (e.g., DMF, DMSO)General behavior of similar organic compounds
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep container tightly closed.[4][5]General recommendation for reactive organic solids[5]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses. The primary points of instability are the bromomethyl group and the quinolinone ring itself under certain conditions.

Thermal Stability
Sensitivity to Moisture and Light

The bromomethyl group is susceptible to hydrolysis in the presence of water, which would lead to the formation of the corresponding hydroxymethyl derivative and hydrobromic acid. This degradation pathway is accelerated by elevated temperatures and the presence of bases. Therefore, it is imperative to store the compound in a tightly sealed container in a dry environment.[4][5] While specific data on photosensitivity is lacking, many complex organic molecules can degrade upon exposure to UV light. It is good practice to store the compound in an opaque or amber container to minimize light exposure.

Chemical Incompatibilities

Due to its reactive nature, this compound is incompatible with strong oxidizing agents, strong bases, and potent nucleophiles. Contact with these substances can lead to vigorous reactions and decomposition.

Reactivity Profile: A Versatile Electrophile

The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (Sₙ2)

The primary mode of reactivity is the Sₙ2 reaction, where a nucleophile displaces the bromide ion. This allows for the facile introduction of a wide range of functional groups.

SN2_Reaction Quinolinone R-CH₂-Br Product R-CH₂-Nu Quinolinone->Product Sₙ2 Nucleophile Nu⁻ Bromide Br⁻

Caption: General Sₙ2 reaction of this compound.

Common Nucleophiles and Their Products:

  • Amines (Primary and Secondary): Reaction with amines yields 4-(aminomethyl) derivatives, which are important intermediates in the synthesis of biologically active molecules.[2]

  • Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers. This reaction is utilized in the synthesis of various compounds, including HDAC inhibitors.[6]

  • Alcohols and Phenols: Alkoxides and phenoxides react to form ethers, although typically require a base to deprotonate the hydroxyl group.

  • Carboxylates: Reaction with carboxylate salts can be used to form ester linkages.

  • Hydroxylamine: This reaction can be used to generate hydroxamic acids, a common zinc-binding group in metalloenzyme inhibitors.[6]

Factors Influencing Reactivity

The rate and outcome of nucleophilic substitution reactions are influenced by several factors:

  • Strength of the Nucleophile: Stronger nucleophiles (e.g., thiolates, amines) will react more rapidly than weaker ones (e.g., alcohols, water).

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, care must be taken to avoid side reactions and decomposition.

  • Base: In reactions involving weakly acidic nucleophiles (e.g., alcohols, thiols), the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often necessary to generate the more reactive conjugate base.[6]

Experimental Protocols: Handling and Usage

Adherence to proper laboratory procedures is paramount when working with a reactive compound like this compound.

Personal Protective Equipment (PPE)

Given its potential as a skin and eye irritant, appropriate PPE is mandatory.[4][5]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5][8]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or fumes.[5]

A Representative Experimental Workflow: S-Alkylation

The following is a generalized procedure for the S-alkylation of a thiol, a common reaction for this class of compounds.[6]

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve thiol and base (e.g., K₂CO₃) in polar aprotic solvent (e.g., Butanone) B Add this compound A->B C Heat the reaction mixture (e.g., 75 °C) B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E F Filter to remove inorganic salts E->F G Concentrate the filtrate in vacuo F->G H Purify the crude product (e.g., column chromatography) G->H

Caption: A typical workflow for an S-alkylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the thiol (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents) in an appropriate polar aprotic solvent (e.g., butanone), add this compound (1-1.2 equivalents).

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 70-80 °C) and monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by a suitable method, such as column chromatography on silica gel.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for troubleshooting synthetic reactions and for ensuring the long-term stability of the compound.

Hydrolysis

As previously mentioned, hydrolysis of the bromomethyl group to the corresponding alcohol is a likely degradation pathway in the presence of water.

Microbial Degradation

While specific studies on this compound are not available, research on the microbial degradation of quinoline and its derivatives indicates that these compounds can be metabolized by various microorganisms.[9][10] Degradation often proceeds via hydroxylation at various positions on the ring, followed by ring cleavage.[11][12] This is a consideration for the environmental fate of the compound and for the long-term storage of solutions that are not sterile.

Conclusion

This compound is a valuable and reactive building block for chemical synthesis, particularly in the field of drug discovery. Its reactivity is centered on the electrophilic nature of the bromomethyl group, which readily undergoes Sₙ2 reactions with a variety of nucleophiles. However, this reactivity also necessitates careful handling and storage to prevent degradation, primarily through hydrolysis. By understanding its stability and reactivity profile, researchers can effectively harness the synthetic potential of this versatile compound while ensuring safety and experimental reproducibility.

References

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Navigating the Synthesis and Application of Quinolinone Intermediates: A Technical Guide to 4-(Bromomethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Subject Compound: Initial searches for "4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one" did not yield a specific, well-documented compound in major chemical databases or the scientific literature. This suggests that the 8-fluoro derivative is either a novel compound not yet widely reported or a less common analogue. This guide will, therefore, focus on the well-characterized and commercially significant parent compound, 4-(Bromomethyl)quinolin-2(1H)-one . The principles of synthesis, reactivity, and application detailed herein provide a foundational understanding that would be directly applicable to the study and potential synthesis of its fluorinated derivatives.

Introduction

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic system, composed of a benzene ring fused to a 2-pyridone ring, serves as a versatile template for designing molecules with a wide array of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and neuroprotective agents.[2][3] Within this important class of compounds, 4-(Bromomethyl)quinolin-2(1H)-one emerges as a critical intermediate, valued for its reactive bromomethyl group that allows for facile derivatization and the construction of more complex molecules.[4][5]

This technical guide provides an in-depth exploration of 4-(Bromomethyl)quinolin-2(1H)-one, designed for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its pivotal role in the synthesis of pharmaceuticals, most notably the gastroprotective agent, Rebamipide.

Core Compound Identification

A precise understanding of the target molecule is fundamental to any scientific endeavor. This section provides the key identifiers for 4-(Bromomethyl)quinolin-2(1H)-one.

IdentifierValue
IUPAC Name 4-(bromomethyl)-1H-quinolin-2-one[6]
CAS Number 4876-10-2[6]
Molecular Formula C₁₀H₈BrNO[4][7]
Molecular Weight 238.08 g/mol [7]
Synonyms 4-(Bromomethyl)carbostyril, 4-Bromomethyl-1,2-dihydroquinoline-2-one, 4-(Bromomethyl)-2-quinolinol[4][7]

Synthesis and Mechanistic Insights

The synthesis of 4-(Bromomethyl)quinolin-2(1H)-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic routes start from acetoacetanilide.

Synthetic Pathway Overview

The general synthetic strategy involves two key transformations:

  • Bromination of Acetoacetanilide: The first step is the selective bromination of the active methylene group of acetoacetanilide to form an α-bromo intermediate.

  • Intramolecular Cyclization: The bromo-intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to form the stable quinolin-2(1H)-one ring system.

Synthesis_Workflow Acetoacetanilide Acetoacetanilide Bromo_Intermediate α-Bromo Acetoacetanilide Acetoacetanilide->Bromo_Intermediate Bromine (Br₂) Acetic Acid or Chloroform Final_Product 4-(Bromomethyl)quinolin- 2(1H)-one Bromo_Intermediate->Final_Product Concentrated H₂SO₄ (Cyclization) Rebamipide_Synthesis BMQ 4-(Bromomethyl)quinolin- 2(1H)-one Intermediate_1 Carbostyril Malonate Intermediate BMQ->Intermediate_1 NaOEt (Base) (Alkylation) Malonate Diethyl Acetamidomalonate Malonate->Intermediate_1 Intermediate_2 Carbostyril Amino Acid Intermediate Intermediate_1->Intermediate_2 HCl (aq) Hydrolysis & Decarboxylation Rebamipide Rebamipide Intermediate_2->Rebamipide 4-Chlorobenzoyl Chloride (Acylation)

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one is a functionalized quinolinone scaffold of significant interest to medicinal chemists and drug discovery professionals. Its utility as a reactive intermediate for constructing more complex molecules is directly dependent on its solubility in various organic solvents. This guide addresses the critical gap in publicly available solubility data for this compound. It provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility. We begin with an analysis of the molecule's physicochemical properties to build a predictive solubility map. This is followed by a detailed, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method. This document serves as an essential resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Part 1: Molecular Characterization and Predictive Solubility Analysis

A thorough understanding of a molecule's structure and physicochemical properties is the foundation for predicting its solubility.[1] The principle of "like dissolves like" is a useful heuristic, suggesting that solutes dissolve best in solvents with similar polarity.[2]

Physicochemical Properties

This compound is a moderately complex molecule featuring a rigid, heterocyclic core and multiple functional groups that dictate its interaction with solvents. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇BrFNO[3][4]
Molecular Weight 256.07 g/mol [4]
Appearance White to light yellow solid[5]
Hydrogen Bond Donors 1 (from N-H group)[6]
Hydrogen Bond Acceptors 1 (from C=O group)[6]
Predicted XLogP3 1.4[6]
Topological Polar Surface Area (TPSA) 29.1 Ų[6]

XLogP3 is a computed logarithm of the octanol/water partition coefficient, indicating a moderate degree of lipophilicity. TPSA is the sum of surfaces of polar atoms, which correlates with hydrogen bonding capacity.

Structural Analysis and Solubility Prediction

The structure of this compound contains several key features that influence its solubility:

  • Quinolinone Core: This large, aromatic, and largely rigid system contributes to van der Waals interactions and can participate in π-π stacking. Its planarity may favor solubility in aromatic or planar solvents.

  • Lactam Moiety (-C(O)NH-): This is the most polar part of the molecule. The N-H group acts as a hydrogen bond donor, and the carbonyl (C=O) oxygen is a hydrogen bond acceptor.[6] This feature is crucial for interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Fluorine Atom: The electronegative fluorine at the 8-position introduces polarity and can subtly influence intermolecular interactions, though it is not a strong hydrogen bond acceptor.

  • Bromomethyl Group (-CH₂Br): This is a reactive, polarizable group that contributes to the overall molecular weight and can engage in dipole-dipole interactions.

Based on this analysis, a qualitative prediction of solubility in common organic solvent classes can be made.

Table 2: Predictive Solubility Map

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents can accept hydrogen bonds from the N-H group and have strong dipoles to interact with the polar lactam and C-Br bond. The overall molecular polarity is a good match.
Polar Protic Methanol, EthanolModerate to Low These solvents can both donate and accept hydrogen bonds, interacting well with the lactam. However, the large, nonpolar aromatic core may limit high solubility. Solubility is expected to decrease with increasing alcohol chain length (e.g., higher in methanol than in propanol).
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents have moderate polarity and can interact via dipole-dipole forces. They are not strong hydrogen bond acceptors, which may limit their ability to fully solvate the polar lactam group.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow THF is a moderate hydrogen bond acceptor, suggesting some solubility. Diethyl ether is much less polar and is expected to be a poor solvent.
Aromatic TolueneVery Low While π-π stacking is possible with the quinolinone ring, the high polarity of the lactam group makes it unlikely to dissolve well in nonpolar aromatic solvents.
Nonpolar Hexanes, HeptaneInsoluble The significant polarity mismatch between the solute and these aliphatic hydrocarbon solvents makes dissolution highly unfavorable.

Part 2: Insights from Synthetic Methodologies

While direct solubility studies are scarce, reviewing synthetic procedures for this compound or its close analogs provides invaluable practical clues. For instance, a procedure for a related compound, 4-(bromomethyl)quinolin-2(1H)-one, describes purification by washing the crude product with dichloroethane, which suggests the compound has low solubility in this solvent.[5] Similarly, amide coupling reactions to produce related structures often use solvents like N,N-dimethylformamide (DMF), indicating that the reactants are soluble in this polar aprotic solvent.[7] Such observations from synthetic chemistry strongly support the predictions made in Table 2.

Part 3: A Validated Experimental Protocol for Quantitative Solubility Determination

To obtain precise, reliable data, a standardized experimental procedure is necessary. The Shake-Flask Method is considered the gold standard for determining thermodynamic equilibrium solubility.[8] It is a robust technique that ensures the solvent is fully saturated with the solute.[8][9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for an extended period until the concentration of the dissolved solid in the solution reaches a constant value (equilibrium). After separating the undissolved solid, the concentration of the supernatant is measured using a suitable analytical technique.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Calculation prep1 Weigh excess solid (e.g., ~10 mg) prep2 Add precise volume of solvent (e.g., 1.0 mL) to vial prep1->prep2 Combine equil1 Seal vial tightly prep2->equil1 equil2 Agitate at constant temp. (e.g., 25°C) for 24-48h equil1->equil2 Shake/Rotate sep1 Allow solids to settle equil2->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 Carefully analysis1 Prepare dilutions of filtrate sep2->analysis1 analysis2 Analyze by HPLC-UV or LC-MS analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3 analysis4 Calculate Solubility (mg/mL or mM) analysis3->analysis4

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess of solid this compound (enough to ensure solid remains after equilibration, e.g., 5-10 mg) to a glass vial.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

  • Equilibration: Seal the vial securely. Place it in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm when equilibrium is reached.

  • Phase Separation: After agitation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solids settle. This step is crucial to avoid clogging the filter.

  • Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and dispense the clear filtrate into a clean analysis vial. This step removes all undissolved microparticulates.

  • Analysis:

    • Prepare a standard stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).

    • Create a series of calibration standards by diluting the stock solution.

    • Analyze the calibration standards and the filtered sample solution by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.

    • Plot a calibration curve of analyte response versus concentration.

    • Determine the concentration of the saturated filtrate by interpolating its response from the calibration curve. This concentration is the thermodynamic solubility.

Part 4: Data Interpretation and Application in R&D

The quantitative solubility data obtained is critical for various stages of drug development and chemical research.[10][11]

Table 3: Template for Recording Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
e.g., Acetonitrile25Clear, colorless solution
e.g., Ethanol25
e.g., Dichloromethane25
... (add other solvents)

Application Insights:

  • Synthetic Chemistry: For reactions, a solvent in which reactants have at least moderate solubility (e.g., >10 mg/mL) is preferred to ensure a homogeneous reaction mixture. DMF or DMSO are likely candidates for this compound.

  • Purification: Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols like ethanol or isopropanol, or solvents like acetonitrile, are often good candidates for this purpose.

  • Screening and Assay Development: For biological screening, compounds are typically dissolved in DMSO to create high-concentration stock solutions (e.g., 10-20 mM).[9][12] The high predicted solubility in DMSO makes it an excellent choice for this application. The final assay concentration of DMSO should be kept low (typically <0.5%) to avoid artifacts.

Conclusion

While readily available public data on the solubility of this compound is limited, a systematic approach combining physicochemical analysis and predictive principles provides a strong framework for solvent selection. This guide has detailed the molecular characteristics that govern its solubility and provided a robust, validated protocol for its quantitative determination. By applying the methodologies described herein, researchers can efficiently generate the precise solubility data needed to optimize synthetic reactions, streamline purification processes, and prepare suitable formulations for biological evaluation, ultimately facilitating the successful application of this valuable chemical intermediate in their research endeavors.

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The Enduring Scaffold: A Technical Guide to the Synthesis and Application of 4-Substituted Quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-2(1H)-one Core - A Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one moiety is a foundational heterocyclic scaffold that has captivated the attention of medicinal and synthetic chemists for over a century.[1][2] Its rigid, bicyclic structure, featuring a fused benzene and pyridin-2-one ring, serves as an ideal framework for the spatial presentation of functional groups, enabling diverse interactions with biological targets. This inherent versatility has established the quinolin-2(1H)-one as a "privileged structure" in drug discovery, a core component in numerous natural products, and the basis for a multitude of pharmacologically active compounds.[2][3] These molecules exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4]

The substitution at the C4 position, in particular, has been shown to be a critical determinant of biological activity, profoundly influencing the potency and selectivity of these compounds. This guide provides an in-depth exploration of the synthesis of 4-substituted quinolin-2(1H)-ones, detailing both classical and contemporary methodologies. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental choices. Furthermore, we will examine the crucial structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable class of molecules, offering a technical resource for researchers, scientists, and professionals engaged in the art and science of drug development.

Part 1: Synthetic Strategies for Assembling the Quinolin-2(1H)-one Core

The construction of the quinolin-2(1H)-one scaffold can be achieved through a variety of synthetic routes. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we dissect several key methodologies, from venerable name reactions to modern catalytic systems.

Classical Approaches: Building from the Basics

Discovered in 1887, the Conrad-Limpach synthesis remains a cornerstone for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the quinolin-2(1H)-one form.[1] The reaction involves the condensation of an aniline with a β-ketoester.[1][5]

Causality of Experimental Choices: The reaction is typically a two-step process. The initial condensation is often performed at a lower temperature to favor the formation of the kinetic product, a β-aminoacrylate.[1] Subsequent heating to high temperatures (often ~250 °C) is crucial for the thermodynamic cyclization to occur.[1] The high temperature is necessary to overcome the energy barrier associated with the electrocyclic ring closure, which temporarily disrupts the aromaticity of the aniline ring. The use of a high-boiling, inert solvent like mineral oil or diphenyl ether is essential to achieve the required temperatures and improve yields by preventing sublimation and decomposition of the intermediate.[6][7]

Reaction Mechanism: The mechanism initiates with the nucleophilic attack of the aniline nitrogen on the more reactive ketone carbonyl of the β-ketoester.[1][8] This is followed by dehydration to form a Schiff base. Tautomerization to an enamine is followed by a 6-electron electrocyclic ring closure. Finally, elimination of an alcohol and tautomerization yield the stable 4-hydroxyquinolin-2(1H)-one product.[1]

Conrad_Limpach reactants Aniline + β-Ketoester intermediate1 Schiff Base Intermediate reactants->intermediate1 Condensation (-H₂O) intermediate2 Enamine Tautomer intermediate1->intermediate2 Tautomerization cyclized Cyclized Intermediate intermediate2->cyclized Heat (~250°C) Electrocyclization product 4-Hydroxyquinolin-2(1H)-one cyclized->product Elimination (-ROH)

Caption: Conrad-Limpach Synthesis Workflow.

Experimental Protocol: Synthesis of 4-hydroxy-2-methylquinoline [6][9]

  • Step 1: Condensation. In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are mixed. The mixture is stirred at room temperature for 4 hours. The resulting water is removed under reduced pressure to yield the crude β-anilinocrotonate.

  • Step 2: Cyclization. The crude intermediate is added to a flask containing 10 volumes of pre-heated (250 °C) diphenyl ether. The solution is maintained at this temperature for 30 minutes.

  • Work-up. The reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product. The solid is collected by filtration, washed with petroleum ether, and dried. Recrystallization from ethanol can be performed for further purification.

The Knorr synthesis provides access to 2-hydroxyquinolin-2(1H)-ones via the acid-catalyzed intramolecular cyclization of β-ketoanilides.[10][11] This method is particularly useful for preparing derivatives with substituents at the 4-position.[12]

Causality of Experimental Choices: The use of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is paramount.[11][12] The acid protonates the carbonyl groups, activating them towards nucleophilic attack and facilitating the cyclization. PPA is often preferred as it acts as both the acid catalyst and a dehydrating agent, driving the reaction to completion.[13] The reaction is typically heated to promote the electrophilic aromatic substitution.[13]

Reaction Mechanism: The mechanism involves protonation of the amide and ketone carbonyls by the strong acid. This is followed by an intramolecular electrophilic attack of the activated ketone onto the aniline ring. Dehydration and subsequent tautomerization lead to the final 2-quinolinone product.[11]

Knorr_Synthesis start β-Ketoanilide activated Protonated Intermediate start->activated H⁺ (PPA) cyclized Cyclized Cation activated->cyclized Intramolecular Electrophilic Attack dehydrated Intermediate cyclized->dehydrated -H₂O product 2-Hydroxyquinolin-2(1H)-one dehydrated->product Tautomerization

Caption: Knorr Quinoline Synthesis Pathway.

Experimental Protocol: Synthesis of 4-methylquinolin-2(1H)-one [13]

  • Reaction Setup. Acetoacetanilide (1 equivalent) is added to a flask containing polyphosphoric acid (approx. 10 times the weight of the anilide).

  • Cyclization. The mixture is heated to 100-140 °C with vigorous stirring for 15-30 minutes. The progress of the reaction can be monitored by TLC.

  • Work-up. The hot reaction mixture is carefully poured onto crushed ice with stirring. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then washed with a cold sodium bicarbonate solution. The product is dried and can be recrystallized from ethanol.

The Camps synthesis is a versatile method that can yield either quinolin-2-ones or quinolin-4-ones from o-acylaminoacetophenones, depending on the reaction conditions.[14][15]

Causality of Experimental Choices: The regioselectivity of the Camps cyclization is a classic example of kinetic versus thermodynamic control, dictated by the strength of the base.[14]

  • For Quinolin-4-ones (Pathway A): A strong base (e.g., aqueous NaOH) is used. This favors the deprotonation at the more acidic α-position of the ketone, leading to a ketone enolate. This enolate then attacks the amide carbonyl in an intramolecular aldol-type condensation.[7][14]

  • For Quinolin-2-ones (Pathway B): A milder base is used. This allows for deprotonation at the less acidic methylene of the N-acyl group, forming an amide enolate which then attacks the ketone carbonyl.[14]

Reaction Mechanism: The reaction proceeds via an intramolecular aldol condensation. The base abstracts a proton to form an enolate, which then attacks the other carbonyl group. The resulting alkoxide intermediate eliminates a molecule of water to form the quinolinone ring.[7]

Camps_Cyclization start o-Acylaminoacetophenone path_A Strong Base (NaOH) Ketone Enolate start->path_A path_B Milder Base Amide Enolate start->path_B product_A Quinolin-4-one path_A->product_A Intramolecular Attack on Amide product_B Quinolin-2-one path_B->product_B Intramolecular Attack on Ketone

Caption: Regioselectivity in Camps Cyclization.

Experimental Protocol: Synthesis of 2-Phenylquinolin-4(1H)-one [7][15]

  • Precursor Synthesis. o-Aminoacetophenone is reacted with benzoyl chloride in the presence of a base (like pyridine) to form N-(2-acetylphenyl)benzamide.

  • Cyclization. The N-(2-acetylphenyl)benzamide (1 equivalent) is dissolved in ethanol, and an aqueous solution of sodium hydroxide (10%) is added.

  • Reaction. The mixture is heated at reflux for 2-4 hours.

  • Work-up. The reaction mixture is cooled and poured into cold water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol or acetic acid.

Modern Synthetic Developments

While classical methods are robust, modern organic synthesis has introduced more efficient, milder, and often more versatile catalytic approaches.

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolin-2(1H)-ones. These methods often involve cascade or tandem reactions that build the ring system in a single pot.[16]

Causality of Experimental Choices: These reactions leverage the ability of palladium catalysts to facilitate various transformations, such as C-H activation, Heck coupling, and amination.[16] For instance, the reaction between substituted anilines and acrylates can be catalyzed by palladium to form 4-substituted quinolin-2-ones. The choice of ligand (e.g., Xantphos) is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[16] The base (e.g., Cs₂CO₃) is essential for the deprotonation steps and catalyst turnover.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Aryl-2-quinolones [16]

  • Reaction Setup. To an oven-dried Schlenk tube are added 2-iodoaniline (1 equivalent), an aryl-substituted acrylic acid (1.2 equivalents), Pd(OAc)₂ (5 mol%), a suitable ligand like triphenylphosphine (10 mol%), and a base such as K₂CO₃ (2 equivalents) in an anhydrous solvent like DMF.

  • Reaction. The tube is sealed and heated at 100-120 °C for 12-24 hours.

  • Work-up. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Part 2: Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of 4-substituted quinolin-2(1H)-ones is vast, with the substituent at the C4 position playing a pivotal role in modulating biological activity.

Anticancer Activity

Quinolin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of receptor tyrosine kinases (e.g., EGFR, HER-2) and tubulin polymerization.[3][17]

Structure-Activity Relationship Insights:

  • C4-Substitution: The nature of the C4 substituent is critical. For example, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown potent antiproliferative activity.[17] In one study, derivatives with a phenyl group at the 4-position of the triazole ring (compounds 3f-j ) were more potent than those with a methyl group (compounds 3a-e ).[17]

  • Substitution on the Quinolinone Ring: Electron-donating groups, such as a methoxy group at the C5 position of the quinoline ring, can enhance antiproliferative action.[17]

  • Hybrid Molecules: Hybridizing the quinolinone scaffold with other pharmacophores, such as pyrazole, has led to compounds with potent anti-apoptotic activity.[18]

Table 1: Anticancer Activity of Selected 4-Substituted Quinolin-2(1H)-ones

Compound IDC4-SubstituentOther Key SubstituentsCancer Cell LineGI₅₀ (nM)Reference
3c 4-methyl-5-phenyl-1,2,3-triazol-1-yl5-OCH₃Panel of 4 lines39[17]
3h 4,5-diphenyl-1,2,3-triazol-1-yl5-OCH₃Panel of 4 lines22[17]
I (structure not specified)-Panel of 4 lines3300[17]
II (structure not specified)-Panel of 4 lines1050[17]
4-OCH₃ Analog -OCH₃-A549 (Lung)2140[19]
4-OCH₃ Analog -OCH₃-MCF-7 (Breast)3690[19]
Antibacterial Activity

The quinolone scaffold is famously the basis for the fluoroquinolone class of antibiotics.[4] While most of these are quinolin-4-ones, the quinolin-2(1H)-one core also serves as a template for developing new antibacterial agents.

Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogen atoms, particularly fluorine and chlorine, on the quinolinone ring is often crucial for antibacterial activity, a principle well-established in the fluoroquinolone drug class.[4][20]

  • Hybridization: Creating hybrids of 4-aminoquinoline with hydrazones and isatin has yielded compounds with promising activity against various bacterial strains, including resistant ones.[21] For instance, compound HD6 from a synthesized series showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Bacillus subtilis.[21]

  • C4-Substitution: The substituent at C4 can be modified to tune the antibacterial spectrum and potency.

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

Compound SeriesKey Structural FeatureTarget BacteriaActivity Metric (MIC or ZOI)Reference
HD Series 4-Aminoquinoline-hydrazone hybridsE. faecalis, P. aeruginosaMeasurable inhibitory zones[21]
HD6 4-Aminoquinoline-hydrazone hybridB. subtilisMIC = 8 µg/mL[21]
HS Series 4-Aminoquinoline-isatin hybridsE. faecalis, S. aureusInhibitory effects observed[21]
Fluoroquinolones 6-Fluoro-quinolin-4-one coreBroad spectrumPotent antibacterial activity[4]

Part 3: General Experimental and Logic Workflow

The development of novel 4-substituted quinolin-2(1H)-ones, from synthesis to biological evaluation, follows a logical and iterative workflow. This process is designed to be a self-validating system, where the results from each stage inform the next.

Workflow design In Silico Design & Target Selection synthesis Chemical Synthesis (e.g., Knorr, Camps, Pd-catalyzed) design->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Antiproliferative Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization (Iterative Redesign & Synthesis) sar->optimization Feedback Loop advanced Advanced Biological Studies (Mechanism of Action, In Vivo) sar->advanced optimization->synthesis

Caption: General Workflow for Quinolinone Drug Discovery.

Workflow Explanation:

  • In Silico Design: The process often begins with computational modeling to design compounds with predicted affinity for a specific biological target.

  • Chemical Synthesis: A suitable synthetic route is chosen and optimized to produce the designed molecules.

  • Purification & Characterization: The synthesized compounds are rigorously purified, typically by chromatography, and their structures are confirmed using spectroscopic methods (NMR, Mass Spectrometry, IR). Purity is paramount for reliable biological data.

  • Primary Biological Screening: The compounds are tested in primary assays (e.g., in vitro cytotoxicity against cancer cell lines) to identify initial "hits."

  • SAR Analysis: The data from the primary screen are analyzed to understand how different substituents affect activity. This is the cornerstone of medicinal chemistry, where patterns of potency, selectivity, and other properties are correlated with molecular structure.

  • Lead Optimization: Based on the SAR, new generations of compounds are designed to improve desired properties (e.g., higher potency, lower toxicity). This creates an iterative cycle of design, synthesis, and testing.

  • Advanced Studies: The most promising "lead" compounds are advanced to more complex biological studies to determine their mechanism of action, pharmacokinetic properties, and ultimately, their efficacy in in vivo models.

Conclusion

The 4-substituted quinolin-2(1H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, through both time-honored classical reactions and innovative modern methods, allows for extensive chemical exploration. The profound influence of the C4 substituent on a wide array of biological activities underscores the importance of continued research in this area. By integrating rational design, robust synthetic chemistry, and systematic biological evaluation, the full potential of this privileged structure can be realized, paving the way for the development of next-generation therapeutics to address pressing medical needs.

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An In-Depth Technical Guide on the Discovery of Novel Fluoroquinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reimagining a Privileged Scaffold

The fluoroquinolone core is a quintessential example of a "privileged scaffold" in medicinal chemistry. First introduced with the discovery of nalidixic acid in 1962, the subsequent addition of a fluorine atom at the C-6 position dramatically expanded the antibacterial spectrum and potency, giving rise to the highly successful fluoroquinolone class of antibiotics.[1][2] These synthetic agents exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription.[3][4][5] However, the rise of antibacterial resistance and a desire to expand the therapeutic applications of this versatile scaffold beyond infectious diseases have necessitated a new wave of innovation.[4][6] This guide provides a technical deep-dive into the modern strategies employed in the discovery of novel fluoroquinolinone scaffolds, from rational design and synthesis to biological evaluation.

Part 1: Core Principles of Fluoroquinolone Design and Structure-Activity Relationships (SAR)

A thorough understanding of the established SAR of fluoroquinolones is the bedrock upon which novel scaffolds are designed. Each position on the quinolone ring system offers a unique opportunity to modulate the compound's pharmacological properties.[7][8]

Key Structural Features and Their Influence:

  • N-1 Position: Substituents at this position, such as cyclopropyl or ethyl groups, significantly influence the inhibitory activity against DNA gyrase.[1] Recent studies have explored this position to create new interactions with the active site of the target enzyme.[3]

  • C-6 Position: The introduction of a fluorine atom at this position is a hallmark of the fluoroquinolone class, leading to increased penetration into bacterial cells and enhanced activity against Gram-negative bacteria.[6][9]

  • C-7 Position: This position is a critical determinant of antibacterial potency and spectrum. A piperazine ring generally confers potent activity against Gram-negative bacteria, while a pyrrolidine ring can improve activity against Gram-positive bacteria.[10] Modifications at the C-7 position have been a major focus for developing new derivatives.[11]

  • C-8 Position: Modifications at this position can influence the molecule's steric configuration and target affinity.[12] Halogen or methoxy substituents at C-8 have been shown to increase activity against Gram-positive cocci.[12]

Table 1: Structure-Activity Relationship Summary

PositionCommon SubstituentsImpact on Activity
N-1 Cyclopropyl, Ethyl, DifluorophenylDNA gyrase inhibition, activity against anaerobes[1]
C-6 FluorineIncreased cell penetration and broad-spectrum activity[6][9]
C-7 Piperazine, PyrrolidineAntibacterial potency and spectrum modulation[10]
C-8 Halogen, Methoxy, MethylTarget affinity, enhanced Gram-positive activity[12]

Part 2: Modern Synthetic Strategies for Scaffold Diversification

The ability to synthesize a diverse array of novel fluoroquinolone analogs is paramount to a successful discovery campaign. Modern synthetic organic chemistry provides a powerful toolkit for this purpose.

Classical and Modern Ring Synthesis:

The fundamental quinolone core can be constructed through several named reactions, with the Gould-Jacobs reaction being a historically significant method.[13] More contemporary approaches often employ transition-metal catalysis to achieve milder reaction conditions and broader substrate scope.[13][14]

Experimental Workflow for Quinolone Core Synthesis:

Caption: Comparison of classical and modern synthetic routes to the quinolone scaffold.

Late-Stage Functionalization:

The introduction of diverse substituents at key positions of the fluoroquinolone scaffold is crucial for optimizing biological activity.

Detailed Protocol: Reductive Amination for C-7 Modification

This protocol describes a common method for introducing new amine functionalities at the C-7 position, a key site for modulating antibacterial activity.

  • Starting Material: Begin with a fluoroquinolone core containing a suitable leaving group (e.g., chlorine) at the C-7 position.

  • Amine Addition: In a suitable solvent such as DMSO, react the C-7 chloro-fluoroquinolone with the desired primary or secondary amine.

  • Reaction Conditions: The reaction is typically heated to facilitate the nucleophilic aromatic substitution.

  • Workup and Purification: After the reaction is complete, the product is isolated through standard workup procedures and purified by chromatography.

Note: The synthesis of novel fluoroquinolone derivatives often involves multi-step sequences, and the specific conditions may need to be optimized for each new analog.[15]

Part 3: Expanding Therapeutic Horizons: Anticancer and Other Applications

While renowned for their antibacterial properties, fluoroquinolone scaffolds have shown significant promise in other therapeutic areas, most notably as anticancer agents.[16][17]

Fluoroquinolones as Anticancer Agents:

The cytotoxic effects of some fluoroquinolone derivatives are attributed to their ability to inhibit eukaryotic topoisomerase II, an enzyme crucial for cancer cell proliferation.[16]

Key Design Strategies for Anticancer Fluoroquinolones:

  • Modification of the C-3 Carboxylic Acid: This group, essential for antibacterial activity, can be modified to enhance anticancer potency.[16]

  • Hybrid Molecules: The design of hybrid molecules that combine the fluoroquinolone scaffold with other known anticancer pharmacophores is a promising strategy.[6]

Logical Relationship of Fluoroquinolone Activity:

G Fluoroquinolone Scaffold Fluoroquinolone Scaffold Bacterial Topoisomerase Inhibition Bacterial Topoisomerase Inhibition Fluoroquinolone Scaffold->Bacterial Topoisomerase Inhibition Eukaryotic Topoisomerase Inhibition Eukaryotic Topoisomerase Inhibition Fluoroquinolone Scaffold->Eukaryotic Topoisomerase Inhibition Antibacterial Activity Antibacterial Activity Bacterial Topoisomerase Inhibition->Antibacterial Activity Anticancer Activity Anticancer Activity Eukaryotic Topoisomerase Inhibition->Anticancer Activity

Caption: The dual potential of the fluoroquinolone scaffold in antibacterial and anticancer applications.

Conclusion: The Future of Fluoroquinolone Discovery

The discovery of novel fluoroquinolone scaffolds is an ongoing endeavor driven by the need to overcome antibacterial resistance and explore new therapeutic applications. A deep understanding of the structure-activity relationships, coupled with the power of modern synthetic chemistry, will continue to fuel the development of next-generation fluoroquinolone-based drugs. The versatility of this scaffold ensures its continued relevance in medicinal chemistry for years to come.

References

  • Ball, P. (2000). Quinolones: structure-activity relationships and future predictions. Microbiology Society.
  • Dabaja, Y., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Rasayan J. Chem.
  • Domagala, J. M. (1994). Structure-activity relationships of the fluoroquinolones. ASM Journals.
  • Drlica, K., et al. (2008). Synthesis of novel fluoroquinolone derivatives toward understanding aspects of function. University of Nebraska - Lincoln.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.
  • Lim, S. M., et al. (2003). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. KoreaScience.
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  • Jia, R., & Zhao, Y. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). European Journal of Medicinal Chemistry.
  • Emmerson, A. M., & Jones, A. M. (2003). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic.
  • BenchChem. (2025).
  • Fernandes, P., & Martens, E. (2017). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC - NIH.
  • Singh, A., & Kumar, A. (2021). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT.
  • Asif, M. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
  • Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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  • Wróbel, M. Z., & Bielenica, A. (2022).
  • Bielenica, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PMC - PubMed Central.
  • Wakunaga Pharmaceutical Co., Ltd. (2018). Discovery of a Novel Fluoroquinolone Antibiotic Candidate WFQ-228 with Potent Antimicrobial Activity and the Potential to Overcome Major Drug Resistance. PubMed.
  • Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives.
  • Ahmed, M. S., et al. (2024).
  • Kumar, A., et al. (2023). Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Future Medicinal Chemistry.
  • Bielenica, A., et al. (2022).
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Methodological & Application

Synthetic Routes to 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific derivative, this compound, is a highly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. Furthermore, the fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[3] This guide provides a comprehensive overview of the synthetic strategies to access this important building block, detailing the underlying chemical principles and providing robust experimental protocols for its preparation.

Retrosynthetic Analysis: Devising a Logical Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-stage synthetic sequence. The primary disconnection is at the C4-bromomethyl bond, leading back to the precursor, 8-fluoro-4-methylquinolin-2(1H)-one. This key intermediate can then be accessed through a cyclization reaction, with the most plausible approach being the Conrad-Limpach synthesis, starting from commercially available 2-fluoroaniline and an appropriate β-ketoester, such as ethyl acetoacetate.

Retrosynthesis Target This compound Precursor1 8-Fluoro-4-methylquinolin-2(1H)-one Target->Precursor1 Benzylic Bromination StartingMaterials 2-Fluoroaniline + Ethyl Acetoacetate Precursor1->StartingMaterials Conrad-Limpach Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy I: Synthesis of the Key Precursor, 8-Fluoro-4-methylquinolin-2(1H)-one via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones.[3][4] The reaction proceeds in two key steps: the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a thermal cyclization to furnish the quinolinone ring system.

Mechanism of the Conrad-Limpach Synthesis

The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline on the keto group of ethyl acetoacetate. This is followed by dehydration to yield a Schiff base, which readily tautomerizes to the more stable enamine, ethyl 3-(2-fluoroanilino)crotonate. The critical step is the thermal cyclization of this intermediate at high temperatures (typically around 250 °C).[3] This intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the electron-deficient fluorinated benzene ring, leads to the formation of the quinolinone product after the elimination of ethanol. The electron-withdrawing nature of the fluorine atom facilitates this cyclization step.

Conrad_Limpach cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization A 2-Fluoroaniline C Ethyl 3-(2-fluoroanilino)crotonate (Enamine Intermediate) A->C B Ethyl Acetoacetate B->C D Ethyl 3-(2-fluoroanilino)crotonate E 8-Fluoro-4-methylquinolin-2(1H)-one D->E High Temperature (~250 °C)

Caption: Workflow for the Conrad-Limpach synthesis of 8-fluoro-4-methylquinolin-2(1H)-one.

Experimental Protocol: Synthesis of 8-Fluoro-4-methylquinolin-2(1H)-one

Materials:

  • 2-Fluoroaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (for Step A)

  • High-temperature reaction vessel with a mechanical stirrer and temperature controller (for Step B)

Procedure:

Step A: Synthesis of Ethyl 3-(2-fluoroanilino)crotonate

  • To a round-bottom flask, add 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the excess ethyl acetoacetate and catalyst under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step B: Synthesis of 8-Fluoro-4-methylquinolin-2(1H)-one

  • In a high-temperature reaction vessel, dissolve the crude ethyl 3-(2-fluoroanilino)crotonate from Step A in a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture with vigorous stirring to approximately 250 °C. Maintain this temperature for 1-2 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to below 100 °C and pour it into a large volume of hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration, wash with hexane to remove the high-boiling solvent, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 8-fluoro-4-methylquinolin-2(1H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

Reactant Molar Mass ( g/mol ) Equivalents Purity
2-Fluoroaniline111.121.0>98%
Ethyl acetoacetate130.141.1>99%
Product Molar Mass ( g/mol ) Theoretical Yield Typical Purity
8-Fluoro-4-methylquinolin-2(1H)-one177.17->95% (after recrystallization)

Synthetic Strategy II: Benzylic Bromination of 8-Fluoro-4-methylquinolin-2(1H)-one

The final step in the synthesis of this compound is the selective bromination of the methyl group at the 4-position. This transformation is a classic example of a benzylic bromination, for which N-bromosuccinimide (NBS) is the reagent of choice.[5][6] The reaction proceeds via a free-radical mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.

Mechanism of Radical Bromination with NBS

The reaction is initiated by the homolytic cleavage of the radical initiator to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of the quinolinone, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine, which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to form the desired brominated product and a bromine radical, which continues the chain reaction. The use of NBS is crucial as it maintains a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.[7]

Radical_Bromination cluster_0 Initiation cluster_1 Propagation A Radical Initiator (e.g., AIBN) B Radicals A->B Heat or Light C 8-Fluoro-4-methylquinolin-2(1H)-one D Benzylic Radical C->D Radical Abstraction G This compound D->G + Br₂ E NBS F Br• E->F + HBr

Caption: Simplified mechanism of the radical bromination of 8-fluoro-4-methylquinolin-2(1H)-one with NBS.

Experimental Protocol: Synthesis of this compound

Materials:

  • 8-Fluoro-4-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 8-fluoro-4-methylquinolin-2(1H)-one (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05-0.1 eq).

  • Add a suitable solvent such as carbon tetrachloride or 1,2-dichlorobenzene.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material. The reaction time is typically several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford pure this compound.

Reactant Molar Mass ( g/mol ) Equivalents Purity
8-Fluoro-4-methylquinolin-2(1H)-one177.171.0>95%
N-Bromosuccinimide (NBS)177.981.1>98%
Azobisisobutyronitrile (AIBN)164.210.05-0.1>98%
Product Molar Mass ( g/mol ) Theoretical Yield Typical Purity
This compound256.07->97% (after recrystallization)

Safety Considerations

  • 2-Fluoroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care in a fume hood.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Its use should be minimized or replaced with a safer alternative like 1,2-dichlorobenzene where possible.

  • High-Temperature Reactions: The thermal cyclization step requires high temperatures. Ensure proper temperature control and use appropriate high-temperature reaction vessels and solvents.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving a Conrad-Limpach synthesis to construct the core quinolinone ring system, followed by a selective radical bromination of the 4-methyl group. The protocols detailed in this guide are based on well-established chemical principles and provide a solid foundation for the laboratory-scale preparation of this valuable synthetic intermediate. Careful attention to reaction conditions and safety precautions is essential for a successful and safe synthesis.

References

  • - ResearchGate.

  • - Slideshare.

  • - Slideshare.

  • - PMC - NIH.

  • - Wikipedia.

  • - Google Patents.

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  • - Wikipedia.

  • - Common Organic Chemistry.

  • - ACS Publications.

  • - HETEROCYCLES.

  • - Ossila.

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  • - Sigma-Aldrich.

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Application Notes & Protocols: Strategic Use of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide provides a comprehensive overview and detailed protocols for the strategic application of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one , a versatile building block engineered for the rapid generation of compound libraries through parallel synthesis. By leveraging the reactive bromomethyl handle at the 4-position, researchers can efficiently introduce diverse molecular functionalities, enabling extensive Structure-Activity Relationship (SAR) studies and accelerating the hit-to-lead optimization process.

Introduction: The Power of the Quinolinone Scaffold in Parallel Chemistry

The efficiency of modern drug discovery is intrinsically linked to the ability to rapidly synthesize and screen large, diverse collections of molecules.[2] Parallel synthesis, a strategy where multiple distinct compounds are synthesized simultaneously in spatially separated reaction vessels, has emerged as a critical engine for this process.[3] The success of such a campaign hinges on the selection of a core scaffold that is not only medicinally relevant but also amenable to straightforward, high-throughput chemical modification.

The 8-fluoroquinolin-2(1H)-one core is particularly advantageous. The fluorine atom at the 8-position can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. The quinolinone system itself provides a rigid framework that can orient substituents into specific vectors in three-dimensional space, crucial for targeted interactions with biological macromolecules.

Our focus, This compound , is an ideal reagent for this paradigm. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a vast array of nucleophiles. This reactivity is the key to unlocking chemical diversity. By reacting this single, advanced intermediate with a library of diverse nucleophiles (e.g., amines, phenols, thiols), a large library of novel, drug-like molecules can be generated with minimal synthetic steps and purification effort.

Mechanistic Rationale: The SN2 Reaction as the Engine for Diversification

The primary transformation leveraging this compound is the bimolecular nucleophilic substitution (SN2) reaction. The causality behind this choice is rooted in its reliability and broad scope.

  • Electrophilicity: The carbon of the bromomethyl group (-CH₂Br) is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the bromine atom, which polarizes the C-Br bond.

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the departure of the bromine upon nucleophilic attack.

  • Steric Accessibility: As a primary benzylic-type halide, the electrophilic carbon is sterically unhindered, allowing for easy access by a wide range of nucleophiles.

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This predictable reaction pathway is ideal for parallel synthesis, as it generally leads to clean product formation without significant side reactions when conditions are optimized.

Diagram 1: SN2 Diversification Workflow

This diagram illustrates the core strategy: a single, versatile building block is reacted in parallel with a library of diverse nucleophiles to rapidly generate a multitude of unique chemical entities.

G cluster_0 Core Building Block cluster_1 Nucleophile Library cluster_2 Parallel Synthesis Array (Automated Liquid Handler) cluster_3 Product Library Scaffold 4-(Bromomethyl)-8-fluoro- quinolin-2(1H)-one R1 Reaction 1 Scaffold->R1 R2 Reaction 2 Scaffold->R2 R3 Reaction 3 Scaffold->R3 R_etc Reaction N Scaffold->R_etc Nuc1 Amine (R¹-NH₂) Nuc1->R1 Nuc2 Phenol (R²-OH) Nuc2->R2 Nuc3 Thiol (R³-SH) Nuc3->R3 Nuc_etc ...etc. Nuc_etc->R_etc P1 Product 1 (Amine Adduct) R1->P1 P2 Product 2 (Ether Adduct) R2->P2 P3 Product 3 (Thioether Adduct) R3->P3 P_etc Product N R_etc->P_etc

Caption: Workflow for parallel library synthesis.

Experimental Protocols: Solution-Phase Parallel Synthesis

The following protocols are designed for a solution-phase parallel synthesis format, which offers flexibility and avoids potential complications of solid-phase chemistry, such as linker cleavage and resin compatibility. These reactions are ideally performed in 24- or 96-well reactor blocks with automated liquid handlers for reagent dispensing.[3][4]

Protocol 1: Synthesis of 4-(((Alkyl/Aryl)amino)methyl) Library

This protocol details the alkylation of primary and secondary amines. The choice of base is critical; an excess of a non-nucleophilic organic base is used to neutralize the HBr generated in situ. For less reactive amines, a stronger inorganic base may be required.[5]

Materials & Reagents:

ReagentCAS NumberSupplier ExamplePurpose
This compound(Not Available)Custom SynthesisElectrophilic Scaffold
Amine Library (diverse R¹, R²-NH)VariousSigma-AldrichNucleophile
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-AldrichNon-nucleophilic base
N,N-Dimethylformamide (DMF), Anhydrous68-12-2Sigma-AldrichPolar aprotic solvent
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-3Sigma-AldrichStrong base (optional, for amides)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.3 M stock solution for each amine from the library in anhydrous DMF in a separate plate.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reactor block):

    • Using an automated liquid handler, dispense 100 µL (20 µmol, 1.0 equiv) of the quinolinone stock solution into each well.

    • Dispense 100 µL (30 µmol, 1.5 equiv) of the appropriate amine stock solution into its designated well.

    • Dispense 50 µL (30 µmol, 1.5 equiv) of the DIPEA stock solution into each well.

    • Self-Validation Note: For challenging nucleophiles like glycine amides, substitute DIPEA with an equivalent amount of a stronger base like LiOH·H₂O to ensure deprotonation and reaction.[5]

  • Reaction Execution:

    • Seal the reactor block securely with a pierceable cap mat.

    • Place the block on a shaker and heat to 60 °C for 12-18 hours. The elevated temperature accelerates the SN2 reaction rate.

    • Monitor the progress of a representative reaction (e.g., a control well) via LC-MS to determine reaction completion.

  • Work-up and Purification:

    • Cool the reactor block to room temperature.

    • Add 500 µL of water to each well to precipitate the product and dissolve inorganic salts.

    • The product library can be isolated via parallel filtration or extracted using a liquid-liquid extraction platform (e.g., with ethyl acetate).

    • For high-purity samples required for biological screening, parallel purification using mass-directed preparative HPLC is recommended.

Protocol 2: Synthesis of 4-((Aryloxy)methyl) Library (Ether Linkages)

This protocol outlines the synthesis of aryl ethers via a Williamson-type synthesis.[6] This reaction requires a base strong enough to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

Materials & Reagents:

ReagentCAS NumberSupplier ExamplePurpose
This compound(Not Available)Custom SynthesisElectrophilic Scaffold
Phenol Library (diverse Ar-OH)VariousSigma-AldrichNucleophile
Potassium Carbonate (K₂CO₃), fine powder584-08-7Sigma-AldrichInorganic Base
N,N-Dimethylformamide (DMF), Anhydrous68-12-2Sigma-AldrichSolvent

Step-by-Step Methodology:

  • Reagent Dispensing (in a 96-well reactor block):

    • Dispense 25.5 mg (100 µmol, 1.0 equiv) of this compound into each well.

    • Dispense 120 µmol (1.2 equiv) of each unique phenol from the library into its designated well.

    • Dispense 27.6 mg (200 µmol, 2.0 equiv) of finely powdered K₂CO₃ into each well. The use of excess base ensures complete phenoxide formation.

    • Add 500 µL of anhydrous DMF to each well.

  • Reaction Execution:

    • Seal the reactor block and heat to 80 °C with vigorous shaking for 16 hours. The higher temperature is often necessary for the less nucleophilic phenoxides compared to amines.

    • Trustworthiness Check: The progress can be monitored by taking a small aliquot from a control well, diluting it, and analyzing by LC-MS. Complete consumption of the starting bromomethyl compound is the target.

  • Work-up and Purification:

    • Follow the same work-up and purification strategy as described in Protocol 1 (Section 3.1, Step 4). The product is typically precipitated by the addition of water.

Diagram 2: Parallel Synthesis Reaction & Workup

This diagram visualizes the standardized, multi-well plate-based workflow for reaction, quenching, and initial product isolation.

G cluster_workflow Standardized Parallel Workflow A 1. Dispense Reagents (Scaffold, Nucleophile, Base) into 96-well plate B 2. Seal & React (Heat & Shake) A->B Automated Liquid Handler C 3. Quench Reaction (e.g., Add Water) B->C Reaction Complete D 4. Parallel Isolation (Filtration or Extraction) C->D Precipitation/ Phase Separation E 5. Analysis & Purification (LC-MS, Prep-HPLC) D->E Crude Product Plate

Caption: Automated parallel synthesis and workup workflow.

Data Analysis and Library Characterization

Post-synthesis, each well in the product plate must be analyzed to confirm identity and purity.

High-Throughput Analysis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for library analysis. A fast gradient LC-MS method (e.g., 2-3 minutes per sample) is used to determine the purity of each compound (by UV trace) and confirm its identity (by mass-to-charge ratio).

  • Data Presentation: The results should be compiled into a table for easy review.

Example Data Table:

Well IDNucleophile (R-XH)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Purity by LC-MS (254 nm)
A1Aniline331.11331.12>95%
A24-Methoxyphenol346.10346.11>98%
A3Morpholine323.13323.14>96%
...............

Conclusion and Future Directions

This compound is a powerful and efficient building block for the construction of diverse chemical libraries. The protocols outlined herein provide a robust framework for its application in solution-phase parallel synthesis, enabling the rapid generation of novel amine and ether-linked analogues. The straightforward SN2 chemistry is highly reliable and amenable to automation, making it an ideal strategy for medicinal chemistry programs aiming to accelerate the discovery of new therapeutic agents. Future work can expand this methodology to include other nucleophile classes, such as thiols and N-heterocycles, to further broaden the accessible chemical space.

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Application Notes and Protocols: 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one Scaffold

In the landscape of modern drug discovery and organic synthesis, the quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a reactive bromomethyl group at the 4-position, combined with a fluorine atom at the 8-position, imbues the molecule this compound with a unique combination of reactivity and desirable physicochemical properties. The fluorine substitution can enhance metabolic stability and binding affinity, while the bromomethyl group serves as a potent electrophile for the alkylation of a wide range of nucleophiles.

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of this compound as a key building block in organic synthesis. We will delve into its synthesis, mechanistic considerations for its role as an alkylating agent, and provide detailed, field-proven protocols for its use in the modification of amines, phenols, and thiols.

Physicochemical Properties and Safety Considerations

PropertyValueReference
Molecular Formula C₁₀H₇BrFNON/A
Molecular Weight 256.07 g/mol N/A
Appearance Expected to be a solid[1]
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO, acetonitrile)General knowledge

Safety and Handling: this compound is a reactive alkylating agent and should be handled with appropriate caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. For detailed safety information on analogous compounds, refer to the Material Safety Data Sheet (MSDS) for 4-(bromomethyl)quinolin-2(1H)-one.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step sequence starting from the commercially available 8-fluoro-4-methyl-1H-quinolin-2-one.[2][3]

Synthesis_Workflow start 8-Fluoro-4-methyl-1H-quinolin-2-one step1 Oxidation (e.g., SeO₂, dioxane, reflux) start->step1 intermediate 4-(Hydroxymethyl)-8-fluoroquinolin-2(1H)-one step1->intermediate step2 Bromination (e.g., PBr₃ or HBr/AcOH) intermediate->step2 product This compound step2->product

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4-(Hydroxymethyl)-8-fluoroquinolin-2(1H)-one

This protocol is adapted from general procedures for the oxidation of methylquinolines.[4]

Materials:

  • 8-Fluoro-4-methyl-1H-quinolin-2-one

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 8-fluoro-4-methyl-1H-quinolin-2-one (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to afford 4-(hydroxymethyl)-8-fluoroquinolin-2(1H)-one.

Protocol 2: Synthesis of this compound

This protocol is based on standard methods for the bromination of benzylic alcohols.

Materials:

  • 4-(Hydroxymethyl)-8-fluoroquinolin-2(1H)-one

  • Phosphorus tribromide (PBr₃) or 33% HBr in acetic acid

  • Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using PBr₃:

  • Dissolve 4-(hydroxymethyl)-8-fluoroquinolin-2(1H)-one (1.0 eq) in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Mechanism of Alkylation: An S_N2 Pathway

The primary mode of action for this compound as an alkylating agent is through a bimolecular nucleophilic substitution (S_N2) reaction. The electron-withdrawing nature of the quinolinone ring system enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. The bromide ion serves as an excellent leaving group, facilitating the reaction.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(Qu)---Br]⁻ Nu->TS Nucleophilic Attack AlkylatingAgent This compound AlkylatingAgent->TS Product Nu-CH₂(Qu) TS->Product LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departure

Figure 2: Generalized S_N2 mechanism for the alkylation of a nucleophile (Nu:⁻) by this compound.

Application Protocols: A Gateway to Novel Derivatives

The following protocols provide a framework for the N-, O-, and S-alkylation of various nucleophiles. Reaction conditions may require optimization based on the specific substrate.

Protocol 3: N-Alkylation of Amines

This protocol is designed for the alkylation of primary and secondary amines, including anilines and heterocyclic amines.[5][6]

Materials:

  • This compound

  • Amine substrate (primary or secondary)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DMF or acetonitrile, add the base (K₂CO₃, 2.0 eq or TEA, 1.5 eq).

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: Formation of the N-alkylated product. For primary amines, dialkylation may occur, which can be minimized by using an excess of the amine.

Protocol 4: O-Alkylation of Phenols

This protocol outlines the Williamson ether synthesis for the preparation of aryl ethers using phenols as nucleophiles.[7][8]

Materials:

  • This compound

  • Phenol substrate

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous DMF or acetone, add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or heat to 60 °C, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with 1 M NaOH solution, water, and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: Formation of the corresponding aryl ether. The choice of a stronger base like cesium carbonate can be beneficial for less acidic phenols.

Protocol 5: S-Alkylation of Thiols

This protocol is for the synthesis of thioethers from thiophenols or aliphatic thiols.[9]

Materials:

  • This compound

  • Thiol substrate

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiol (1.0 eq) in anhydrous DMF or THF, add the base (K₂CO₃, 2.0 eq or NaH, 1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to generate the thiolate.

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: Formation of the thioether derivative. The use of sodium hydride is recommended for less acidic thiols, but requires careful handling due to its reactivity with water.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the nucleophile.Use a stronger base (e.g., NaH, Cs₂CO₃). Increase the reaction temperature.
Low reactivity of the nucleophile.Increase reaction time and/or temperature. Consider using a catalyst such as potassium iodide (KI) for S-alkylation.[9]
Formation of side products (e.g., dialkylation) Stoichiometry of reactants.Use an excess of the nucleophile.
Decomposition of the starting material Reaction temperature is too high.Perform the reaction at a lower temperature.

Conclusion: A Versatile Tool for Chemical Innovation

This compound emerges as a highly valuable and versatile alkylating agent for the synthesis of a diverse array of novel organic molecules. Its inherent reactivity, coupled with the beneficial properties imparted by the fluoroquinolinone core, makes it an attractive building block for applications in medicinal chemistry, materials science, and chemical biology. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful synthetic tool, paving the way for the discovery of new chemical entities with enhanced properties and functions.

References

  • Chen, C.-L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816. Available at: [Link]

  • Hussein, M. A., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. Available at: [Link]

  • Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488. Available at: [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. (2015). ResearchGate. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. Available at: [Link]

  • Janočková, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(5), 5577-5593. Available at: [Link]

  • Kumar, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. Available at: [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). ResearchGate. Available at: [Link]

  • Pollard, C. J. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. Available at: [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2011). ResearchGate. Available at: [Link]

  • A rapid method of N-alkylation of amines. (1968). Journal of the Chemical Society C: Organic. Available at: [Link]

  • Process for the production of aromatic thiols and aromatic sulfides. (1968). Google Patents.
  • Reddy, B. V. S., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2533-2538. Available at: [Link]

  • Joseph, J., et al. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica, 8(19), 328-334. Available at: [Link]

  • da Silva, A. B. F., et al. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 5(3), 1595-1604. Available at: [Link]

  • S-Trifluoromethylation of Aromatic Thiols. (2024). ChemistryViews. Available at: [Link]

  • Howard, S., et al. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 53(24), 8663-8678. Available at: [Link]

  • Abdou, M. M., & El-Saeed, R. A. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie - Chemical Monthly, 149(12), 2181-2201. Available at: [Link]

Sources

derivatization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one: A Versatile Scaffold for Kinase and Antimicrobial Drug Discovery

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This application note details the strategic importance and synthetic utility of a key intermediate, This compound , for the generation of diverse molecular libraries. The presence of an 8-fluoro substituent can enhance metabolic stability and cell permeability, while the 4-(bromomethyl) group serves as a highly reactive electrophilic handle for introducing a wide range of functional groups. We provide an in-depth analysis of derivatization strategies, causality-driven experimental protocols, and methods for library generation targeting key therapeutic areas such as oncology and infectious diseases.

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one framework is a nitrogen-containing fused bicyclic heterocycle that has garnered significant attention in drug discovery.[3] Its rigid structure and capacity for functionalization at multiple positions have led to the development of drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5]

Rationale for the 8-Fluoro and 4-(Bromomethyl) Substituents

The strategic selection of substituents on the quinolinone core is critical for modulating its pharmacokinetic and pharmacodynamic properties.

  • 8-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidative metabolism. It can also enhance binding affinity to target proteins through favorable electrostatic interactions and increase lipophilicity, which may improve membrane permeability. The 8-hydroxyquinoline scaffold, a close relative, is known for a wide range of biological activities, and modifications to this part of the ring system are synthetically accessible and impactful.[6][7][8]

  • 4-(Bromomethyl) Group: This group is the cornerstone of the derivatization strategy. It is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution. The bromine atom is a good leaving group, allowing for facile reactions with a diverse array of nucleophiles (N, O, S, and C-based) under relatively mild conditions. This enables the rapid construction of a chemical library from a single, advanced intermediate, a key principle in modern drug discovery.[9] A similar, non-fluorinated precursor, 4-(bromomethyl)quinolin-2(1H)-one, has been synthesized and utilized for creating derivatives with anti-cancer potential.[10]

Overall Synthetic Workflow

The derivatization process follows a logical and efficient workflow, starting from the key intermediate and branching out to create a library of final compounds for biological evaluation.

G cluster_0 Synthesis of Key Intermediate cluster_1 Library Generation via Nucleophilic Substitution cluster_2 Screening & Optimization A Starting Materials (e.g., 2-Fluoroaniline derivative) B 4-(Bromomethyl)-8-fluoro- quinolin-2(1H)-one A->B Multi-step Synthesis C Diverse Nucleophiles (Amines, Phenols, Thiols, etc.) D Derivatized Library (Diverse Functional Groups at C4) B->D Parallel Synthesis C->D E Biological Screening (e.g., Kinase Assays, MIC Assays) D->E F SAR Studies & Lead Optimization E->F

Figure 1: High-level workflow for drug discovery using the this compound scaffold.

Derivatization Strategies & Protocols

The primary route for derivatization is the SN2 reaction, where a nucleophile displaces the bromide ion. The choice of base, solvent, and temperature is critical for achieving high yields and purity.

Figure 2: General SN2 reaction scheme for derivatization.

N-Alkylation: Synthesis of Amine Derivatives

Introducing amine functionalities is a common strategy to modulate solubility, basicity, and to form key hydrogen bonds with biological targets. This is particularly relevant for developing kinase inhibitors, where interactions with the hinge region are often crucial.

Causality: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to deprotonate the amine nucleophile without competing in the substitution reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they solvate the cation of the base and do not interfere with the nucleophile.

General Protocol for N-Alkylation

  • Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine nucleophile (1.1-1.5 eq).

  • Base Addition: Add potassium carbonate (2.0-3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature (20-25°C) or heat gently (50-60°C) for 4-16 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water. A precipitate will often form.

  • Isolation: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the bromomethyl singlet (around δ 4.9 ppm) and the appearance of a new singlet for the N-CH₂ protons are indicative of a successful reaction.[10]

Table 1: Representative N-Alkylations and Potential Biological Targets

Nucleophile (Nu-H)Derivative "Nu" GroupPotential Target ClassRationale / Notes
Morpholine-N(CH₂CH₂)₂OKinases, GPCRsImproves aqueous solubility and acts as a hydrogen bond acceptor.
4-Methylpiperazine-N(CH₂CH₂)₂NCH₃Kinases (e.g., HDACs)Introduces a basic nitrogen for salt formation and key interactions.[11][12]
Aniline-NHPhKinases (e.g., EGFR/HER-2)Aromatic amines are common in kinase inhibitors targeting the ATP binding site.[13]
1H-1,2,4-Triazole-N₂C₂H₂AntimicrobialsTriazole moieties are well-known pharmacophores in antifungal agents.[14]
O-Alkylation: Synthesis of Ether Derivatives

The formation of ether linkages with phenols or alcohols can introduce bulky groups that can probe deep hydrophobic pockets in a target protein.

Causality: Phenols are less nucleophilic than amines and require a stronger base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to be effectively deprotonated. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) if using a strong, moisture-sensitive base like NaH.

General Protocol for O-Alkylation (Phenols)

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the desired phenol (1.2 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes at room temperature to form the phenoxide.

  • Addition: Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution at 0°C. Extract with ethyl acetate (3x).

  • Purification & Characterization: Follow steps 6 and 7 from the N-Alkylation protocol. Successful ether formation is confirmed by the appearance of a new singlet for the O-CH₂ protons in the ¹H NMR spectrum.

S-Alkylation: Synthesis of Thioether Derivatives

Thioethers are valuable in drug design due to their ability to form strong interactions with protein targets. Thiols are excellent nucleophiles and typically react under mild conditions.

Causality: Thiols are highly nucleophilic and can often react with only a mild organic base like triethylamine or even without a base if the corresponding sodium thiolate salt is used. The reaction is typically fast and efficient.

General Protocol for S-Alkylation

  • Setup: Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in ethanol or ACN (0.1 M).

  • Base Addition: Add potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC.

  • Work-up, Purification & Characterization: Follow steps 4-7 from the N-Alkylation protocol. The formation of the C-S bond will result in a characteristic downfield shift of the methylene protons in the ¹H NMR spectrum.

Application in Drug Discovery: Targeting HDACs

Histone deacetylases (HDACs) are a class of enzymes that are critical in epigenetic regulation and are validated targets for cancer therapy.[11] Many HDAC inhibitors consist of three key pharmacophoric elements: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. The derivatized quinolinone scaffold can serve as an excellent and novel cap group.

Figure 3: Pharmacophore model for a quinolinone-based HDAC inhibitor.

By choosing nucleophiles that contain a terminal functional group (e.g., a protected amine or a carboxylic acid ester), further synthetic steps can be employed to append a linker and a ZBG. For example, an amine derivative can be coupled with a carboxylic acid-containing ZBG using standard peptide coupling reagents like EDCI/HOBt or HATU.[15]

Conclusion

This compound is a high-value, versatile intermediate for drug discovery. Its facile derivatization through nucleophilic substitution allows for the rapid generation of diverse chemical libraries. The protocols outlined in this note provide a robust framework for synthesizing novel compounds with potential therapeutic applications, particularly as kinase or HDAC inhibitors and antimicrobial agents. The combination of the privileged quinolinone scaffold, the beneficial properties of the fluoro substituent, and the synthetic flexibility of the bromomethyl handle makes this a compelling starting point for any medicinal chemistry program.

References

  • Benchchem. Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. Benchchem.
  • Gauns Dessai, P., et al. (2022). A novel series of quinolin-2-(1H)-one analogues synthesis.
  • Zhong, W. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Yadav, V., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Teja, K. & Khan, I. (2020). Quinoline: A versatile scaffold in medicinal chemistry. Journal of Chemical Sciences.
  • Al-Warhi, T., et al. (2022). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC. [Link]

  • Janočková, J., et al. (2013). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. [Link]

  • Murti, Y., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Anonymous. (N.D.). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica.
  • Ramanathan, L., et al. (2006). Preparation of piperazine derivatives.
  • Al-Bayati, R. I. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
  • Murti, Y., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Chou, C-T., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters. [Link]

  • de Oliveira, J. F., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [Link]

  • Krenitsky, P. J., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC. [Link]

  • Schäker-Hübner, L., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. European Journal of Medicinal Chemistry. [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

  • Singh, S., et al. (2023). HDAC8 as an emerging target in drug discovery with special emphasis on medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry.

Sources

Application Note: A Robust and Chemoselective Synthesis of 4-(Aminomethyl)-8-fluoroquinolin-2(1H)-one from its Bromo Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 4-(aminomethyl)-8-fluoroquinolin-2(1H)-one, a valuable building block in medicinal chemistry. Quinolinone scaffolds are integral to the development of novel therapeutics, including potent inhibitors of histone deacetylases (HDACs) and topoisomerases.[1][2][3] The protocol herein details a highly efficient and chemoselective two-step pathway starting from 4-(bromomethyl)-8-fluoroquinolin-2(1H)-one. The chosen strategy involves an intermediate azide displacement followed by a Staudinger reduction, a method selected for its mild reaction conditions and exceptional tolerance of the sensitive quinolinone core. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this key amine intermediate, complete with detailed experimental procedures, mechanistic insights, and characterization guidelines.

Introduction and Strategic Rationale

The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. However, direct amination with ammonia or primary amines is often plagued by polyalkylation, yielding a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, which complicates purification and lowers the yield of the desired product.[4][5][6] To circumvent this, indirect methods that offer superior control are preferred, especially when dealing with complex, multi-functional molecules destined for pharmaceutical development.

For the conversion of this compound to its corresponding primary amine, two primary strategies were considered: the Gabriel Synthesis and an azide displacement followed by reduction.

  • Gabriel Synthesis: This classic method utilizes potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[7][8] While effective for primary alkyl halides, the final deprotection step often requires harsh conditions, such as strong acid or base hydrolysis, or the use of hydrazine, which can be incompatible with sensitive functional groups.[5]

  • Azide Synthesis and Reduction: This two-step approach first converts the alkyl halide to an alkyl azide via an SN2 reaction with an azide salt.[9] The resulting azide is then reduced to the primary amine. This route offers significant advantages:

    • Elimination of Polyalkylation: The intermediate alkyl azide is not nucleophilic, thus preventing further reaction with the starting bromide.[9]

    • Versatile Reduction Methods: The azide can be reduced under various conditions. While catalytic hydrogenation is effective, it can pose a risk to other reducible groups like alkenes within the quinolinone ring system.[10][11] The Staudinger reaction , which uses a phosphine (e.g., triphenylphosphine) followed by hydrolysis, is exceptionally mild and exhibits broad functional group tolerance, making it the ideal choice for this substrate.[10][12][13][14]

This guide focuses on the azide/Staudinger reduction pathway, a decision grounded in the need for maximum chemoselectivity and operational simplicity to ensure high purity of the final 4-(aminomethyl)-8-fluoroquinolin-2(1H)-one.

Overall Reaction Scheme

The synthesis proceeds in two distinct, high-yielding steps as illustrated below:

  • Nucleophilic Substitution: Conversion of the bromo precursor to an intermediate azide.

  • Staudinger Reduction: Mild reduction of the azide to the target primary amine.

Figure 1: Two-step synthesis of the target amine.

Detailed Experimental Protocols

Part A: Synthesis of 4-(azidomethyl)-8-fluoroquinolin-2(1H)-one (Azide Intermediate)

This step involves a standard SN2 displacement of the bromide with sodium azide. Dimethylformamide (DMF) is chosen as the solvent for its ability to dissolve both the organic substrate and the inorganic azide salt.

Materials & Reagents

Reagent Formula M.W. ( g/mol ) Quantity Moles (mmol) Eq.
This compound C₁₀H₇BrFNO 272.07 5.00 g 18.38 1.0
Sodium Azide NaN₃ 65.01 1.43 g 22.05 1.2
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 50 mL - -
Deionized Water H₂O 18.02 250 mL - -
Ethyl Acetate C₄H₈O₂ 88.11 150 mL - -
Brine (Saturated NaCl) NaCl(aq) - 50 mL - -

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - |

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 18.38 mmol).

  • Dissolution: Add anhydrous DMF (50 mL) and stir until the starting material is fully dissolved.

  • Azide Addition: Carefully add sodium azide (1.43 g, 22.05 mmol) to the solution in one portion. (Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product spot should appear at a slightly higher Rf than the starting material.

  • Work-up (Quenching): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 250 mL of cold deionized water. A precipitate (the product) should form.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (2 x 50 mL).

  • Drying: Dry the collected solid under high vacuum to afford 4-(azidomethyl)-8-fluoroquinolin-2(1H)-one as a pale yellow solid. The product is typically of sufficient purity for the next step. (Expected yield: >90%).

Part B: Staudinger Reduction to 4-(aminomethyl)-8-fluoroquinolin-2(1H)-one (Final Product)

This step utilizes the classic Staudinger reaction, where the azide is converted to an iminophosphorane intermediate by triphenylphosphine, which is then hydrolyzed to the primary amine and triphenylphosphine oxide.[12][13][15]

Materials & Reagents

Reagent Formula M.W. ( g/mol ) Quantity Moles (mmol) Eq.
4-(azidomethyl)-8-fluoroquinolin-2(1H)-one C₁₀H₇FN₄O 234.19 4.00 g 17.08 1.0
Triphenylphosphine PPh₃ 262.29 4.92 g 18.79 1.1
Tetrahydrofuran (THF) C₄H₈O 72.11 80 mL - -
Deionized Water H₂O 18.02 8 mL - -
Diethyl Ether (C₂H₅)₂O 74.12 100 mL - -
2M Hydrochloric Acid HCl(aq) - As needed - -
Saturated Sodium Bicarbonate NaHCO₃(aq) - As needed - -

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - | - |

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(azidomethyl)-8-fluoroquinolin-2(1H)-one (4.00 g, 17.08 mmol) in THF (80 mL).

  • Phosphine Addition: Add triphenylphosphine (4.92 g, 18.79 mmol) to the solution. Effervescence (release of N₂ gas) should be observed.

  • Reaction (Iminophosphorane formation): Stir the mixture at room temperature for 2-3 hours, or until the gas evolution ceases and TLC analysis indicates complete consumption of the starting azide.

  • Hydrolysis: Add deionized water (8 mL) to the reaction mixture and stir at 50 °C for 12-16 hours to hydrolyze the iminophosphorane intermediate.

  • Monitoring: Monitor the hydrolysis by TLC until the iminophosphorane intermediate (visible near the solvent front) is fully converted to the polar amine product (baseline spot in non-polar eluents).

  • Work-up (Solvent Removal): Cool the reaction to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Purification (Acid-Base Extraction): a. Dissolve the residue in ethyl acetate (100 mL). b. Extract the organic layer with 2M HCl (3 x 30 mL). The amine product will move to the aqueous layer as its hydrochloride salt, while the triphenylphosphine oxide byproduct remains in the organic layer. c. Combine the aqueous layers and cool in an ice bath. d. Carefully basify the aqueous layer by slow addition of saturated sodium bicarbonate solution until pH ~8-9 is reached. The free amine product will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum to yield 4-(aminomethyl)-8-fluoroquinolin-2(1H)-one as a white to off-white solid. (Expected yield: 80-90%).

Visualization of Workflow and Mechanism

A clear understanding of the experimental sequence and the underlying reaction mechanism is critical for successful execution and troubleshooting.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Staudinger Reduction start_mat Bromo Precursor in DMF add_azide Add NaN₃ start_mat->add_azide react_azide Stir at RT (4-6h) add_azide->react_azide workup_azide Precipitate in H₂O & Filter react_azide->workup_azide azide_int Azide Intermediate workup_azide->azide_int start_azide Azide Intermediate in THF azide_int->start_azide Proceed to next step add_phosphine Add PPh₃ start_azide->add_phosphine react_staudinger Stir at RT (2-3h) add_phosphine->react_staudinger hydrolysis Add H₂O, Heat (12-16h) react_staudinger->hydrolysis workup_amine Acid-Base Extraction & Precipitation hydrolysis->workup_amine final_product Final Amine Product workup_amine->final_product

Figure 2: Experimental workflow diagram.

The Staudinger reaction proceeds through a well-defined mechanism involving a phosphazide intermediate that loses dinitrogen gas to form an iminophosphorane, which is subsequently hydrolyzed.[13][14]

G cluster_mechanism Staudinger Reaction Mechanism Azide R-CH₂-N=N⁺=N⁻ Phosphazide R-CH₂-N(PPh₃)-N=N Azide->Phosphazide Nucleophilic Attack Phosphine PPh₃ Phosphine->Phosphazide Iminophosphorane R-CH₂-N=PPh₃ Phosphazide->Iminophosphorane Loss of N₂ N2 N₂ (gas) Intermediate [Hydrolysis Intermediate] Iminophosphorane->Intermediate Hydrolysis H2O H₂O H2O->Intermediate Amine R-CH₂-NH₂ Intermediate->Amine PhosphineOxide O=PPh₃ Intermediate->PhosphineOxide

Figure 3: Mechanism of the Staudinger reduction.

Product Characterization

Validation of the final product's identity and purity is essential. The following data are expected for 4-(aminomethyl)-8-fluoroquinolin-2(1H)-one. NMR chemical shifts are highly sensitive to the molecular environment and are a primary tool for structure confirmation.[16][17][18]

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.5 (s, 1H, NH-1), ~7.8-7.0 (m, 3H, Ar-H), ~6.5 (s, 1H, H-3), ~4.0 (s, 2H, CH₂), ~3.5 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~162 (C=O), ~150-120 (Ar-C), ~115 (C-3), ~40 (CH₂)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₀H₁₀FN₂O: 193.0775; Found: 193.0778

Safety and Troubleshooting

Hazard/IssuePrecaution/Solution
Sodium Azide Toxicity Always handle NaN₃ in a fume hood with gloves and safety glasses. It is acutely toxic if ingested or absorbed through the skin.
Incomplete Azide Formation Ensure the 4-(bromomethyl) precursor is of high purity. Use anhydrous DMF to prevent competing hydrolysis. If needed, slightly warm the reaction to 40 °C.
Incomplete Hydrolysis The hydrolysis of the iminophosphorane can be slow. Ensure adequate water is present and allow sufficient reaction time at 50 °C. Monitor carefully by TLC.
Purification Difficulty The acid-base extraction is critical for removing triphenylphosphine oxide. Ensure complete separation of layers. If the final product is oily, trituration with cold diethyl ether can induce crystallization.

Conclusion

The synthetic route described provides a reliable, scalable, and highly selective method for preparing 4-(aminomethyl)-8-fluoroquinolin-2(1H)-one. By employing an azide displacement followed by a mild Staudinger reduction, this protocol effectively bypasses the common issue of over-alkylation and preserves the integrity of the quinolinone core. The detailed procedures for reaction execution, purification, and characterization make this application note a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • Staudinger Reaction in Azide Synthesis. TutorChase. [Link]

  • Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks. CrystEngComm (RSC Publishing). [Link]

  • Staudinger Reaction. Organic Chemistry Tutor. [Link]

  • The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • Reduction of Azides. Thieme Chemistry. [Link]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • Gabriel Synthesis. Cambridge University Press. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • Preparation of 1° Amines: Azide Synthesis. JoVE. [Link]

  • Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

  • Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines. Indian Academy of Sciences. [Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Institutes of Health (NIH). [Link]

  • Synthesis and Antitumor Activity of Fluorine-Substituted 4-amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

  • Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. Exploratory Target Antitumor Therapy. [Link]

  • Design and Synthesis of Topoisomerases-Histone Deacetylase Dual Targeted Quinoline-Bridged Hydroxamates as Anticancer Agents. PubMed. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Synthesis route to furnish 4-anilinoquinoline (8). ResearchGate. [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Institutes of Health (NIH). [Link]

  • Table 1. 1H-NMR chemical shift data of compounds 1–8 (δ in ppm, J in Hz). ResearchGate. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. [Link]

  • High-Field 1H-nmr Spectral Analysis of Some. Datapdf.com. [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. [Link]

  • MedChemComm. RSC Publishing. [Link]

  • Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hyd roxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. [Link]

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Application Notes & Protocols: Strategic Coupling Reactions with 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Fluoroquinolinone Scaffold

In the landscape of modern drug discovery, the quinolin-2(1H)-one framework is recognized as a "privileged scaffold"—a molecular core that is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. The strategic introduction of a fluorine atom, as in the 8-fluoro derivative, is a widely employed medicinal chemistry tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

The reagent at the center of this guide, 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one, weaponizes this valuable scaffold. The bromomethyl group at the C4 position serves as a potent electrophilic handle, transforming the entire molecule into a versatile building block. It allows for the covalent installation of the 8-fluoroquinolin-2(1H)-one moiety onto a diverse range of nucleophilic molecules, making it an indispensable tool for generating novel chemical entities for structure-activity relationship (SAR) studies and lead optimization.[4]

This document provides an in-depth guide to leveraging this reagent in key coupling reactions, moving beyond simple procedural lists to explain the underlying chemical logic and empower researchers to adapt and troubleshoot these critical synthetic transformations.

Section 1: The Mechanistic Cornerstone - SN2 Displacement

The vast majority of coupling reactions involving this compound proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[4] Understanding this mechanism is critical to optimizing reaction conditions.

Core Principles:

  • Electrophilic Target: The carbon atom of the bromomethyl (-CH₂Br) group is the electrophilic center. The high electronegativity of the bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon and making it susceptible to attack.

  • Nucleophilic Attack: A nucleophile (Nu:), an electron-rich species, attacks this electrophilic carbon.

  • Transition State: The reaction proceeds through a single, high-energy transition state where the nucleophile is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.

  • Leaving Group Departure: The bromide ion (Br⁻) is an excellent leaving group, readily accommodating the negative charge, which drives the reaction to completion.

Caption: General SN2 mechanism for coupling reactions.

Section 2: The Chemist's Toolkit - Reaction Parameters

Mastery of these reactions lies in the judicious selection of base, solvent, and temperature. These choices are dictated by the nature of the nucleophile being coupled.

Nucleophile TypeCommon NucleophilesRecommended Base(s)Recommended Solvent(s)Typical Temp. (°C)Rationale & Key Considerations
Nitrogen (N) Primary/Secondary Amines, Anilines, N-HeterocyclesK₂CO₃, Cs₂CO₃, DIPEA, Et₃NDMF, Acetonitrile (MeCN), DMSO25 - 80A base is needed to neutralize the HBr formed. For less nucleophilic amines (e.g., anilines), heating is often required. Polar aprotic solvents accelerate SN2 reactions.[5]
Oxygen (O) Phenols, AlcoholsK₂CO₃, Cs₂CO₃, NaHDMF, Acetone, THF25 - 60The base deprotonates the hydroxyl group to form the more nucleophilic alkoxide/phenoxide. NaH is a strong, non-nucleophilic base suitable for alcohols. For phenols, competition between O- and C-alkylation can occur, but polar aprotic solvents generally favor O-alkylation.[6]
Sulfur (S) Thiols, ThiophenolsK₂CO₃, Et₃NDMF, Ethanol, MeCN0 - 25Thiols are highly nucleophilic and often do not require strong bases or high temperatures. The reaction is typically fast and clean.
Carbon (C) Malonates, β-ketoesters, CyanidesNaH, K₂CO₃, NaOEtDMF, THF, Ethanol25 - 70A base strong enough to deprotonate the active methylene compound is required to form the carbanion (enolate). Anhydrous conditions are critical when using strong bases like NaH.

Section 3: Standardized Coupling Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions for their specific substrates.

Protocol 3.1: N-Alkylation of a Secondary Amine

This procedure details the coupling of this compound with a representative secondary amine, such as morpholine.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.1 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc) & Hexanes for chromatography

    • Saturated aqueous sodium bicarbonate (NaHCO₃) and brine

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous K₂CO₃.

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.1 - 0.2 M concentration relative to the limiting reagent).

    • Add morpholine to the stirred suspension at room temperature.

    • Stir the reaction at room temperature (25 °C) for 12-18 hours. For less reactive amines, the temperature may be increased to 50-70 °C.

    • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. The product should be a new, more polar spot.

    • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent like EtOAc (3x).

    • Combine the organic layers and wash with water, followed by saturated aqueous brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of EtOAc in hexanes, to yield the pure N-alkylated product.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: O-Alkylation of a Phenol

This protocol describes the ether synthesis between this compound and a substituted phenol.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • 4-Methoxyphenol (1.0 - 1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Acetonitrile (MeCN), anhydrous

    • Dichloromethane (DCM) for chromatography

    • Deionized Water

  • Step-by-Step Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the phenol (e.g., 4-methoxyphenol) in anhydrous acetonitrile.

    • Add Cs₂CO₃ to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the cesium phenoxide.

    • Add a solution of this compound in a minimal amount of acetonitrile dropwise to the reaction mixture.

    • Stir the reaction at 40-50 °C for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with fresh acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water and then brine.

    • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.

    • Purification: The crude product can be purified by silica gel chromatography (e.g., using a gradient of methanol in DCM) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Characterization: Verify the product identity and purity via NMR and HRMS.

Scientist's Note on Regioselectivity: The quinolin-2(1H)-one tautomer has two potentially nucleophilic sites: the amide nitrogen and the oxygen. While the primary reaction described here involves an external nucleophile attacking the bromomethyl group, it is worth noting that alkylation of the quinolinone ring itself can lead to N- or O-alkylated products. Studies have shown that substituents at the C8 position can sterically hinder the N1 position, favoring O-alkylation of the quinolinone ring under certain conditions.[7] However, for the protocols in this guide, the external nucleophile is intended to be significantly more reactive towards the bromomethyl electrophile.

Section 4: Experimental Workflow and Troubleshooting

A successful synthesis campaign requires a systematic approach and the ability to diagnose and solve common problems.

Workflow start Reaction Setup (Reagents, Solvent, Base) reaction Stir at Defined Temperature & Time start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Sources

Preparation of 8-Fluoroquinolinone-Based Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and enzymatic evaluation of 8-fluoroquinolinone derivatives as potent enzyme inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document offers detailed protocols, mechanistic insights, and a framework for the rational design of novel therapeutic agents based on this privileged scaffold.

Introduction: The Significance of the 8-Fluoroquinolinone Scaffold

The quinolinone core is a cornerstone in medicinal chemistry, most notably recognized in the fluoroquinolone class of antibiotics. These agents primarily exert their therapeutic effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1][2] The introduction of a fluorine atom at the C-8 position of the quinolinone ring system has been shown to significantly modulate the biological activity and pharmacokinetic profile of these compounds.

A halogen, such as fluorine, at the C-8 position can enhance activity against Gram-positive bacteria and anaerobic organisms.[3] This substitution can also influence the primary target of the inhibitor. For instance, an 8-fluoro substituent can shift the primary target towards DNA gyrase, which is a key consideration in overcoming resistance mechanisms.[3] From a drug development perspective, the fluorine atom can also improve metabolic stability by blocking potential sites of oxidative metabolism, thereby enhancing the compound's in vivo half-life.

This guide will focus on the practical aspects of preparing and evaluating 8-fluoroquinolinone-based enzyme inhibitors, with a particular emphasis on their activity against bacterial topoisomerases.

Synthetic Strategy: Constructing the 8-Fluoroquinolinone Core

The most robust and widely adopted method for the synthesis of the 4-hydroxyquinoline core is the Gould-Jacobs reaction . This versatile reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinolinone ring system.

Diagram 1: Overall Synthetic Workflow

Synthesis_Workflow A 2-Fluoroaniline C Condensation A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 2-((2-fluorophenyl)amino)methylenemalonate C->D Heat (100-110°C) E Thermal Cyclization (Gould-Jacobs Reaction) D->E High Temperature (e.g., Diphenyl ether, 240-250°C) F Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate E->F G Hydrolysis F->G NaOH (aq) H 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid G->H I Amidation H->I Coupling Agent or SOCl₂ then Amine J 8-Fluoroquinolinone-based Inhibitor I->J

Caption: Synthetic workflow for 8-fluoroquinolinone inhibitors.

Protocol 1: Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

This protocol details the synthesis of the key carboxylic acid intermediate, a versatile precursor for a wide range of 8-fluoroquinolinone derivatives.

Materials:

  • 2-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Hexanes

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

Step 1: Condensation of 2-Fluoroaniline and DEEM

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the aniline.

Step 2: Thermal Cyclization

  • To the reaction mixture from Step 1, add diphenyl ether as a high-boiling point solvent.

  • Heat the mixture to 240-250°C for 30 minutes to induce cyclization.

  • Allow the reaction mixture to cool to room temperature.

  • Add hexanes to precipitate the product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Collect the solid by vacuum filtration and wash with hexanes.

Step 3: Hydrolysis to the Carboxylic Acid

  • Suspend the collected solid in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100°C) for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the desired carboxylic acid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Protocol 2: Amidation to Generate 8-Fluoroquinolinone-3-carboxamide

The 3-carboxamide moiety is a common feature in many enzyme inhibitors, providing a key hydrogen bonding interaction with the target protein. This protocol describes a general method for the conversion of the carboxylic acid to the corresponding primary amide.

Materials:

  • 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Aqueous ammonium hydroxide (NH₄OH) solution

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 8-fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Carefully add the crude acyl chloride to a cooled (0°C) concentrated aqueous ammonium hydroxide solution with vigorous stirring.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the 8-fluoroquinolinone-3-carboxamide.

Characterization of 8-Fluoroquinolinone Derivatives

The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations for 8-Fluoroquinolinone-3-carboxamide
¹H NMR To determine the proton environment of the molecule.Characteristic aromatic proton signals, amide proton signals (often broad), and signals for any substituents.
¹³C NMR To identify the carbon skeleton of the molecule.A signal for the amide carbonyl carbon is typically observed around 167 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A single resonance in the region expected for an aryl fluoride.
IR Spectroscopy To identify functional groups.Strong absorption bands corresponding to the C=O stretch of the quinolinone and the amide, as well as N-H stretching vibrations.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of the target compound.

Enzyme Inhibition Assays

The primary targets for many fluoroquinolone derivatives are the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. The following protocols describe in vitro assays to determine the inhibitory activity of the synthesized compounds against these enzymes.

Diagram 2: Mechanism of Topoisomerase II Inhibition

Inhibition_Mechanism cluster_0 Normal Enzymatic Cycle cluster_1 Inhibition by 8-Fluoroquinolinone A Topoisomerase II binds to DNA B Double-strand break in DNA A->B C DNA strand passage B->C E Inhibitor binds to the enzyme-DNA complex B->E D DNA ligation and enzyme release C->D D->A F Stabilization of the cleavage complex E->F G Inhibition of DNA ligation F->G H Accumulation of DNA double-strand breaks G->H I Cell Death H->I

Caption: Inhibition of Topoisomerase II by 8-fluoroquinolinones.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Include a positive control (a known inhibitor like ciprofloxacin) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding DNA gyrase to each reaction mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

  • Analyze the reaction products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA in each lane. The concentration of the test compound that inhibits supercoiling by 50% is the IC₅₀ value.

Protocol 4: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV

  • Catenated kinetoplast DNA (kDNA)

  • Assay buffer (similar to the gyrase assay buffer)

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Set up reaction mixtures containing the assay buffer, kDNA, and a range of concentrations of the test compound. Include appropriate positive and negative controls.

  • Start the reaction by adding topoisomerase IV.

  • Incubate at 37°C for a defined period.

  • Terminate the reactions and analyze the products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

  • Stain and visualize the gel.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits decatenation by 50%.

Data Presentation: Inhibitory Activity of Fluoroquinolone Derivatives

The following table presents representative IC₅₀ values for various fluoroquinolone derivatives against E. coli DNA gyrase and S. aureus topoisomerase IV. This data illustrates the range of potencies that can be achieved with this class of compounds.

Compound Target Enzyme Organism IC₅₀ (µM)
CiprofloxacinDNA GyraseE. coli~1.0
CiprofloxacinTopoisomerase IVS. aureus~3.0
MoxifloxacinTopoisomerase IVS. aureus~1.0
GatifloxacinDNA GyraseE. faecalis5.60[4]
GatifloxacinTopoisomerase IVE. faecalis4.24[4]
Sparfloxacin (8-fluoro)DNA GyraseE. faecalis25.7[4]
Sparfloxacin (8-fluoro)Topoisomerase IVE. faecalis19.1[4]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion

The 8-fluoroquinolinone scaffold represents a highly valuable starting point for the development of potent enzyme inhibitors. The synthetic routes are well-established, and the primary mechanisms of action against bacterial topoisomerases are well-understood. By systematically modifying the substituents at various positions of the quinolinone core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The protocols and insights provided in this guide offer a solid foundation for the successful preparation and evaluation of novel 8-fluoroquinolinone-based enzyme inhibitors for a range of therapeutic applications.

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Application of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Trifunctional Quinolinone Scaffold

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Within this class, 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one emerges as a compound of significant interest for cancer research, not for a single defined role, but as a versatile, trifunctional tool. Its potential utility stems from the unique combination of a reactive bromomethyl group, a bioactivity-enhancing fluorine atom, and the inherent pharmacological properties of the quinolinone nucleus.

This technical guide provides a comprehensive overview of the hypothesized applications of this compound in oncology drug discovery. We will delve into its potential as a cytotoxic agent, a putative histone deacetylase (HDAC) inhibitor, and a valuable synthetic intermediate for the development of targeted cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both the conceptual framework and detailed experimental protocols to explore the multifaceted potential of this compound.

Part 1: Hypothesized Mechanisms and Applications

While direct studies on the anticancer properties of this compound are not yet prevalent in the public domain, a strong rationale for its investigation can be built upon the known activities of structurally related compounds.

Potential as a DNA Alkylating Agent

The most chemically salient feature of this molecule is the 4-(bromomethyl) group. Bromomethylated aromatic and heterocyclic compounds are known to be reactive alkylating agents.[1] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to DNA, which leads to DNA damage, cell cycle arrest, and apoptosis.[2][3][4] The electron-withdrawing nature of the quinolinone ring system can further enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by DNA bases, particularly the N7 position of guanine.

Inferred Mechanism of Action: We hypothesize that this compound can function as a DNA alkylating agent. Upon entry into a cancer cell, the compound could directly interact with nuclear DNA, leading to the formation of DNA adducts. This damage would trigger cellular DNA damage response pathways, ultimately inducing apoptosis in rapidly dividing cancer cells.

Putative Histone Deacetylase (HDAC) Inhibition

Quinolinone and its derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes.[6] HDAC inhibitors can restore normal patterns of gene expression, leading to cell cycle arrest, differentiation, and apoptosis.[7]

The presence of a fluorine atom at the 8-position may influence the HDAC inhibitory activity. Fluorine substitution can alter the electronic properties of the molecule, enhance binding affinity to the target enzyme, and improve metabolic stability.[8] Studies on other fluorinated HDAC inhibitors have demonstrated that this modification can significantly impact potency and selectivity.[8]

Inferred Mechanism of Action: this compound may act as an HDAC inhibitor. By binding to the active site of HDAC enzymes, it could prevent the deacetylation of histone and non-histone proteins, leading to an accumulation of acetylated proteins. This would, in turn, alter gene expression, reactivating tumor suppressor genes and inducing cell death.

A Versatile Synthetic Intermediate for Targeted Therapies

The reactivity of the bromomethyl group makes this compound an excellent starting material for the synthesis of more complex and targeted anticancer agents. This functional group can be readily displaced by a variety of nucleophiles, allowing for the attachment of different pharmacophores or targeting moieties.

Application in "Click Chemistry": A particularly promising application is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10] The bromomethyl group can be easily converted to an azidomethyl group. This azide-functionalized quinolinone can then be "clicked" onto alkyne-containing molecules, such as targeting ligands, peptides, or even antibodies, to create highly specific drug conjugates.[11][12] This approach is invaluable for the development of antibody-drug conjugates (ADCs), which deliver potent cytotoxic agents directly to cancer cells while minimizing off-target toxicity.[12]

Part 2: Experimental Protocols

The following protocols are designed to investigate the hypothesized anticancer activities of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT-containing medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Assessment of DNA Damage (Comet Assay)

This assay visualizes and quantifies DNA fragmentation, an indicator of DNA damage.

Materials:

  • Cancer cells treated with this compound

  • Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA staining dye)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope

Procedure:

  • Treat cancer cells with the test compound at concentrations around its IC50 value for a defined period (e.g., 24 hours).

  • Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lyse the cells using the provided lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis in a neutral or alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure the tail length and intensity.

Histone Deacetylase (HDAC) Activity Assay

This protocol measures the ability of the compound to inhibit HDAC enzymatic activity.

Materials:

  • HDAC assay kit (fluorometric or colorimetric)

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)

  • This compound

  • Trichostatin A (TSA) as a positive control

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, combine the HDAC enzyme, the fluorogenic or colorimetric HDAC substrate, and the test compound or control.

  • Incubate the reaction at 37°C for the time specified in the kit instructions.

  • Add the developer solution to stop the reaction and generate a fluorescent or colorimetric signal.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of HDAC inhibition and determine the IC50 value.

Synthesis of 4-(Azidomethyl)-8-fluoroquinolin-2(1H)-one for Click Chemistry

This protocol describes the conversion of the bromomethyl group to an azidomethyl group.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Stirring plate and magnetic stirrer

  • Reaction flask

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in DMF in a reaction flask.

  • Add an excess of sodium azide to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting 4-(azidomethyl)-8-fluoroquinolin-2(1H)-one by column chromatography.

Part 3: Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Hypothesized Outcome
MTT Assay IC50 (µM)Potent cytotoxicity against various cancer cell lines.
Comet Assay % Tail DNADose-dependent increase in DNA fragmentation.
HDAC Assay IC50 (nM)Inhibition of HDAC activity, potentially with selectivity for certain isoforms.
Visualizations

G cluster_0 Hypothesized Anticancer Mechanisms A This compound B DNA Alkylation A->B C HDAC Inhibition A->C D DNA Damage B->D F Reactivation of Tumor Suppressor Genes C->F E Apoptosis D->E F->E

Caption: Hypothesized dual-action mechanism of this compound.

G cluster_1 Synthetic Utility Workflow X 4-(Bromomethyl)-8-fluoro- quinolin-2(1H)-one Y 4-(Azidomethyl)-8-fluoro- quinolin-2(1H)-one X->Y NaN3 Z Click Chemistry (CuAAC) with Alkyne-Targeting Moiety Y->Z W Targeted Anticancer Conjugate Z->W

Caption: Synthetic pathway for developing targeted conjugates.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of cancer research. Its unique structural features suggest a trifunctional utility as a potential DNA alkylating agent, an HDAC inhibitor, and a versatile synthetic building block. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the anticancer potential of this compound. Further investigations into its specific molecular targets, in vivo efficacy, and safety profile are warranted to fully realize its therapeutic promise. The modular nature of its synthesis also opens avenues for the creation of novel, highly targeted anticancer agents with improved efficacy and reduced side effects.

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Development of Novel Antibacterial Agents from 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. The quinolin-2(1H)-one scaffold represents a promising starting point for the discovery of novel antibacterial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of new antibacterial candidates derived from 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one. We present detailed, field-proven protocols for the synthesis of the core scaffold, its derivatization, and a cascade of in vitro assays to determine antibacterial efficacy and preliminary mechanism of action. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring a robust and logical workflow for the discovery of next-generation antibacterial agents.

Introduction: The Quinolinone Scaffold as a Privileged Structure in Antibacterial Research

The quinolone core is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent class of antibiotics for decades.[1] These agents traditionally exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.[2][3] The general mechanism involves the formation of a ternary complex between the quinolone, the enzyme, and bacterial DNA, which stabilizes double-strand breaks and ultimately leads to cell death.[4]

However, the rise of resistance, often through mutations in the target enzymes, has diminished the clinical utility of many existing quinolones.[5] This challenge underscores the need for novel derivatives that can overcome these resistance mechanisms or possess alternative modes of action.[6][7] The this compound scaffold is a versatile starting material for generating a diverse library of new chemical entities. The bromomethyl group at the C4 position serves as a reactive handle for introducing a wide array of substituents, allowing for systematic exploration of the structure-activity relationship (SAR).[2][5] The 8-fluoro substituent is known in many quinolone series to enhance antibacterial activity.

This guide will delineate a strategic pathway from the synthesis of the foundational scaffold to the comprehensive biological evaluation of its derivatives.

Synthetic Protocols

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound scaffold is a critical first step. The following protocol is adapted from established methods for the synthesis of similar quinolinone structures.[3][8] The strategy involves the bromination of an appropriate acetoacetanilide precursor, followed by an acid-catalyzed intramolecular cyclization.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-Fluoroaniline

  • Diketene or Ethyl acetoacetate

  • Bromine

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Chloroform

  • Ice

  • Standard laboratory glassware and safety equipment

Step 1: Synthesis of 2'-Fluoroacetoacetanilide

  • In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 2-fluoroaniline in a suitable solvent like toluene.

  • Cool the solution in an ice bath.

  • Slowly add diketene or ethyl acetoacetate dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Bromination of 2'-Fluoroacetoacetanilide

  • Dissolve the synthesized 2'-fluoroacetoacetanilide in chloroform or glacial acetic acid in a three-necked flask fitted with a dropping funnel and a condenser.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with vigorous stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • The reaction mixture can then be gently heated to 60-65 °C for 30-60 minutes to ensure complete reaction.[3]

  • Cool the mixture and pour it onto crushed ice. The resulting precipitate of bromo-2'-fluoroacetoacetanilide is collected by filtration, washed with cold water, and dried.

Step 3: Cyclization to this compound

  • Carefully and slowly add the dried bromo-2'-fluoroacetoacetanilide in small portions to ice-cold concentrated sulfuric acid with stirring. The temperature should be maintained below 20 °C.[6][8]

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture carefully onto a large volume of crushed ice.

  • The resulting precipitate is the crude this compound.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization of this compound

The reactive bromomethyl group at the C4 position is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to a library of novel quinolinone derivatives.

Protocol 2.2: General Procedure for Nucleophilic Substitution

Materials:

  • This compound

  • A diverse selection of nucleophiles (e.g., primary and secondary amines, thiols, alcohols, sodium azide)

  • A suitable aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (TEA))

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a solution of this compound in DMF or ACN, add the desired nucleophile (1.1-1.5 equivalents) and a base such as K₂CO₃ or TEA (2-3 equivalents).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) depending on the reactivity of the nucleophile.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

This general protocol can be used to synthesize a wide range of derivatives, including but not limited to:

  • Aminomethyl derivatives: by reaction with primary or secondary amines.

  • Azidomethyl derivatives: by reaction with sodium azide, which can be further reduced to the primary amine or used in click chemistry reactions.

  • Thioether derivatives: by reaction with thiols.

  • Ether derivatives: by reaction with alcohols or phenols.

Diagram 2.1: Synthetic Workflow for Derivatization

Synthetic_Workflow Start 4-(Bromomethyl)-8-fluoro- quinolin-2(1H)-one Reaction Nucleophilic Substitution (DMF/ACN, Base) Start->Reaction Nucleophiles Diverse Nucleophiles (Amines, Thiols, Azides, etc.) Nucleophiles->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Library Library of Novel Quinolinone Derivatives Purification->Library

Caption: Synthetic workflow for generating a library of quinolinone derivatives.

In Vitro Antibacterial Activity Screening

A systematic screening process is essential to identify promising lead compounds from the synthesized library. The initial evaluation typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Protocol 3.1: Broth Microdilution MIC Assay

Materials:

  • Synthesized quinolinone derivatives (stock solutions in DMSO)

  • Panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of each test compound in CAMHB directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well.

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay is performed as a follow-up to the MIC test to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol 3.2: MBC Assay

Materials:

  • 96-well plates from the completed MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or a multi-pronged inoculator

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or very few colonies on the agar plate).

Table 1: Hypothetical Antibacterial Activity Data

Compound IDR-Group at C4MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC/MIC Ratio vs. S. aureus
QN-F-Br-CH₂Br (Scaffold)3264>4
QN-F-01-CH₂-N(CH₃)₂8162
QN-F-02-CH₂-piperidine482
QN-F-03-CH₂-morpholine8164
QN-F-04-CH₂-SCH₂CH₃1632>4
Ciprofloxacin(Reference)0.50.1252

Diagram 3.1: Antibacterial Screening Cascade

Screening_Cascade Library Library of Quinolinone Derivatives MIC Primary Screening: Minimum Inhibitory Concentration (MIC) (Gram-positive & Gram-negative panel) Library->MIC Active_Compounds Active Compounds (MIC ≤ 16 µg/mL) MIC->Active_Compounds Identify Hits MBC Secondary Screening: Minimum Bactericidal Concentration (MBC) Active_Compounds->MBC Bactericidal_Hits Bactericidal Hits (MBC/MIC ≤ 4) MBC->Bactericidal_Hits Determine Cidal/Static Mechanism_Studies Mechanism of Action Studies Bactericidal_Hits->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A tiered approach for antibacterial screening and hit validation.

Elucidation of Mechanism of Action

Understanding how a novel antibacterial agent works is crucial for its development. For quinolinone derivatives, a primary hypothesis is the inhibition of bacterial DNA gyrase and/or topoisomerase IV. However, other mechanisms, such as cell membrane disruption, should also be investigated.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines if the test compounds inhibit the supercoiling activity of DNA gyrase, a key function of this enzyme.

Protocol 4.1: DNA Gyrase Supercoiling Assay

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Gyrase assay buffer

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Set up reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands under UV light.

  • Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Cell Membrane Integrity Assay

This assay assesses whether the compounds disrupt the bacterial cell membrane, leading to the leakage of intracellular components.

Protocol 4.2: Propidium Iodide Uptake Assay

Materials:

  • Bacterial suspension

  • Test compounds

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Wash and resuspend mid-log phase bacteria in PBS.

  • Treat the bacterial suspension with various concentrations of the test compounds for a defined period (e.g., 30-60 minutes).

  • Add PI to the bacterial suspensions. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence.

  • Incubate for a short period in the dark.

  • Measure the fluorescence intensity using a fluorometer or quantify the percentage of PI-positive cells using a flow cytometer.

  • An increase in fluorescence indicates damage to the cell membrane.

Diagram 4.1: Proposed Mechanism of Action Pathway

MoA_Pathway Compound Quinolinone Derivative Gyrase DNA Gyrase/ Topoisomerase IV Compound->Gyrase Inhibition DNA_Replication DNA Replication Compound->DNA_Replication Blockade Membrane Bacterial Cell Membrane Compound->Membrane Disruption Gyrase->DNA_Replication Essential for Cell_Death1 Bacterial Cell Death DNA_Replication->Cell_Death1 Leads to Leakage Leakage of Intracellular Contents Membrane->Leakage Cell_Death2 Bacterial Cell Death Leakage->Cell_Death2

Caption: Potential mechanisms of action for novel quinolinone derivatives.

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a robust framework for the development of novel antibacterial agents based on the this compound scaffold. By systematically synthesizing and evaluating a library of derivatives, researchers can identify lead compounds with potent antibacterial activity. Subsequent mechanism of action studies will be crucial in understanding their therapeutic potential and guiding further lead optimization efforts. The ultimate goal is to develop new chemical entities that can effectively combat drug-resistant bacterial infections and address this critical global health challenge.

References

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  • CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one. (2012).
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  • Lu, X., Liu, S., & Xu, M. (2014). A preparation method of 4-bromomethylquinolin-2(H)-one. CN103923003A.
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  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

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  • Royal Society of Chemistry. (2022). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry. [Link]

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Application Note & Protocols: Leveraging 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one for the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, epigenetics, and medicinal chemistry.

Abstract: Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets, particularly in oncology.[1][2][3] The development of isoform-selective HDAC inhibitors (HDACi) is a key objective to enhance therapeutic efficacy and minimize dose-limiting toxicities.[1] This guide provides a comprehensive framework for the synthesis and evaluation of novel HDAC inhibitors using 4-(bromomethyl)-8-fluoroquinolin-2(1H)-one as a versatile starting scaffold. We present a detailed, field-proven synthetic protocol, characterization methodologies, and a robust biochemical assay for activity screening.

Part 1: Scientific Rationale and Strategy

The Therapeutic Promise of HDAC Inhibition

HDAC enzymes catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[3] This deacetylation process leads to a more condensed chromatin structure, restricting access for transcription factors and thereby repressing gene expression.[3] In many cancers, HDACs are overexpressed or aberrantly recruited, leading to the silencing of tumor suppressor genes.[2][4] HDAC inhibitors reverse this effect, inducing hyperacetylation, which can lead to cell cycle arrest, differentiation, and apoptosis in tumor cells.[3][5]

The typical pharmacophore model for an HDAC inhibitor consists of three key components:

  • A zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site. The hydroxamic acid moiety (-CONHOH) is a classic and highly effective ZBG.[6][7]

  • A linker region that connects the ZBG to the cap group and occupies the enzyme's catalytic tunnel.

  • A "cap" group that interacts with the surface of the enzyme, often contributing significantly to isoform selectivity and potency.[8][9]

The quinolinone and quinazolinone cores are prominent heterocyclic systems that serve as effective cap groups in numerous HDAC inhibitors.[7][8][10]

This compound: A Privileged Scaffold

The starting material, this compound, is an excellent building block for creating a library of potential HDAC inhibitors.

  • Reactive Handle: The bromomethyl group at the 4-position is a highly reactive electrophile, ideal for facile nucleophilic substitution reactions. This allows for the straightforward introduction of various linker moieties.

  • Quinolinone Core: This bicyclic system serves as a rigid and planar "cap group." Its aromatic nature allows for potential π-π stacking interactions with residues at the rim of the HDAC active site.

  • Fluorine Substitution: The fluorine atom at the 8-position can enhance metabolic stability and modify the electronic properties of the quinolinone ring, potentially influencing binding affinity and cell permeability.

The overall synthetic strategy involves using the bromomethyl group to connect the quinolinone cap to a linker that terminates in a hydroxamic acid ZBG.

Part 2: Synthesis and Characterization Protocol

This section details a representative synthetic route to a novel quinolinone-based HDAC inhibitor. The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic Workflow Overview

The synthesis is a two-step process starting from this compound and a suitable linker precursor, such as methyl 4-aminobenzoate. The workflow involves an initial SN2 alkylation to form the linker-cap conjugate, followed by conversion of the terminal ester to the crucial hydroxamic acid ZBG.

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: ZBG Formation A 4-(bromomethyl)-8-fluoro- quinolin-2(1H)-one C S N 2 Alkylation (K2CO3, DMF) A->C B Methyl 4-aminobenzoate B->C D Intermediate Ester (Methyl 4-(((8-fluoro-2-oxo-1,2- dihydroquinolin-4-yl)methyl)amino)benzoate) C->D F Hydrolysis & Amidation D->F E Hydroxylamine (NH2OH·HCl, NaOH) E->F G Final Product (N-hydroxy-4-(((8-fluoro-2-oxo-1,2- dihydroquinolin-4-yl)methyl)amino)benzamide) F->G

Caption: Synthetic workflow for a quinolinone-based HDAC inhibitor.

Detailed Experimental Protocol

Materials & Reagents:

  • This compound (MW: 256.07 g/mol )

  • Methyl 4-aminobenzoate (MW: 151.16 g/mol )

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Methyl 4-(((8-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)methyl)amino)benzoate (Intermediate Ester)

  • Rationale: This step involves a nucleophilic substitution (SN2) reaction. The amine group of methyl 4-aminobenzoate acts as the nucleophile, displacing the bromide from the electrophilic benzylic carbon of the quinolinone starting material. Potassium carbonate is a mild base used to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HBr byproduct. DMF is an excellent polar aprotic solvent for this type of reaction, as it solvates the cation (K⁺) while leaving the nucleophile relatively free.

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 3.91 mmol).

    • Add methyl 4-aminobenzoate (0.65 g, 4.30 mmol, 1.1 equivalents) and anhydrous potassium carbonate (1.62 g, 11.73 mmol, 3.0 equivalents).

    • Add 20 mL of anhydrous DMF via syringe.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.

    • Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.

    • Dry the solid under high vacuum to yield the intermediate ester as an off-white solid.

Step 2: Synthesis of N-hydroxy-4-(((8-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)methyl)amino)benzamide (Final Product)

  • Rationale: This step converts the methyl ester into the hydroxamic acid. A freshly prepared solution of hydroxylamine is used to react with the ester. The reaction is typically performed under basic conditions (using NaOH) to generate the more nucleophilic hydroxylamine free base from its hydrochloride salt. Methanol is used as a co-solvent to ensure the solubility of the ester intermediate.

  • Procedure:

    • Prepare a fresh solution of hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (1.08 g, 15.6 mmol, 5 equivalents) in 10 mL of methanol. To this, add a solution of sodium hydroxide (0.62 g, 15.6 mmol, 5 equivalents) in 5 mL of methanol. Stir for 15 minutes at 0 °C, then filter off the precipitated NaCl.

    • In a 50 mL round-bottom flask, dissolve the intermediate ester (e.g., 0.5 g, 1.56 mmol) from Step 1 in 15 mL of a 1:1 mixture of DCM and MeOH.

    • Add the freshly prepared methanolic hydroxylamine solution to the ester solution.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC until the starting ester is consumed.

    • Once complete, neutralize the mixture by adding 1N HCl dropwise until the pH is ~7.

    • Remove the solvent under reduced pressure.

    • Add water to the residue, which should cause the final product to precipitate.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Protons corresponding to the quinolinone ring, the methylene linker, the aromatic linker, and the exchangeable amide/hydroxyl protons. Integration should match the expected proton count.
¹³C NMR Confirmation of the carbon skeleton.Peaks corresponding to all unique carbon atoms in the molecule, including the carbonyl carbons of the quinolinone and the hydroxamic acid.
LC-MS Purity and molecular weight confirmation.A single major peak in the liquid chromatogram. The mass spectrum should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of the final product.
HRMS Exact mass determination.Provides the high-resolution mass, confirming the elemental composition of the molecule to within a few parts per million (ppm).

Part 3: Biological Evaluation Protocol

In Vitro HDAC Activity/Inhibition Assay
  • Rationale: To determine the inhibitory potency (IC₅₀) of the newly synthesized compound, a direct enzymatic assay is required. Commercially available kits, such as colorimetric or fluorometric assays, provide a robust and high-throughput method.[11] The principle involves an acetylated substrate that, when deacetylated by an HDAC enzyme, can be acted upon by a developer solution to produce a colored or fluorescent signal.[11] The signal intensity is proportional to the HDAC activity.

G A HDAC Enzyme + Acetylated Substrate C Incubation A->C B Test Compound (Synthesized Inhibitor) B->C D Deacetylated Product + Unreacted Substrate C->D E Developer Solution D->E F Signal Generation (Colorimetric/Fluorometric) E->F G Plate Reader (Measure Signal) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 8-fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective bromination of 8-fluoro-4-methylquinolin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic halogenation on this specific quinolinone scaffold. As a key intermediate in pharmaceutical development, achieving high purity and yield is paramount. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind side reactions and the logic for their mitigation.

Section 1: Understanding the Core Reaction & Expected Product

Q1: What is the expected major product from the bromination of 8-fluoro-4-methylquinolin-2(1H)-one, and what is the chemical rationale?

Answer:

The expected major product of a controlled, electrophilic monobromination of 8-fluoro-4-methylquinolin-2(1H)-one is 3-bromo-8-fluoro-4-methylquinolin-2(1H)-one .

The rationale for this high regioselectivity is based on the directing effects of the substituents on the quinolinone ring system. The molecule consists of two fused rings: a pyridinone ring and a fluorinated benzene ring.

  • Pyridinone Ring Activation: The pyridinone ring is significantly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating effect of the amide nitrogen atom (via resonance) and the activating, ortho/para-directing nature of the 4-methyl group.

  • Benzene Ring Deactivation: The benzene ring is deactivated by the inductive electron-withdrawing effect of the fluorine atom at the C8 position.

  • Directing Effects: Within the activated pyridinone ring, the C3 position is the most electronically enriched and sterically accessible site. It is ortho to the activating methyl group and meta to the carbonyl group (in the keto tautomer), making it the prime target for an incoming electrophile like Br⁺. While enzymatic bromination of certain alkyl quinolones has shown high specificity for the C3 position, the principles of electrophilic substitution strongly support this outcome in chemical synthesis as well.[1]

Therefore, the reaction should preferentially occur at C3 before any substitution on the deactivated benzene ring.

Section 2: Troubleshooting Common Side Reactions (FAQs)

Q2: My TLC and LC-MS analyses show multiple products beyond the desired monobrominated compound. What are these side products, and how can I prevent their formation?

Answer:

The most common side reaction is over-bromination (or polybromination), resulting in di- or even tri-brominated species.[2][3] Given the activated nature of the quinolinone system, this is a frequent challenge.

Likely Side Products:

  • 3,6-Dibromo-8-fluoro-4-methylquinolin-2(1H)-one: After the initial bromination at C3, the next most activated position for a second electrophilic attack is C6. The C6 position is para to the powerful electron-donating amide nitrogen, making it susceptible to bromination under forcing conditions.

  • 3,5-Dibromo-8-fluoro-4-methylquinolin-2(1H)-one: Substitution at C5 is also possible, though generally less favored than C6.

Causality & Mitigation Strategies:

Mitigation StrategyCausality (Why it Works)Recommended Action
Control Stoichiometry Using an excess of the brominating agent is the most direct cause of over-bromination.[3]Use a slight deficiency or precisely 1.0 equivalent of the brominating agent. Perform a titration or use a fresh, accurately weighed batch of the reagent.
Choose a Milder Reagent Molecular bromine (Br₂) is a highly aggressive electrophile that can be difficult to control. N-Bromosuccinimide (NBS) is a milder, solid reagent that generates a low equilibrium concentration of Br₂, leading to more selective reactions.[4]Replace Br₂ with NBS. NBS is the preferred reagent for controlled monobromination of activated systems.[2]
Lower Reaction Temperature Electrophilic aromatic substitution has a low activation energy for highly activated rings. Lowering the temperature reduces the reaction rate, giving the desired C3-monobromination a kinetic advantage over subsequent brominations.Run the reaction at 0 °C or even lower temperatures (-10 °C to 0 °C). Add the brominating agent slowly and portion-wise to control local concentration and exotherms.
Solvent Choice Highly polar, coordinating solvents can stabilize the reaction intermediates and modulate the reactivity of the brominating agent.Use solvents like N,N-Dimethylformamide (DMF) or Acetic Acid (AcOH) instead of non-polar solvents like Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄).[5]
Q3: I am observing bromination on the 4-methyl group instead of the aromatic ring. Why is this happening?

Answer:

This indicates that a radical bromination mechanism is competing with or dominating the desired electrophilic aromatic substitution. Bromination of a methyl group adjacent to an aromatic ring (benzylic bromination) proceeds via a free-radical chain reaction.[4]

Key Factors Promoting Radical Bromination:

  • Radical Initiators: Exposure to UV light or the presence of chemical radical initiators (e.g., AIBN, benzoyl peroxide) will trigger the radical pathway.[4][6]

  • Choice of Reagent: NBS is a classic reagent for allylic and benzylic radical bromination, especially under specific conditions.[7]

  • Solvent: Non-polar solvents like CCl₄ are known to favor radical mechanisms.

Mitigation Strategies:

  • Exclude Light: Perform the reaction in a flask wrapped with aluminum foil or in a dark fume hood.

  • Use a Polar Solvent: Switch to a polar solvent like acetic acid, acetonitrile, or DMF. These solvents favor ionic pathways (electrophilic substitution) over radical pathways.

  • Avoid Radical Initiators: Ensure no radical initiators are present in the reaction.

  • Purify Reagents: Old or impure NBS can contain radical-promoting impurities. Use freshly recrystallized or high-purity NBS.

Q4: The reaction is very slow, and I'm recovering mostly starting material even after a prolonged reaction time. What are the potential causes?

Answer:

A sluggish reaction points to insufficient activation of the electrophile or deactivation of the substrate under the chosen conditions.

Potential Causes & Solutions:

  • Insufficiently Potent Brominating Agent: While NBS is excellent for control, it might be too slow under very mild conditions. Using Br₂ is an option, but it increases the risk of side reactions.[2] A better approach is to slightly activate the NBS.

  • Proton Scavenging: The reaction generates one equivalent of acid (HBr from Br₂ or succinimide from NBS). In some cases, protonation of the quinolinone nitrogen can deactivate the ring.

  • Low Temperature: While good for selectivity, an excessively low temperature might prevent the reaction from proceeding at a reasonable rate.

Troubleshooting Steps:

  • Add a Mild Acid Catalyst: A catalytic amount of a weak acid like acetic acid can help polarize the Br-Br bond (in Br₂) or the N-Br bond (in NBS), making the bromine more electrophilic without being overly aggressive.

  • Slightly Increase Temperature: Gradually warm the reaction from 0 °C to room temperature, monitoring carefully by TLC for the appearance of the product and any side products.

  • Solvent Polarity: Ensure the solvent is sufficiently polar. A switch from dichloromethane to acetonitrile or DMF can sometimes accelerate the reaction.[5]

Q5: My reaction mixture is turning dark brown or black, leading to a low yield of intractable material. What is causing this decomposition?

Answer:

A dark, tarry reaction mixture is indicative of substrate or product decomposition . Quinolone systems, while activated, can be sensitive to highly oxidative or acidic conditions.

Primary Causes:

  • Oxidation: Molecular bromine and other brominating agents can act as oxidants, especially under harsh conditions (high temperature, excess reagent).[2][8] This can lead to polymerization or degradation.

  • Strongly Acidic Conditions: The HBr generated during bromination can create a highly acidic environment, which may catalyze decomposition pathways for electron-rich systems.

  • Reagent Instability: The brominating agent itself may be decomposing, especially in the presence of impurities or light.

Preventative Measures:

  • Control Reagent Addition: Add the brominating agent slowly and dropwise to the cooled substrate solution. This prevents localized "hot spots" of high reagent concentration and acidity.

  • Use an Acid Scavenger (with caution): In some cases, a non-nucleophilic, mild base like sodium acetate or pyridine can be added to neutralize the generated HBr. However, this can also alter the reactivity and must be optimized carefully.

  • Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions if the substrate is particularly sensitive.[9]

Section 3: Recommended Protocols & Analytical Guidance

Protocol 1: Optimized Method for Selective C3-Monobromination

This protocol is designed to maximize the yield of 3-bromo-8-fluoro-4-methylquinolin-2(1H)-one while minimizing over-bromination and benzylic bromination.

Materials:

  • 8-fluoro-4-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS), high purity or recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 8-fluoro-4-methylquinolin-2(1H)-one (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate container, weigh out NBS (1.05 eq.). Add the solid NBS to the cooled substrate solution in small portions over 15-20 minutes. Rationale: Portion-wise addition of the solid reagent maintains a low, controlled concentration of the electrophile, enhancing selectivity.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Look for the consumption of starting material and the appearance of a new, major product spot.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing an equal volume of ice-cold water. This will precipitate the crude product.

  • Workup:

    • Stir the aqueous suspension for 15 minutes, then filter the solid product using a Büchner funnel.

    • Wash the solid sequentially with cold water, a small amount of cold saturated Na₂S₂O₃ solution (to destroy any remaining NBS/bromine), and finally with more cold water.

    • Alternatively, if the product does not precipitate well, perform a liquid-liquid extraction with ethyl acetate or dichloromethane. Wash the organic layer with water, NaHCO₃ solution, and brine.

  • Drying & Purification: Dry the collected solid under vacuum. If an extraction was performed, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Analytical Characterization of Products

Identifying side products is crucial for troubleshooting. LC-MS is the most powerful tool, but ¹H NMR can provide definitive structural information.

Expected ¹H NMR Shifts (Hypothetical, in CDCl₃):

CompoundKey Diagnostic Proton(s) & Expected Shift (ppm)Rationale
Starting Material H3 proton (singlet, ~6.3 ppm)Aromatic proton in the electron-rich pyridinone ring.
3-Bromo Product Absence of the H3 proton signal.The proton at C3 has been replaced by bromine.
6-Bromo Side Product H5 and H7 protons (doublets, shifts will change)Bromination on the benzene ring will alter the splitting patterns and chemical shifts of the remaining aromatic protons.
4-(Bromomethyl) Product 4-CH₃ singlet (~2.5 ppm) disappears; new singlet for -CH₂Br appears downfield (~4.5 ppm).The benzylic protons of the -CH₂Br group are significantly deshielded compared to the -CH₃ group.

Note: Actual chemical shifts may vary. This table serves as a guide for qualitative analysis.

Section 4: Mechanistic & Troubleshooting Diagrams

Diagram 1: Electrophilic Bromination at C3

This diagram illustrates the accepted mechanism for the primary reaction pathway.

Electrophilic_Bromination cluster_start Step 1: Electrophile Generation & Attack cluster_end Step 2: Aromaticity Restoration Start Quinolinone + NBS Pi_Attack π-cloud at C3 attacks 'Brδ+' from NBS Start->Pi_Attack Sigma_Complex Sigma Complex (Wheland Intermediate) Positive charge delocalized Pi_Attack->Sigma_Complex Slow (Rate-Determining) Deprotonation Base (e.g., Succinimide anion) removes H+ from C3 Sigma_Complex->Deprotonation Intermediate Transfer Product 3-Bromo Product Deprotonation->Product Fast

Caption: Mechanism of electrophilic bromination at the C3 position.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues encountered during the reaction.

Troubleshooting_Workflow Start Analyze Crude Reaction (TLC / LC-MS) Obs_Multi Multiple Products (>2 spots) Start->Obs_Multi Observation Obs_SM Mainly Starting Material Start->Obs_SM Obs_Benzyl Benzylic Bromide Detected Start->Obs_Benzyl Obs_Clean Clean, Single Product Start->Obs_Clean Sol_Multi Likely Over-bromination - Reduce NBS to 1.0 eq. - Lower Temperature (0°C) - Add NBS portion-wise Obs_Multi->Sol_Multi Action Sol_SM Sluggish Reaction - Increase temp. to RT slowly - Switch to more polar solvent (DMF) - Add cat. Acetic Acid Obs_SM->Sol_SM Action Sol_Benzyl Radical Pathway Active - Exclude light (wrap flask) - Use polar solvent (AcOH/DMF) - Ensure high purity NBS Obs_Benzyl->Sol_Benzyl Action Sol_Clean Proceed to Purification Obs_Clean->Sol_Clean Action

Caption: A decision tree for troubleshooting bromination side reactions.

References

  • BenchChem. (n.d.). A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines.
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Ophcj.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination.
  • Wulff, T. T., et al. (2019). Bromination of alkyl quinolones by Microbulbifer sp. HZ11, a marine Gammaproteobacterium, modulates their antibacterial activity. PubMed.

Sources

Technical Support Center: A Guide to Improving Yield and Purity of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. We understand that challenges in achieving high yield and purity can be a significant bottleneck. This document provides in-depth, field-proven insights, troubleshooting guides, and optimized protocols to help you navigate the common pitfalls associated with this synthesis.

Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will delve into the mechanistic reasons for common side reactions and provide logical, evidence-based solutions to overcome them.

Synthesis Overview: The Pathway to Your Target Compound

The primary route to this compound involves the radical bromination of the methyl group at the C4 position of the quinolinone core. This reaction is a type of allylic/benzylic halogenation, where the stability of the resulting radical intermediate is a key driving force.[1][2] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which allows for a controlled, low-concentration supply of bromine radicals, minimizing unwanted side reactions.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 4-Methyl-8-fluoroquinolin-2(1H)-one Reaction Radical Bromination SM->Reaction Workup Quenching & Aqueous Wash Reaction->Workup Reagents NBS, Radical Initiator (AIBN) Solvent (e.g., CCl4, CH3CN) Heat / UV Light Reagents->Reaction Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.

Q1: My final product is impure. Analytical data (NMR/MS) suggests the presence of a dibrominated species. How can I prevent this?

A1: Cause & Prevention of Dibromide Formation

The formation of 4-(dibromomethyl)-8-fluoroquinolin-2(1H)-one is the most common purity issue. This occurs when the desired monobrominated product undergoes a second radical substitution.

  • Mechanistic Cause: High local concentrations of bromine (Br₂) can lead to both radical and electrophilic side reactions. While the primary pathway involves a radical mechanism, excess brominating agent can react with the desired product before the starting material is fully consumed.

  • Authoritative Insight: Patents for the synthesis of the non-fluorinated analog explicitly identify the dibromide as a key impurity and focus on methods to suppress its formation.[3][4]

Solutions:

  • Use N-Bromosuccinimide (NBS): Do not use liquid bromine (Br₂). NBS serves as a source for a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the reaction.[5] This low concentration is critical to favor the initial bromination of the starting material over the secondary bromination of the product.

  • Control Stoichiometry: Use a precise molar equivalent of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material. An excess of NBS will directly lead to over-bromination.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction should be stopped as soon as the starting material is no longer visible to prevent the accumulation of the dibrominated impurity.

  • Temperature Control: Maintain a steady reaction temperature. Runaway temperatures can increase the rate of side reactions.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Diagnosing and Improving Low Reaction Yields

Low yields can stem from incomplete reactions, product degradation, or mechanical losses during work-up. A systematic approach is essential for diagnosis.

Low_Yield_Troubleshooting Start Low Yield Observed TLC Analyze Reaction Mixture with TLC/LC-MS Start->TLC SM_Left Significant Starting Material Remains TLC->SM_Left  [A] Product_Deg Multiple Unidentified Spots / Streaking TLC->Product_Deg  [B] Clean_Conv Clean Conversion to Product TLC->Clean_Conv  [C] Cause_Initiator Cause: Inactive Initiator or Insufficient Energy SM_Left->Cause_Initiator Cause_Temp Cause: Product Degradation (Temp too high / Time too long) Product_Deg->Cause_Temp Cause_Workup Cause: Mechanical Loss During Work-up/Purification Clean_Conv->Cause_Workup Sol_Initiator Solution: 1. Use fresh AIBN/BPO. 2. Ensure adequate heat/light. 3. Extend reaction time. Cause_Initiator->Sol_Initiator Sol_Temp Solution: 1. Reduce reaction temperature. 2. Stop reaction sooner. 3. Ensure inert atmosphere. Cause_Temp->Sol_Temp Sol_Workup Solution: 1. Optimize extraction pH. 2. Use appropriate solvent volumes. 3. Refine purification technique. Cause_Workup->Sol_Workup

Caption: Troubleshooting decision tree for diagnosing the cause of low reaction yields.

  • [A] Incomplete Reaction: The most common cause is a failure in radical initiation. Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh, as they can decompose over time. Confirm your heat source or UV lamp is providing sufficient energy for homolytic cleavage of the initiator.

  • [B] Product Degradation: this compound is a benzylic bromide, which can be unstable to prolonged heat and exposure to nucleophiles. If you observe significant streaking or multiple spots on TLC, consider reducing the reaction temperature or shortening the reaction time.

  • [C] Work-up & Purification Losses: The product has moderate polarity and can be lost during aqueous washes if the pH is not controlled. Some methods suggest a wash with a dilute base to neutralize any acidic byproducts, followed by washing to neutrality.[4] Inefficient extraction or using a suboptimal solvent system during chromatography can also lead to significant product loss.

Q3: My purification by recrystallization is inefficient and yields an impure solid. What should I do?

A3: Optimizing Product Purification

While direct recrystallization can work, it often fails if significant amounts of the dibrominated impurity or starting material are present, as they may co-crystallize.

Recommended Purification Strategy:

  • Initial Work-up: After quenching the reaction, wash the organic layer with a dilute sodium bicarbonate or sodium hydroxide solution to remove succinimide and HBr, then wash with water until the pH is neutral.[3][4] This step is crucial as acidic residues can promote product degradation.

  • Column Chromatography: For the highest purity, a silica gel column is recommended. A gradient elution starting from a non-polar system (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity will effectively separate the non-polar dibromide, the product, and the more polar starting material.

  • Final Recrystallization: The fractions containing the pure product can then be combined, concentrated, and recrystallized from a suitable solvent like methanol or ethanol to yield a highly pure, crystalline solid.[3]

Optimized Experimental Protocols

The following protocols are designed to maximize yield and purity.

Protocol 1: Synthesis of this compound

ParameterRecommended ConditionRationale
Reagents 4-Methyl-8-fluoroquinolin-2(1H)-one1.0 eq
N-Bromosuccinimide (NBS)1.05 eq
Azobisisobutyronitrile (AIBN)0.05 - 0.1 eq
Solvent Acetonitrile (CH₃CN) or CCl₄Anhydrous, non-protic solvents that support radical reactions.
Temperature 75-85 °C (Reflux)Optimal for thermal decomposition of AIBN to initiate the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric oxygen and moisture.
Monitoring TLC (e.g., 50% EtOAc/Hexane)Stop reaction upon full consumption of starting material.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-8-fluoroquinolin-2(1H)-one (1.0 eq).

  • Add the solvent (e.g., Acetonitrile, ~10-15 mL per gram of starting material).

  • Add N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq).

  • Purge the flask with nitrogen for 5-10 minutes.

  • Heat the mixture to reflux (approx. 82°C for Acetonitrile) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC every 30-60 minutes.

  • Once the starting material spot is consumed (typically 2-4 hours), cool the reaction to room temperature.

Protocol 2: Work-up and Purification

  • Cool the reaction mixture in an ice bath. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer sequentially with 5% aq. NaHCO₃ solution, water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude solid.

  • Purification Option A (Recrystallization): If the crude product is relatively clean by TLC, recrystallize from methanol or ethanol.

  • Purification Option B (Chromatography): If significant impurities are present, purify by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient. Combine pure fractions and concentrate. The resulting solid can be further recrystallized if desired.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why is NBS preferred over liquid bromine (Br₂)? NBS provides a slow, controlled release of bromine, keeping its concentration extremely low. High concentrations of Br₂ would lead to competitive electrophilic addition across the double bond in the quinolinone ring system, a significant side reaction that drastically reduces yield and purity.[1][6]

  • FAQ 2: What is the role of the AIBN initiator? AIBN (Azobisisobutyronitrile) is a thermal radical initiator. When heated, it decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals are not potent enough to react with the quinolinone but are effective at abstracting a bromine atom from NBS to generate the bromine radical (Br•) that propagates the chain reaction.

  • FAQ 3: How should the final product be stored? this compound is a benzylic bromide. These compounds are typically lachrymators (tear-inducing) and are sensitive to moisture (hydrolysis) and light (degradation). It should be stored in a tightly sealed, amber glass vial at low temperatures (2-8 °C) under an inert atmosphere if possible.

  • FAQ 4: Can I use a different solvent? Yes, other non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or benzene can be used. However, due to toxicity concerns, acetonitrile is often a preferred alternative. Avoid protic solvents like alcohols during the reaction itself, as they can react with NBS.

Expected Characterization Data

PropertyExpected Value
Molecular Formula C₁₀H₇BrFNO
Molecular Weight 256.07 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ ~12.0 (s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H), 4.8 (s, 2H, CH₂Br)
Mass Spec (ESI+) m/z 255.97, 257.97 (M+H)⁺, characteristic bromine isotope pattern

(Note: NMR chemical shifts are estimates and should be confirmed by experimental data.)

References

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Available from: [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Available from: [Link]

  • Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Available from: [Link]

  • PubMed. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Available from: [Link]

  • Thieme. (2020). Synthesis of 4-(Aminomethyl)quinolin-2(1H)-ones. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available from: [Link]

  • Pearson. (n.d.). Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant or manufacturing scale. As a key intermediate in pharmaceutical development, ensuring a robust, safe, and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds from one of two common precursors: 4-methyl-8-fluoroquinolin-2(1H)-one or 4-(hydroxymethyl)-8-fluoroquinolin-2(1H)-one. The choice of starting material dictates the bromination strategy and presents unique scale-up challenges.

  • Route A: Radical Bromination of 4-Methyl-8-fluoroquinolin-2(1H)-one. This is a benzylic bromination, typically employing N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN, benzoyl peroxide) or photochemical activation.[1] This route is common due to the commercial availability of the methyl precursor.

  • Route B: Nucleophilic Substitution of 4-(Hydroxymethyl)-8-fluoroquinolin-2(1H)-one. This pathway involves the conversion of a primary alcohol to an alkyl bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction proceeds via an SN2 mechanism.[2][3]

Synthetic_Routes cluster_0 Route A: Radical Bromination cluster_1 Route B: Nucleophilic Substitution Start_A 4-Methyl-8-fluoro- quinolin-2(1H)-one Reagent_A NBS, Initiator (AIBN) or hv Product 4-(Bromomethyl)-8-fluoro- quinolin-2(1H)-one Start_A->Product Wohl-Ziegler Reaction Start_B 4-(Hydroxymethyl)-8-fluoro- quinolin-2(1H)-one Start_B->Product SN2 Reaction Reagent_B PBr₃ or SOBr₂

Caption: Common synthetic pathways to the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the scale-up synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<70%) with significant starting material remaining. What are the likely causes?

Low conversion is a common issue when transitioning from lab to larger scale. The root cause often lies in reaction kinetics, reagent stability, or mass/heat transfer limitations.

  • Possible Cause 1: Reagent Stoichiometry and Purity (PBr₃ Route)

    • Insight: Phosphorus tribromide (PBr₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming phosphorous acid and HBr.[4][5] Commercially available PBr₃ may have degraded, reducing its effective concentration.

    • Troubleshooting Protocol:

      • Verify Purity: Use freshly opened PBr₃ or distill it under an inert atmosphere before use.

      • Adjust Stoichiometry: While theoretically only 0.33 equivalents of PBr₃ are needed per equivalent of alcohol, it is common to use a slight excess (e.g., 0.4-0.5 equivalents) on a lab scale. On a larger scale, slight excesses can have significant cost and work-up implications. Consider a modest increase to 0.4 equivalents and monitor conversion. Some protocols suggest using a slight excess of PBr3 (e.g., 1.2 eq) to drive the reaction to completion, especially if side reactions with phosphorus byproducts are a concern.[6]

      • Controlled Addition: Employ inverse addition (adding the alcohol solution to the PBr₃ solution) at low temperatures (e.g., -10 to 0 °C) to maintain control and favor the formation of the desired activated phosphite ester intermediate.[6]

  • Possible Cause 2: Inefficient Radical Initiation (NBS Route)

    • Insight: Radical reactions require proper initiation. On a small scale, heat or ambient light might be sufficient, but in large, opaque reactors, this is not the case. The solubility of NBS can also be a limiting factor.[7]

    • Troubleshooting Protocol:

      • Initiator Concentration: Ensure the radical initiator (e.g., AIBN) is used at an appropriate catalytic loading (typically 1-5 mol%).

      • Temperature Control: Maintain the reaction temperature at or slightly above the 10-hour half-life temperature of the initiator (for AIBN, this is ~65 °C).

      • Solvent Choice: Use a solvent in which both the starting material and NBS have reasonable solubility. Chlorinated solvents are common, but consider greener alternatives if possible. In some cases, using a co-solvent can improve solubility.[8]

      • Monitor Reaction: Track the disappearance of the starting material and the appearance of the product and succinimide byproduct (which often floats) by TLC or in-process HPLC.

Q2: My final product is contaminated with di-brominated and/or ring-brominated impurities. How can I improve selectivity?

Formation of these impurities is a classic sign of overly aggressive reaction conditions or incorrect stoichiometry.

  • Insight: While NBS is known for selective allylic/benzylic bromination, under certain conditions (e.g., presence of ionic species, polar solvents), it can also act as an electrophilic brominating agent, leading to substitution on the electron-rich quinolinone ring.[9][10] Over-bromination at the methyl group (forming the dibromo species) occurs when the reaction is pushed too hard or with excess brominating agent.

Impurity TypeLikely CauseProposed Solution
4-(Dibromomethyl) derivative Excess NBS/PBr₃; High temperature; Prolonged reaction time.Use max 1.05-1.1 equivalents of NBS. Implement controlled, slow addition of the brominating agent. Monitor the reaction closely and quench promptly upon completion.
5- or 7-Bromo- derivative Electrophilic bromination pathway. Presence of acid catalysts or polar protic solvents.Ensure the reaction is run under strict radical conditions (non-polar solvent like CCl₄ or cyclohexane). Avoid acidic contaminants.

digraph "Troubleshooting_Selectivity" {
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"Start" [label="High Impurity Levels?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Impurity_ID" [label="Identify Impurity\n(LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dibromo" [label="Di-bromo Impurity\n(C(Br₂)H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ring_Bromo" [label="Ring Bromination\n(Aromatic C-Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Action_Dibromo" [label="Reduce NBS/PBr₃ Stoichiometry\n(Target 1.05 eq)\nLower Temperature\nMonitor & Quench Promptly", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; "Action_Ring_Bromo" [label="Switch to Non-Polar Solvent (e.g., CCl₄)\nEnsure Anhydrous Conditions\nAvoid Acid Contaminants", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

"Start" -> "Impurity_ID"; "Impurity_ID" -> "Dibromo" [label="Over-bromination"]; "Impurity_ID" -> "Ring_Bromo" [label="Side Reaction"]; "Dibromo" -> "Action_Dibromo"; "Ring_Bromo" -> "Action_Ring_Bromo"; }

Caption: Decision tree for troubleshooting product selectivity.

Q3: I'm experiencing significant product loss and decomposition during aqueous work-up. What can I do?

The product, a benzylic-type bromide, is highly susceptible to hydrolysis, especially under basic or prolonged aqueous conditions.

  • Insight: The C-Br bond is activated by the adjacent quinolinone system, making it a good leaving group. Water can act as a nucleophile, converting the product back to the starting alcohol or other byproducts. This is exacerbated by elevated temperatures.

  • Troubleshooting Protocol for Work-up:

    • Minimize Water Contact: If possible, perform a non-aqueous work-up. After quenching, filter off any solids (like succinimide) and wash the organic phase with brine rather than pure water.

    • Low Temperature: Conduct all aqueous washes at a low temperature (0-5 °C) to significantly reduce the rate of hydrolysis.

    • Avoid Strong Bases: Use a weak base like sodium bicarbonate for neutralization instead of sodium hydroxide. A user on a chemistry forum noted that their phosphite ester intermediate might be lost during a basic wash, suggesting the substitution can be slower than anticipated.[6] A cold, dilute bicarbonate wash is a prudent choice.

    • Rapid Processing: Do not let the reaction mixture sit in the work-up phase for extended periods. Proceed from quench to extraction to drying and solvent removal as efficiently as possible.

    • Solvent Selection: Use a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) that allows for rapid and clean phase separation.

Q4: What are the primary safety concerns when scaling this reaction, and how should they be managed?

Both synthetic routes involve hazardous reagents and potentially energetic reactions. A thorough safety review is mandatory before any scale-up.

  • Hazard 1: Thermal Runaway

    • Insight: Bromination reactions are notoriously exothermic.[11] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature spike can lead to a dangerous pressure increase and runaway reaction.

    • Management Strategy:

      • Engineering Controls: Use a reactor with adequate cooling capacity and a high-efficiency overhead condenser.

      • Controlled Addition: Add the brominating agent (PBr₃ or a solution of NBS) slowly and sub-surface via a dosing pump. Monitor the internal temperature and correlate it with the addition rate. Stop the addition if the temperature rises above the set point.

      • Reaction Calorimetry: For large-scale manufacturing, perform reaction calorimetry (RC1) studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to design adequate cooling protocols.

  • Hazard 2: Reagent Handling

    • Insight: PBr₃ reacts violently with water and is highly corrosive and toxic upon inhalation.[5][12][13][14] NBS is a strong oxidizing agent and can cause severe irritation.

    • Management Strategy:

      • Personal Protective Equipment (PPE): Always use appropriate PPE, including rubber gloves, splash goggles, a face shield, and a lab coat. For large quantities, chemical-resistant aprons and boots are necessary.

      • Ventilation: Handle reagents in a well-ventilated fume hood or a closed system with appropriate exhaust ventilation.[12]

      • Inert Atmosphere: Charge PBr₃ to the reactor under a nitrogen or argon blanket to prevent contact with atmospheric moisture.[12]

      • Spill Kits: Have appropriate spill kits readily available (e.g., absorbent material for the solvent, and a separate neutralizer for the reagent). Do not use water on a PBr₃ spill.[12]

Safety_Workflow cluster_0 Pre-Reaction Safety Checks cluster_1 Controlled Reagent Addition Check_PPE Verify PPE Integrity Check_Vent Confirm Fume Hood/Ventilation is Operational Check_PPE->Check_Vent Check_Spill Spill Kits Accessible Check_Vent->Check_Spill Check_Quench Prepare Quench Solution (e.g., Na₂S₂O₃) Check_Spill->Check_Quench Inert_Atm Inert Reactor (N₂/Ar) Check_Quench->Inert_Atm Cool Cool Reactor to Set Point (e.g., 0 °C) Inert_Atm->Cool Tᵢ OK Add Begin Slow, Sub-Surface Addition of Brominating Agent Cool->Add Tᵢ OK Monitor Monitor Internal Temp (Tᵢ) and Addition Rate Add->Monitor Tᵢ OK Control IF Tᵢ > Set Point THEN PAUSE ADDITION Monitor->Control Tᵢ OK Control->Add Tᵢ OK

Caption: A generalized safety workflow for handling hazardous brominating agents at scale.

Section 3: References

  • AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • ACS Publications. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • ResearchGate. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]

  • Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield?. r/chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • National University of Pharmacy of the Ministry of Health of Ukraine. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone. Retrieved from

Sources

Technical Support Center: Managing the Reactivity of Bromomethyl Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing the reactivity of bromomethyl quinolinones. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging synthetic intermediates. The quinolinone core is a privileged structure in medicinal chemistry, but the introduction of a bromomethyl group, while synthetically useful, presents significant reactivity challenges.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate your experiments successfully.

Section 1: The Double-Edged Sword: Understanding the Reactivity

The bromomethyl group attached to a quinolinone ring system is highly reactive due to its nature as a benzylic-like halide. The bromine atom is an excellent leaving group, and the adjacent quinolinone ring can stabilize the resulting carbocation or the transition state of a substitution reaction. This high reactivity is beneficial for forming new carbon-carbon and carbon-heteroatom bonds but also makes the molecule susceptible to a variety of unwanted side reactions, including elimination, over-alkylation, and decomposition.

Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for bromomethyl quinolinones?

A1: The reactivity is primarily governed by nucleophilic substitution (SN1 and SN2) and elimination (E2) pathways.

  • SN2 (Bimolecular Nucleophilic Substitution): This is often the desired pathway. It involves a backside attack by a nucleophile, displacing the bromide ion in a single, concerted step.[2] This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway involves the formation of a resonance-stabilized carbocation intermediate before the nucleophile attacks. It is more likely with weaker nucleophiles and in polar protic solvents (e.g., ethanol, water).

  • E2 (Bimolecular Elimination): This pathway competes with substitution and leads to the formation of a double bond. It is a significant side reaction when using strong, sterically hindered bases as nucleophiles.[3] Lowering the reaction temperature can help favor substitution over elimination.[3]

Q2: How should I properly store and handle bromomethyl quinolinones to prevent decomposition?

A2: Bromomethyl quinolinones are sensitive to moisture, light, and heat. Improper storage can lead to hydrolysis (reaction with water) and other degradation pathways.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator. For long-term storage, keep it in a freezer at -20°C.

  • Handling: Handle the compound quickly in a dry environment. Use anhydrous solvents and reagents for reactions to prevent hydrolysis of the bromomethyl group.

Q3: My bromomethyl quinolinone has a yellow or brown tint. Is it still usable?

A3: Discoloration often indicates decomposition. While minor discoloration may not significantly impact some reactions, it is a sign of impurity. The primary impurity is often the corresponding hydroxymethyl or dimeric ether species resulting from hydrolysis. It is highly recommended to assess the purity by TLC or ¹H NMR before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary, though care must be taken as these compounds can be unstable on silica gel.

Section 2: Troubleshooting Guide: Nucleophilic Substitution Reactions

This section addresses specific problems encountered during nucleophilic substitution reactions, the most common application for bromomethyl quinolinones.

Scenario 1: Low or No Product Yield

Q: I'm performing a substitution reaction with my bromomethyl quinolinone, but I'm getting a low yield or recovering only my starting material. What's going wrong?

A: This common issue can stem from several factors related to your reagents and conditions.

Possible CauseRecommended Solution & Explanation
Poor Nucleophile The reactivity of the nucleophile is critical. If your nucleophile is too weak (e.g., a neutral alcohol without a base), the reaction may not proceed. Solution: Increase the nucleophilicity by deprotonating your nucleophile with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive anionic form.
Steric Hindrance If either the nucleophile or the quinolinone substrate is sterically bulky around the reaction center, the SN2 pathway can be inhibited. Solution: If possible, switch to a less hindered nucleophile. Alternatively, you may need to increase the reaction temperature, but be aware this can promote elimination and other side reactions.
Incorrect Solvent The solvent plays a crucial role in substitution reactions. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but leave the nucleophile "bare" and highly reactive. Using a polar protic solvent (like ethanol) can solvate the nucleophile, reducing its reactivity.
Insufficient Temperature/Time Some reactions require thermal energy to overcome the activation barrier. Solution: Monitor the reaction closely by TLC. If no progress is observed at room temperature, gradually increase the heat (e.g., to 50-80°C) and continue monitoring.
Scenario 2: Ambident Nucleophiles - The N- vs. O-Alkylation Dilemma

Q: I'm trying to alkylate a quinolin-2(1H)-one with a bromomethyl derivative, but I'm getting a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?

A: Quinolin-2(1H)-ones exist in a tautomeric equilibrium with 2-hydroxyquinoline. This creates two nucleophilic sites: the nitrogen and the oxygen. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[4]

Decision-Making Workflow for N- vs. O-Alkylation

G start Goal: Selective Alkylation of Quinolin-2(1H)-one n_alkylation Desired Product: N-Alkylated Quinolinone start->n_alkylation  Target Nitrogen o_alkylation Desired Product: O-Alkylated Quinoline (2-Alkoxyquinoline) start->o_alkylation  Target Oxygen   n_conditions Use Conditions Favoring Kinetic Control / Hard Nucleophile n_alkylation->n_conditions o_conditions Use Conditions Favoring Thermodynamic Control / Soft Nucleophile o_alkylation->o_conditions n_protocol Protocol: - Base: K₂CO₃ or NaH - Solvent: DMF or DMSO - Counter-ion: K⁺ or Na⁺ n_conditions->n_protocol o_protocol Protocol: - Use Silver Salt (e.g., Ag₂CO₃) - Solvent: Benzene or Toluene - Covalent character of Ag-O bond  promotes O-attack. o_conditions->o_protocol

Caption: Decision tree for selective N- vs. O-alkylation.

Summary of Conditions for Selective Alkylation
ParameterFavors N-Alkylation (Major Product)Favors O-Alkylation (Major Product)Rationale
Base/Counter-ion K₂CO₃, NaH (K⁺, Na⁺)Silver salts (Ag₂CO₃, Ag₂O)The hard potassium or sodium cations associate with the harder oxygen atom, leaving the softer nitrogen atom more available for kinetic attack.[4]
Solvent Polar Aprotic (DMF, DMSO)Nonpolar (Benzene, Toluene)Polar aprotic solvents favor reaction with the more nucleophilic nitrogen. Using the silver salt in a nonpolar solvent is a classic method for O-alkylation.[4]
Leaving Group Good (Br, I)Good (Br, I)A good leaving group is required for both pathways.
Scenario 3: Product Instability During Workup and Purification

Q: My reaction seems to work based on TLC, but I lose my product during aqueous workup or column chromatography. What is happening?

A: This indicates that your product is unstable under the purification conditions.[5]

  • Acid/Base Sensitivity: Your product may be sensitive to acidic or basic conditions used in the workup. Test the stability by taking a small aliquot of your crude reaction mixture and exposing it to the planned aqueous wash (e.g., dilute HCl or NaHCO₃ soln). Monitor by TLC to see if degradation occurs.[5] Solution: Use a neutral workup (e.g., wash with water and brine only).

  • Silica Gel-Mediated Decomposition: The acidic nature of standard silica gel can cause decomposition of sensitive compounds. Solution:

    • Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia, then pack the column as usual. This deactivates the acidic sites.

    • Use Alternative Media: Consider using neutral alumina or a different grade of silica gel (e.g., deactivated silica).

    • Minimize Contact Time: Perform flash chromatography quickly and avoid letting the product sit on the column for an extended period.

Section 3: Troubleshooting the Synthesis of Bromomethyl Quinolinones

The preparation of the starting material itself can be a source of issues. A common method involves the radical bromination of a methylquinolinone using N-Bromosuccinimide (NBS).

Workflow for Troubleshooting Bromination Reactions

Caption: Troubleshooting workflow for bromination reactions.

Q: I am observing a significant amount of di-brominated product in my reaction mixture. How can I minimize this?

A: The formation of di-brominated products is a common issue and arises from the reactivity of the initial mono-brominated product.[3][6]

  • Control Stoichiometry: Carefully control the amount of the brominating agent. Do not use more than 1.1 equivalents of NBS for the synthesis of the mono-bromo product.[6]

  • Monitor Closely: Follow the reaction's progress by TLC or GC. As soon as the starting methylquinolinone is consumed, quench the reaction to prevent further bromination of the desired product.

  • Temperature Control: High temperatures can accelerate the second bromination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4-Methylquinolin-2(1H)-one

This protocol is optimized for selective N-alkylation.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methylquinolin-2(1H)-one (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Electrophile: Stir the suspension for 15-20 minutes at room temperature. Add a solution of the desired bromomethyl quinolinone (1.1 eq) in a small amount of anhydrous DMF dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) if necessary. Monitor the reaction progress by TLC until the starting quinolinone is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. A precipitate should form. Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or ethanol to remove residual DMF.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography if necessary.

Protocol 2: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one

This procedure is adapted from established methods for benzylic bromination.[7]

  • Setup: In a flask equipped with a reflux condenser and protected from light, dissolve 4-methylquinolin-2(1H)-one (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or chlorobenzene.

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq). Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux. Use a heat lamp to shine on the flask, which can help initiate the radical reaction. Monitor the reaction by TLC. The reaction is typically complete when the solid NBS (denser than CCl₄) is consumed and replaced by succinimide (less dense).

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can often be purified by recrystallization from a solvent like acetonitrile or ethyl acetate. Avoid prolonged heating.

References

  • BenchChem (2025). Common side reactions in the synthesis of 5-bromoquinolines.
  • Çakmak, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • BenchChem (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions.
  • BenchChem (2025). identifying side products in the synthesis of polybromoquinolines.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Chen, I. T., & Wu, T. (2009). Studies on the alkylation of quinolin-2(1H)-one derivatives.
  • CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • LibreTexts Chemistry (2021). 7.1: Nucleophilic Substitution Reaction Overview.

Sources

Technical Support Center: Reaction Condition Optimization for 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 4-(bromomethyl)-8-fluoroquinolin-2(1H)-one derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and provide field-proven insights to help you navigate the intricacies of this chemistry, ensuring reproducibility, yield, and purity.

The synthesis of this key intermediate is typically approached in two main stages: first, the construction of the 4-methyl-8-fluoroquinolin-2(1H)-one core, followed by the crucial benzylic bromination. Each stage presents unique optimization challenges. This guide is structured to address these issues sequentially, followed by troubleshooting advice for downstream applications.

Part 1: Synthesis of the 4-Methyl-8-fluoroquinolin-2(1H)-one Precursor

The initial synthesis of the quinolinone core is foundational. Low yield or purity at this stage will invariably compromise the subsequent bromination step.

Frequently Asked Questions (FAQs)

Question 1: I'm experiencing very low yields in my quinolinone cyclization reaction. What are the common causes?

Answer: Low yields in quinolinone syntheses, such as the Knorr or Conrad-Limpach cyclizations, are a frequent issue. The primary culprits are often incomplete cyclization, dominance of side reactions, or substrate decomposition.[1]

  • Incomplete Cyclization: The energy barrier for the final ring-closing step can be high. Ensure your reaction is running for a sufficient duration and at the optimal temperature. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the point of completion.

  • Side Reaction Dominance: Under certain acidic conditions, the formation of the isomeric 4-hydroxyquinoline can be a competing pathway.[1] The choice and concentration of the acid catalyst are paramount. For thermally-driven cyclizations (e.g., in Dowtherm A), localized overheating can lead to charring and the formation of polymeric materials.[2]

  • Substrate Instability: The starting materials, often β-ketoanilides, can be susceptible to hydrolysis or decomposition under harsh acidic or thermal conditions. A gradual increase in temperature and the use of dehydrating acids like Polyphosphoric Acid (PPA) can sometimes provide a milder, more controlled reaction environment.[1]

Question 2: How do I choose the right cyclization catalyst or medium?

Answer: The choice depends heavily on your specific substrate and the synthetic route.

  • Strong Acids: Concentrated sulfuric acid is a traditional and effective reagent for promoting the necessary cyclization.[1] It acts as both a catalyst and a dehydrating agent.

  • Polyphosphoric Acid (PPA): PPA is an excellent alternative that often gives cleaner reactions and higher yields, especially for sensitive substrates. It provides a viscous medium that allows for good heat transfer and controlled reaction rates.

  • Thermal Cyclization: Heating in high-boiling point solvents like Dowtherm A or diphenyl ether is common for Conrad-Limpach type syntheses. The key here is precise temperature control to avoid decomposition.

Part 2: Benzylic Bromination of 4-Methyl-8-fluoroquinolin-2(1H)-one

This free-radical substitution is the most critical and often challenging step. Selectivity for the benzylic position without affecting the aromatic ring is the primary goal. The benzylic C-H bonds are significantly weaker (approx. 90 kcal/mol) than other alkyl C-H bonds, making them susceptible to radical abstraction.[3]

Troubleshooting & Optimization Guide

Question 1: My bromination reaction is messy, with multiple products and a low yield of the desired 4-(bromomethyl) derivative. What's going wrong?

Answer: This is a classic problem in benzylic bromination. The key is to control the generation and concentration of bromine radicals to favor the desired reaction pathway over competing side reactions.

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is overwhelmingly the reagent of choice for selective benzylic bromination.[4][5] NBS provides a constant, low concentration of Br₂ through its reaction with trace HBr generated during the reaction, which minimizes unwanted side reactions like electrophilic aromatic substitution on the quinolinone ring.[3]

  • Side Products:

    • Dibromination: The formation of 4-(dibromomethyl)-8-fluoroquinolin-2(1H)-one occurs if the reaction is allowed to proceed for too long or with an excess of NBS. Use of 1.0-1.1 equivalents of NBS is typically recommended.

    • Aromatic Bromination: Although less common with NBS, high temperatures or the presence of Lewis acid catalysts can promote electrophilic bromination on the electron-rich benzene portion of the quinolinone ring.

    • Decomposition: The product, a benzylic bromide, can be unstable. Handle with care and avoid prolonged exposure to heat or light.[6]

Question 2: How do I properly initiate and control the radical reaction?

Answer: Radical reactions require an initiation step to form the initial bromine radical. The reaction is a chain process, so once initiated, it propagates until termination.[6][7]

  • Initiators:

    • Chemical Initiators: Azo compounds like AIBN (Azobisisobutyronitrile) or peroxides like benzoyl peroxide (BPO) are commonly used. They decompose upon heating to generate radicals that initiate the chain reaction. A catalytic amount (1-10 mol%) is sufficient.

    • Photo-initiation: Irradiation with UV light (e.g., from a sunlamp or a specific photochemical reactor) can also be used to cleave the N-Br bond in NBS or the Br-Br bond, initiating the reaction.

  • Solvent Choice: The solvent is critical. It must be inert to radical conditions. Carbon tetrachloride (CCl₄) was historically common but is now avoided due to toxicity.[3] Excellent, safer alternatives include:

    • Acetonitrile (MeCN)

    • Chlorobenzene

    • 1,2-Dichloroethane (DCE)

  • Temperature Control: The reaction should be heated just enough to cause the decomposition of the initiator (typically 60-80 °C for AIBN). Overheating can lead to uncontrolled side reactions.

Optimized Protocol: Benzylic Bromination with NBS

This protocol provides a robust starting point for your optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-8-fluoroquinolin-2(1H)-one (1.0 eq.).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.05 eq.).

  • Solvent: Add a suitable anhydrous solvent (e.g., Acetonitrile, 20 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 80-82 °C for acetonitrile) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material spot.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will often precipitate and can be removed by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a suitable solvent like Dichloromethane (DCM) and wash with water to remove any remaining succinimide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude this compound is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary Table: Bromination Condition Optimization
ParameterRecommendationRationale & Troubleshooting Notes
Brominating Agent N-Bromosuccinimide (NBS)Provides low, steady Br₂ concentration, minimizing side reactions.[3][5] Use high-purity, recrystallized NBS for best results.
Equivalents of NBS 1.0 - 1.1 eq.>1.1 eq. increases risk of dibromination. <1.0 eq. will result in incomplete conversion.
Initiator AIBN or Benzoyl PeroxideUse 2-5 mol%. Ensure the reaction temperature is appropriate for the initiator's half-life.
Solvent Acetonitrile, ChlorobenzeneMust be inert and anhydrous. Protic solvents or those with weak C-H bonds should be avoided.
Temperature 60 - 85 °CShould be high enough to initiate the reaction but low enough to control selectivity. Monitor for exotherms.
Reaction Time 1 - 5 hoursMonitor closely by TLC/LC-MS to avoid over-reaction and byproduct formation.
Visualizing the Bromination Workflow

Caption: Experimental workflow for benzylic bromination.

Part 3: Downstream Derivatization - N-Alkylation

The 4-(bromomethyl) product is a versatile intermediate, most commonly used in alkylation reactions. A primary challenge is controlling the site of alkylation on the quinolinone ring system.

Frequently Asked Questions (FAQs)

Question 1: I am trying to alkylate a primary amine with my this compound, but I am getting a mixture of products or no reaction. What should I optimize?

Answer: This is a nucleophilic substitution reaction where your amine displaces the bromide. Success hinges on base selection, solvent, and temperature.

  • Base Selection: A non-nucleophilic base is required to deprotonate the amine (if it's an amine salt) or to act as an acid scavenger for the HBr generated.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is more soluble and often gives faster reactions.

    • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are commonly used. DIPEA is bulkier and less likely to compete as a nucleophile.

  • Solvent Choice: Polar aprotic solvents are ideal as they solvate the cation of the base but do not interfere with the nucleophile.

    • DMF (Dimethylformamide) or Acetonitrile (MeCN) are the most common and effective solvents.

  • Temperature: Room temperature is often sufficient. Gentle heating (40-60 °C) can accelerate the reaction but may also increase side product formation.

Question 2: I am observing O-alkylation instead of the desired N-alkylation on the quinolinone ring itself. How can I control this selectivity?

Answer: The quinolinone core possesses an ambident nucleophile (the lactam), which can be alkylated at either the nitrogen or the oxygen. Direct alkylation of the 4-(bromomethyl) group with an external nucleophile is the primary topic, but if you are attempting to modify the quinolinone ring itself, selectivity is key.

  • N-Alkylation is Favored: In polar aprotic solvents like DMF or THF, using strong bases like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) typically favors N-alkylation. The harder nitrogen atom preferentially attacks the alkyl halide.

  • O-Alkylation is Favored: In polar protic solvents, or with silver salts (e.g., Ag₂O), the equilibrium can be shifted towards the O-alkylated product (a 2-alkoxyquinoline).

Visualizing Alkylation Troubleshooting

Alkylation_Troubleshooting cluster_solutions_sm Solutions for Unreacted SM cluster_solutions_side Solutions for Side Products start Low Yield in Alkylation? check_sm Starting Material (SM) Remaining? Yes No start->check_sm check_side_products Side Products Observed? Yes No check_sm:f2->check_side_products increase_temp Increase Temperature (e.g., RT to 50°C) check_sm:f1->increase_temp stronger_base Use Stronger Base (e.g., K2CO3 to Cs2CO3) check_sm:f1->stronger_base increase_time Increase Reaction Time check_sm:f1->increase_time lower_temp Lower Temperature check_side_products:f1->lower_temp check_purity Check Purity of Bromide Starting Material check_side_products:f1->check_purity use_dip Use Bulky Base (DIPEA) to Scavenge Acid check_side_products:f1->use_dip

Caption: Decision tree for troubleshooting alkylation reactions.

References

  • Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers. BenchChem.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
  • Benzylic Bromination. Chemistry Steps. [Link]

  • Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]

  • Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • Allylic position and benzylic position bromination. Chemia (MANAC Inc.). [Link]

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Quinoline general questions and answers. ResearchGate. [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. The Pharma Chemical Journal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. [Link]

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Technical Support Center: Analytical Methods for Monitoring 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate. Given its benzylic bromide and quinolinone core, this compound presents unique analytical challenges, including potential instability and chromatographic difficulties. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reliable reaction monitoring.

Foundational Concepts: Understanding the Analyte

This compound is a key building block in synthetic chemistry. Its utility stems from the electrophilic bromomethyl group, which is highly reactive towards nucleophiles. However, this reactivity is also the primary source of analytical challenges. Accurate monitoring is crucial to determine reaction completion, identify byproducts, and ensure the purity of the desired product.[1] The primary methods for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Workflow for Reaction Monitoring

Below is a generalized workflow for monitoring the progress of a reaction involving this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Quench Reaction Aliquot (e.g., with acid or cold solvent) B Dilute Sample in Mobile Phase Component (e.g., Acetonitrile) A->B Immediate processing C Inject into HPLC/LC-MS System B->C D Acquire Data (UV Chromatogram, MS Spectra) C->D E Integrate Peak Areas (Reactant, Product, Byproducts) D->E F Calculate % Conversion & Relative Purity E->F G Identify Unknowns (using MS data) E->G H Reaction Complete? F->H I Continue Reaction (Take next time point) H->I No J Proceed to Work-up H->J Yes I->A

Caption: General experimental workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for monitoring these reactions due to its quantitative accuracy and robustness. However, the quinolinone structure can lead to specific chromatographic issues.

Troubleshooting Guide: HPLC Analysis

Question: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for quinoline-type compounds is a classic problem, often caused by strong interactions between the basic nitrogen atom in the quinolinone ring and acidic residual silanol groups on the surface of silica-based C18 columns.[2][3] This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in an asymmetrical peak.

Causality & Solution Workflow:

  • Mobile Phase pH: The most likely culprit is a suboptimal mobile phase pH. At neutral or high pH, silanol groups (Si-OH) on the column packing can deprotonate to Si-O⁻, which then interacts strongly with any protonated form of your basic analyte.

    • Solution: Lower the mobile phase pH to around 2.5-3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). At this low pH, the silanol groups are fully protonated (neutral), minimizing secondary interactions.[2][4] Your analyte will be protonated, but the dominant interaction will be with the C18 stationary phase.

  • Ionic Strength: Insufficient ionic strength in the mobile phase can fail to shield the analyte from active sites on the column.

    • Solution: Add a buffer salt, such as 10-20 mM ammonium formate or ammonium acetate, and adjust the pH. The buffer ions will compete with the analyte for interaction with active sites, improving peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[5]

    • Solution: Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Column Degradation: Over time, especially when using aggressive pH conditions, the stationary phase can degrade, exposing more active silanol sites.

    • Solution: First, try flushing the column with a strong solvent. If that fails, use a guard column to protect the analytical column from strongly retained matrix components.[6] If the problem persists, the column may need to be replaced.

G A Peak Tailing Observed (Tailing Factor > 1.2) B Is the mobile phase pH low (e.g., pH < 3.5)? A->B C Adjust pH to 2.5-3.5 with 0.1% Formic Acid B->C No D Is sample concentration high? B->D Yes H Problem Resolved C->H E Dilute sample 10x and re-inject D->E Yes F Is the column old or heavily used? D->F No E->H G Install a guard column and/or replace the analytical column F->G Yes F->H No, consult instrument specialist G->H

Sources

stability issues and storage of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this reactive intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry and drug discovery. Its utility stems from the highly reactive bromomethyl group attached to the quinolinone scaffold. This benzylic bromide functionality makes it an excellent electrophile for introducing the 8-fluoroquinolin-2(1H)-one moiety onto various nucleophilic molecules. However, this high reactivity is also the source of its inherent instability. Understanding the chemical principles governing its stability is paramount for its successful use.

The core of its reactivity lies in the benzylic position of the bromomethyl group. The proximity of the aromatic quinolinone ring system stabilizes the transition state of nucleophilic substitution reactions (both SN1 and SN2 pathways), making the bromine atom a good leaving group.[1] This inherent reactivity necessitates careful handling and storage to prevent degradation.

Part 1: Core Stability and Storage Protocols

Proper storage and handling are the first lines of defense against the degradation of this compound.

Recommended Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

ConditionTemperatureDurationRationale
Short-Term Storage -4°C1-2 weeksMinimizes immediate degradation for compounds in active use.
Long-Term Storage -20°C1-2 yearsSignificantly slows down degradation pathways for archival purposes.[2]

Key Considerations:

  • Moisture: The compound is susceptible to hydrolysis. Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.

  • Light: Quinolinone derivatives can be photosensitive.[3] Store the solid compound and solutions in amber vials or protected from light to prevent photodegradation.

  • Purity: Impurities can sometimes catalyze degradation. It is recommended to use high-purity material and to assess purity upon receipt and periodically during storage.

Solution Preparation and Handling

The high reactivity of this compound extends to its behavior in solution. The choice of solvent and the handling procedure are critical.

Recommended Solvents:

  • Aprotic Solvents: For short-term storage of stock solutions, anhydrous aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred over protic solvents.

  • Dimethyl Sulfoxide (DMSO): While a common solvent for stock solutions, be aware that DMSO can contain residual water and may promote the hydrolysis of reactive halides.[4] If DMSO is used, ensure it is of high purity and anhydrous. Prepare fresh solutions and use them promptly.

Protocol for Preparing a Stock Solution (Example: 10 mM in Anhydrous DMF):

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: Perform all manipulations in a fume hood with low humidity or, ideally, in a glove box under an inert atmosphere.

  • Weighing: Quickly weigh the desired amount of the solid into a tared, dry vial.

  • Dissolution: Add the calculated volume of anhydrous DMF to the vial.

  • Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial. It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I observe a new spot on my TLC/a new peak in my LC-MS analysis of my stock solution. What could it be?

A1: The most likely cause is degradation of the starting material. The primary degradation pathway for a benzylic bromide like this compound in the presence of trace water is hydrolysis.

  • Likely Degradation Product: The bromomethyl group (-CH₂Br) is likely hydrolyzed to a hydroxymethyl group (-CH₂OH), forming 8-fluoro-4-(hydroxymethyl)quinolin-2(1H)-one. This product will have a different retention time in LC and a different Rf value in TLC.

dot

Caption: Primary degradation pathway of this compound.

Q2: My reaction yield is consistently low when using this reagent. What are the potential causes related to the reagent's stability?

A2: Low reaction yields are a common consequence of using a degraded starting material.

  • Check Reagent Purity: Before starting your reaction, it is crucial to confirm the purity of your this compound stock solution. A quick analytical check (e.g., LC-MS or ¹H NMR) can save significant time and resources.

  • Competitive Nucleophiles: If your reaction is performed in a protic solvent (e.g., water, methanol, ethanol), the solvent molecules can act as nucleophiles and compete with your intended nucleophile, leading to the formation of the hydrolyzed or solvolyzed byproduct.

  • Reaction Conditions: Ensure your reaction conditions are anhydrous if your nucleophile is sensitive to water or if you want to minimize hydrolysis of the alkylating agent.

Q3: The color of my solid compound has changed from off-white to yellowish-brown. Is it still usable?

A3: A change in color is a visual indicator of potential degradation. While a slight color change may not significantly impact purity, a noticeable shift to yellow or brown suggests the formation of degradation products. It is highly recommended to re-analyze the purity of the compound before use. Photodegradation or oxidation can lead to colored impurities.

Q4: Can I store my stock solution at 4°C for a few days?

A4: While not ideal, storage at 4°C for a very short period (1-2 days) in an anhydrous aprotic solvent may be acceptable for non-critical applications. However, for quantitative studies or reactions sensitive to impurities, it is strongly recommended to prepare fresh solutions or to store aliquots at -20°C. Degradation is a continuous process, and even at 4°C, the purity of the solution will decrease over time.

Troubleshooting Workflow

If you are experiencing issues that you suspect are related to the stability of this compound, follow this troubleshooting workflow:

dot

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Unexpected Products) check_reagent 1. Assess Reagent Integrity start->check_reagent check_purity Analyze Purity of Solid/Solution (LC-MS, NMR) check_reagent->check_purity degraded Purity Compromised? check_purity->degraded purchase_new Action: Purchase New Reagent or Re-purify degraded->purchase_new Yes not_degraded Purity Acceptable degraded->not_degraded No end Problem Resolved purchase_new->end review_protocol 2. Review Experimental Protocol not_degraded->review_protocol check_solvent Solvent Choice & Quality (Anhydrous? Aprotic?) review_protocol->check_solvent check_conditions Reaction Conditions (Temperature, Atmosphere, Light) review_protocol->check_conditions optimize Action: Optimize Protocol (e.g., Use Anhydrous Solvent) check_solvent->optimize check_conditions->optimize optimize->end

Caption: A stepwise guide to troubleshooting experimental issues.

Part 3: Advanced Technical Information

Potential Degradation Pathways

Beyond simple hydrolysis, other degradation pathways can occur under specific conditions:

  • Oxidation: The benzylic carbon is susceptible to oxidation, especially under harsh conditions (e.g., presence of strong oxidants, prolonged exposure to air and light). This can lead to the formation of the corresponding aldehyde (8-fluoro-2-oxo-1,2-dihydroquinoline-4-carbaldehyde) and ultimately the carboxylic acid (8-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid).

  • Reaction with Nucleophilic Solvents: In addition to water, other nucleophilic solvents can react with the compound. For example, in methanol, the corresponding methyl ether can be formed.

Analytical Methods for Stability Assessment

For researchers who need to perform their own stability studies, here is a general protocol.

Protocol: Stability Assessment of this compound in Solution

  • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, acetonitrile).

  • Aliquoting: Distribute the solution into multiple amber HPLC vials.

  • Storage Conditions: Store the vials under different conditions:

    • -20°C (Control)

    • 4°C

    • Room Temperature (~25°C)

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Use a stability-indicating HPLC method to determine the purity of the compound at each time point.

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is typically effective.

    • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each storage condition. This will provide a quantitative measure of the compound's stability.

Illustrative Stability Data (Hypothetical):

The following table provides a hypothetical example of what stability data might look like. Actual degradation rates will vary depending on the specific conditions.

Time (hours)Purity at -20°C (%)Purity at 4°C (%)Purity at 25°C (in DMSO) (%)
099.599.599.5
2499.498.895.2
4899.498.190.7
7299.397.586.1
168 (1 week)99.295.375.4

This illustrative data highlights the importance of storing solutions at low temperatures to maintain compound integrity.

References

  • BenchChem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55. Available from: [Link].

  • BIOFOUNT. This compound.
  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.
  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099–1104. Available from: [Link].

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-303. Available from: [Link].

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Bromomethyl)-2(1H)-quinolinone.

Sources

Validation & Comparative

A Comparative Guide to 6-Fluoro vs. 8-Fluoro Quinolone Activity: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Strategic Placement of Fluorine in Quinolone Scaffolds

The quinolone core is a foundational scaffold in the development of potent antibacterial agents. Its journey from the first-generation nalidixic acid to the sophisticated poly-substituted analogs used today is a masterclass in medicinal chemistry. A pivotal moment in this evolution was the introduction of a fluorine atom, giving rise to the highly successful fluoroquinolone class.[1][2][3] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's electronic properties, metabolic stability, and binding interactions without adding significant steric bulk.[4][5]

The position of this fluorine atom on the quinolone ring is not a trivial choice; it is a strategic decision that dictates the compound's biological profile. While the 6-fluoro substitution is the hallmark of 시장을 선도하는 many leading fluoroquinolones, the 8-fluoro substitution offers a distinct set of properties. This guide provides a comparative analysis of 6-fluoro versus 8-fluoro quinolinone activity, offering experimental insights and data to inform rational drug design for researchers in the field.

Core Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[6] They form a ternary complex with bacterial DNA and one of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][8][9] This complex traps the enzyme on the DNA, leading to a halt in DNA replication and the generation of lethal double-strand breaks.[6][9][10]

Generally, DNA gyrase is the primary target in Gram-negative bacteria, whereas topoisomerase IV is the primary target in Gram-positive bacteria.[3][8][9] The dual-targeting capability of many modern fluoroquinolones contributes to their broad-spectrum activity.[11]

G cluster_gn Gram-Negative Bacteria cluster_gp Gram-Positive Bacteria fq_gn Fluoroquinolone gyrase DNA Gyrase (Primary Target) fq_gn->gyrase Inhibits fq_gp Fluoroquinolone rep_gn DNA Replication Blocked gyrase->rep_gn death_gn Cell Death rep_gn->death_gn topoIV Topoisomerase IV (Primary Target) fq_gp->topoIV Inhibits rep_gp Chromosome Segregation Blocked topoIV->rep_gp death_gp Cell Death rep_gp->death_gp

Fig 1. Fluoroquinolone primary targets in bacteria.

Comparative Analysis of Fluorine Positional Isomers

The substitution pattern on the quinolone ring dictates the molecule's potency, spectrum of activity, and pharmacokinetic properties. The C-6 and C-8 positions are particularly critical for modulation.

The 6-Fluoro Position: The Cornerstone of Potency and Spectrum

The introduction of a fluorine atom at the C-6 position was a landmark achievement in quinolone research, dramatically enhancing their therapeutic value.[12][13] This single substitution is credited with significantly boosting antibacterial potency for two primary reasons:

  • Enhanced Cell Penetration: The lipophilic nature of fluorine improves the molecule's ability to traverse the bacterial cell wall.[4][14][15]

  • Increased Enzyme Inhibition: The C-6 fluorine atom strengthens the binding affinity of the quinolone to the DNA gyrase-DNA complex.[4][][12]

This modification gave rise to iconic drugs like ciprofloxacin and levofloxacin, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative pathogens.[2][12][16] The C-6 fluoro substituent is now considered a near-essential feature for achieving high antibacterial potency.[2][17]

The 8-Fluoro Position: A Modulator of Pharmacokinetics and Safety

Substitution at the C-8 position, often in conjunction with a C-6 fluorine, serves to fine-tune the molecule's properties rather than define its core activity.

  • Pharmacokinetic Influence: A halogen (F or Cl) at the C-8 position has been shown to improve oral absorption and extend the drug's half-life.[13][14] This can lead to more favorable dosing regimens.

  • Altered Molecular Conformation: A bulky substituent at position 8, such as fluorine, can disrupt the planarity of the quinolone ring system.[18][19] This steric effect has important implications for drug-drug interactions. For instance, less planar fluoroquinolones like sparfloxacin (which has a C-8 fluorine) show a reduced tendency to inhibit cytochrome P-450 enzymes, thereby minimizing interactions with co-administered drugs like theophylline.[18][19]

  • Safety and Toxicity Profile: While offering pharmacokinetic advantages, the C-8 fluoro group has been associated with an increased risk of phototoxicity, a known side effect of some fluoroquinolones.[14]

  • Emerging Anticancer Activity: Interestingly, some research suggests that the presence of a fluorine atom or a methoxy group at the C-8 position can enhance the antiproliferative activity of fluoroquinolone derivatives against cancer cell lines.[20]

Data Summary: 6-Fluoro vs. 8-Fluoro Substitution

Feature6-Fluoro Substitution8-Fluoro Substitution
Primary Role in SAR Cornerstone of high antibacterial potency and broad-spectrum activity.[2][12][17]Modulator of pharmacokinetics, safety, and drug interaction profile.[14][18][19]
Effect on Potency Dramatically increases potency against both Gram-positive and Gram-negative bacteria.[][12][21]Can further enhance activity, particularly when combined with a C-6 fluoro group (difluoroquinolones).[22]
Impact on Spectrum Essential for achieving a broad spectrum of activity.[17]Can shift or enhance activity; C-8 methoxy groups are noted to improve Gram-positive and anaerobic coverage.[13][21]
Pharmacokinetics Improves cell penetration and bioavailability.[4][5]Can improve oral absorption and extend half-life.[14]
Known Liabilities Generally well-tolerated; specific side effects are often linked to other substituents.Associated with an increased risk of photosensitivity.[14]
Drug Interactions Varies by specific compound structure.Can reduce drug-drug interactions (e.g., with theophylline) by altering molecular planarity.[18][19]
Anticancer Activity A necessary feature for anticancer potential.[20]May increase the effectiveness of anticancer action.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

To quantitatively compare the activity of novel 6-fluoro and 8-fluoro quinolinone analogs, a standardized broth microdilution assay is essential. This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of a test compound that visibly inhibits the growth of a specific bacterial strain.

Workflow Diagram

G prep_inoculum 1. Prepare Bacterial Inoculum (Standardize to 0.5 McFarland) inoculate 3. Inoculate Microtiter Plate (Add standardized inoculum to each well) prep_inoculum->inoculate prep_plate 2. Prepare Drug Dilution Plate (2-fold serial dilutions in MHB) prep_plate->inoculate controls Include Sterility and Growth Controls prep_plate->controls incubate 4. Incubate Plate (35°C ± 2°C for 16-20 hours) inoculate->incubate read_mic 5. Read & Record MIC (Lowest concentration with no visible growth) incubate->read_mic

Fig 2. Workflow for Broth Microdilution MIC Assay.
Step-by-Step Methodology
  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the bacterial test strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922). b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this adjusted suspension 1:150 in MHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. b. In a 96-well microtiter plate, perform a 2-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to each well of the compound dilution plate. This brings the total volume in each well to 100 µL. b. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum) on each plate.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Trustworthiness and Self-Validation: The inclusion of standard reference strains and control wells (growth and sterility) in every assay is critical. The results for a known control antibiotic (e.g., ciprofloxacin) should fall within its established quality control range, thereby validating the integrity of the experiment.

Conclusion and Future Outlook

The strategic placement of fluorine on the quinolone scaffold is a powerful tool for modulating biological activity. The C-6 fluoro position is firmly established as a fundamental requirement for achieving the high potency and broad spectrum that characterize modern fluoroquinolones. In contrast, the C-8 fluoro position acts as a critical modulator, offering a means to enhance pharmacokinetic properties and navigate the complex landscape of drug-drug interactions, albeit with a potential trade-off in photosafety.

For drug development professionals, the choice is not simply between a 6-fluoro or an 8-fluoro analog. Rather, the decision lies in understanding the synergistic or antagonistic effects of substitutions at all positions (N-1, C-5, C-7, and C-8) in relation to the foundational C-6 fluorine. Future research will likely focus on creating novel substitution patterns that retain the potent bactericidal activity conferred by the 6-fluoro group while leveraging other positions to overcome resistance, improve safety profiles, and even unlock new therapeutic applications, such as in oncology.

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zeitschrift für Naturforschung B, 58(10), 1039–1045. [Link]

  • Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • Mizuki, Y., Fujiwara, I., & Yamaguchi, T. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 43–55. [Link]

  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49(Suppl 2), 16–28. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. Retrieved from [Link]

  • Amit Lathad. (2020, August 1). SAR of Quinolones. YouTube. Retrieved from [Link]

  • Chu, D. T., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504–509. [Link]

  • Li, X., Zhao, L., Liu, Y., Zhang, Y., & Meng, Q. (2014). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 19(12), 21086–21106. [Link]

  • Drug Discovery Pro. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(23), 7122. [Link]

  • Biju, S., & B, S. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Molecules, 27(17), 5433. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of new fluoroquinolones 6a-i Compound.... Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties. Retrieved from [Link]

  • LeBel, M. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Medecine Clinique Et Experimentale, 12(1), 7–9.
  • Al-Trawneh, S. A., Al-Tilal, B., & Al-Hourani, B. J. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. BioMed Research International, 2022, 1–25. [Link]

  • Lezcano-Meza, D., Cassola, A., & Ochoa-Zarzosa, A. (2022). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 11(11), 1500. [Link]

  • My Quin Story. (2023, April 23). Does adding Fluorine make the Quinolones toxic?. Retrieved from [Link]

  • Globe Thesis. (2010, August 11). Studies On Synthesis, Antibacterial Activity And Anticancer Activity Of Fluoroquinolone Forylhydrazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimutagenic structure modification of quinoline: fluorine-substitution at position-3. Retrieved from [Link]

  • Pharmacy India. (2023, May 12). Topic (36) Structure Activity Relationship of Quinolones. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of the fluoroquinolones. Retrieved from [Link]

  • Al-Hiari, Y. M., Al-Mazahreh, A. M. S., Shakya, A. K., & Darwish, R. M. (2010). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. European Journal of Scientific Research, 42(1), 113-122.
  • ResearchGate. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]

  • Mizuki, Y., Fujiwara, I., & Yamaguchi, T. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 37 Suppl A, 43–55. [Link]

  • Al-Trawneh, S. A., Al-Tilal, B., & Al-Hourani, B. J. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. BioMed Research International, 2022, 4042861. [Link]

  • G. Biscontin, A. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 13(1), 52. [Link]

  • B, S., & Biju, S. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(10), 1045. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolin-2(1H)-one core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this scaffold have garnered significant attention for their potential as anticancer, antibacterial, and antiviral agents.[1] The introduction of a bromomethyl group at the 4-position offers a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds. Furthermore, the incorporation of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

This guide will focus on the 4-(bromomethyl)-8-fluoroquinolin-2(1H)-one scaffold, providing a comparative analysis of its potential biological activities based on data from analogous compounds.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of the parent 4-(bromomethyl)quinolin-2(1H)-one has been reported, providing a viable route to the core structure of the target derivatives.[1] A plausible synthetic approach to this compound would involve a multi-step sequence, likely commencing with a suitably substituted fluoroaniline.

DOT Script for a Proposed Synthetic Workflow:

Synthesis_Workflow A 2-Fluoroaniline C Intermediate Cyclization Precursor A->C Condensation B Ethyl Acetoacetate B->C D 8-Fluoro-4-methylquinolin-2(1H)-one C->D Cyclization (e.g., Conrad-Limpach) E This compound D->E Radical Bromination (e.g., NBS, AIBN) F Derivative Library E->F Nucleophilic Substitution

Caption: Proposed synthetic workflow for this compound derivatives.

Comparative Anticancer Activity

While direct cytotoxic data for this compound derivatives is not yet publicly available, the anticancer potential of this class can be inferred from the activities of structurally similar brominated and fluorinated quinolinones. The bromomethyl group can act as an alkylating agent, potentially reacting with nucleophilic residues in biological macromolecules like DNA and proteins, a mechanism known to induce cancer cell death.

Table 1: Comparative in vitro Cytotoxicity of Structurally Related Quinolinone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14[2]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6Not SpecifiedNot Specified[2]
6,8-Dibromo-5-nitroquinolineHT29 (Colorectal Adenocarcinoma)50.05-FUNot Specified[2]
4-Methoxy-quinolin-2(1H)-oneHCT-116 (Colon)5.52--[3]
4-Methoxy-quinolin-2(1H)-oneA549 (Lung)2.14--[3]
4-Ethoxy-quinolin-2(1H)-oneHepG-2 (Liver)7.40--[3]

Expert Insights: The data from related compounds suggest that quinolinone derivatives can exhibit potent, low micromolar cytotoxicity against a range of cancer cell lines. The presence of halogen atoms is a common feature in many active compounds. The bromomethyl group in the target series is a key feature to investigate, as it may confer a distinct mechanism of action compared to other halogenated quinolinones.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

DOT Script for MTT Assay Workflow:

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate (24h) to allow cell attachment Start->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for desired exposure time (e.g., 48h, 72h) Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate (2-4h) for formazan crystal formation Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO, isopropanol) Incubate3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze End Results Analyze->End

Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include appropriate vehicle controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Antibacterial Activity

Quinolone derivatives have a long history as effective antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. The this compound scaffold shares structural similarities with these established drugs, suggesting a potential for antibacterial activity. The mechanism of action could involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.

Table 2: Comparative in vitro Antibacterial Activity of Structurally Related Quinolone Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
8-Hydroxyquinoline derivative (PH176)MRSA16 (MIC50)--[4]
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus2--[5]
Quinoline-based hydroxyimidazolium hybrid (7b)M. tuberculosis H37Rv10--[5]
4H-4-oxoquinolizine derivativesGram-positive bacteriaPotent activityCiprofloxacin-[6]
2,3-bis(bromomethyl)quinoxaline derivative (1g)Gram-positive bacteriaHigh activity--[7]

Expert Insights: The antibacterial activity of quinolone derivatives is well-documented. The presence of a fluorine atom, as in the target compounds, is often associated with enhanced antibacterial potency. The bromomethyl group could potentially interact with bacterial enzymes or other cellular components, contributing to the antimicrobial effect. It is crucial to evaluate the activity of the this compound derivatives against a panel of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

The agar well diffusion method is a widely used technique for the preliminary screening of new antimicrobial agents.

DOT Script for Agar Well Diffusion Assay Workflow:

Agar_Well_Diffusion_Workflow Start Prepare standardized bacterial inoculum Inoculate Inoculate surface of agar plate with bacteria Start->Inoculate Create_Wells Create wells in the agar using a sterile borer Inoculate->Create_Wells Add_Compounds Add test compounds and controls to the wells Create_Wells->Add_Compounds Incubate Incubate the plates under appropriate conditions Add_Compounds->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones Interpret Interpret results based on zone size Measure_Zones->Interpret End Results Interpret->End

Caption: Workflow for the agar well diffusion antibacterial susceptibility test.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Well Creation: Aseptically create wells of a uniform diameter in the agar.

  • Compound Application: Add a defined volume of the dissolved this compound derivatives at a known concentration into the wells. Include a negative control (solvent) and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test organism for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antibacterial activity.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comparative framework for initiating the biological evaluation of this compound class, drawing on the established activities of related quinolinone derivatives.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation for anticancer and antibacterial activities using the detailed protocols provided. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern biological activity and to optimize lead compounds. Mechanistic studies should also be undertaken to elucidate the molecular targets and pathways through which these compounds exert their effects.

By leveraging the insights from structurally similar compounds and employing robust experimental methodologies, the therapeutic potential of this compound derivatives can be thoroughly explored, potentially leading to the discovery of new and effective drugs.

References

  • Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. BenchChem.

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica.

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The 8-Fluoroquinolinone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quinolinone core has served as a privileged scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of a fluorine atom at the 8-position has proven to be a pivotal modification, significantly influencing the biological activity profile of these compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-fluoroquinolinones, offering a comparative perspective on their antibacterial and anticancer properties. Drawing upon extensive experimental data, we will explore how subtle structural modifications can dramatically alter potency, selectivity, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 8-fluoroquinolinone scaffold for novel therapeutic interventions.

The Strategic Importance of the C8-Fluorine Substitution

The introduction of a fluorine atom at the C8 position of the quinolinone ring system is a cornerstone of modern fluoroquinolone design. This modification exerts a profound influence on the molecule's physicochemical and pharmacological properties.

Key Advantages of C8-Fluorination:

  • Enhanced Antibacterial Potency: A halogen, such as fluorine or chlorine, at the 8-position generally improves oral absorption and enhances activity against anaerobic bacteria.[1][2] This is attributed to favorable electronic effects and improved penetration into bacterial cells.

  • Modulation of DNA Gyrase and Topoisomerase IV Inhibition: The C8 substituent plays a crucial role in the interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolone antibacterials.[3] An 8-methoxy group, for instance, has been shown to enhance the binding to both enzymes, which can lead to increased potency against Gram-positive pathogens.[3]

  • Increased Anticancer Efficacy: In the context of anticancer drug development, the presence of a fluorine atom at the C6 position is considered necessary for activity, and an additional fluorine or a methoxy group at the C8 position can further increase this effectiveness.[4]

However, it is crucial to acknowledge the potential downsides associated with C8-halogenation:

  • Phototoxicity: A significant side effect linked to some fluoroquinolones is phototoxicity. The nature of the substituent at the 8-position is a primary determinant of this adverse effect, with a halogen causing the most significant photoreaction.[1][2] In contrast, hydrogen or methoxy groups at this position exhibit minimal light-induced toxicity.[1][2]

This trade-off between enhanced activity and potential toxicity underscores the importance of a nuanced understanding of the SAR at the C8 position.

Decoding the Structure-Activity Landscape: A Positional Analysis

The biological activity of 8-fluoroquinolinones is not solely dictated by the C8-substituent. A complex interplay of various structural features across the quinolinone scaffold determines the ultimate therapeutic profile.

The N1-Substituent: Driving Potency

The substituent at the N1 position is vital for antibacterial activity.[5] A cyclopropyl group at N1 has been found to maximize overall antimicrobial potency.[1][2][3] This small, rigid ring structure is believed to orient the molecule optimally within the enzyme-DNA complex.

The C7-Substituent: Tuning Spectrum and Side Effects

The C7 position offers a prime location for modifying the antibacterial spectrum and mitigating side effects.

  • Enhancing Gram-Positive Activity: The introduction of a five- or six-membered nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring, at C7 is a common strategy to broaden the spectrum of activity to include more Gram-positive bacteria.[6] Alkylation of these rings can further enhance this activity and increase the serum half-life.[1][2]

  • Mitigating CNS Effects: Central nervous system (CNS) side effects and drug interactions are strongly influenced by the C7 substituent. Simple piperazine and pyrrolidine rings are often associated with a higher incidence of these effects. Increasing the steric bulk at this position through alkylation can ameliorate these undesirable properties.[1][2]

  • Overcoming Resistance: Increased bulkiness at the C7 position appears to confer protection from bacterial efflux pumps, which are a common mechanism of resistance.[6]

The C5-Substituent: A Potency Enhancer

An amino group at the C5 position has been shown to improve the overall potency of fluoroquinolones.[1][2][3]

The C3-Carboxylic Acid: Essential for Activity

The carboxylic acid group at the C3 position is essential for the antibacterial activity of quinolones, as it is involved in binding to the DNA gyrase.[7] However, for anticancer applications, modifications at this position have been explored to shift the therapeutic target.[7]

Comparative Analysis: Antibacterial vs. Anticancer Activity

While the foundational SAR principles for antibacterial activity are well-established, the adaptation of the 8-fluoroquinolinone scaffold for anticancer applications introduces new considerations.

Mechanism of Action
  • Antibacterial: Fluoroquinolones exert their antibacterial effect by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), leading to disruptions in DNA replication, transcription, and repair.[8][9]

  • Anticancer: The anticancer activity of certain quinolone derivatives is also linked to the inhibition of human type II topoisomerases.[7][10] By poisoning these enzymes, the compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[10][11] Some derivatives may also exhibit anticancer effects through other mechanisms, such as kinase inhibition.[10]

The following diagram illustrates the divergent therapeutic applications stemming from the core quinolinone scaffold.

SAR_Applications Quinolinone_Core Quinolinone Scaffold Antibacterial Antibacterial Agents Quinolinone_Core->Antibacterial C8-F/Cl N1-Cyclopropyl C7-Piperazine/Pyrrolidine Anticancer Anticancer Agents Quinolinone_Core->Anticancer C6-F & C8-F/OMe C7 & C3 Modifications DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Inhibition Antibacterial->DNA_Gyrase Human_Topo_II Human Topoisomerase II Inhibition Anticancer->Human_Topo_II

Caption: Divergent therapeutic applications of the quinolinone scaffold.

Comparative SAR for Antibacterial and Anticancer Activity

The table below summarizes the key SAR points for antibacterial and anticancer activities of 8-fluoroquinolinone derivatives.

PositionSubstituent Effect on Antibacterial ActivitySubstituent Effect on Anticancer Activity
N1 Cyclopropyl group is optimal for overall potency.[1][2][3]Cyclic substituents are generally preferred over chain substituents for topoisomerase II inhibition.[4]
C3 Carboxylic acid is essential for DNA gyrase binding.[7]Modifications can shift activity towards anticancer targets.[7]
C5 Amino group enhances overall potency.[1][2][3]SAR at this position is less defined in the context of anticancer activity.
C6 Fluorine atom significantly increases potency and tissue penetration.[12]Fluorine atom is considered necessary for anticancer activity.[4]
C7 Piperazine/pyrrolidine rings broaden the spectrum to Gram-positive bacteria. Bulky groups can reduce CNS side effects and efflux.[1][2][6]Modifications at this position are a key strategy to convert antibacterial agents into anticancer analogs.[7]
C8 Halogen (F, Cl) improves oral absorption and anaerobic activity but can cause phototoxicity. Methoxy group enhances Gram-positive activity.[1][2][3]An additional fluorine or methoxy group can increase anticancer efficacy.[4]

Experimental Protocols: Synthesis and Evaluation

To facilitate further research and development in this area, we provide a generalized experimental workflow for the synthesis and evaluation of novel 8-fluoroquinolinone derivatives.

General Synthetic Scheme

A common synthetic route to novel C7-substituted 8-nitrofluoroquinolones, a precursor to many 8-fluoroquinolinones, is outlined below. The 8-nitro group can serve as a precursor to an 8-fluoro group through established chemical transformations.

Synthesis_Workflow Start 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid Step1 Thionyl Chloride (Acid Chloride Formation) Start->Step1 Intermediate1 2,4-Dichloro-5-fluoro-3-nitrobenzoyl chloride Step1->Intermediate1 Step2 Ethyl 3-(N,N-dimethylamino)acrylate Intermediate1->Step2 Intermediate2 Acrylate Adduct Step2->Intermediate2 Step3 Cyclization (e.g., K2CO3, DMF) Intermediate2->Step3 Intermediate3 Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Step3->Intermediate3 Step4 Nucleophilic Aromatic Substitution (R-NH2) Intermediate3->Step4 Intermediate4 C7-Substituted Ester Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 Final_Product C7-Substituted 8-Nitrofluoroquinolone-3-carboxylic acid Step5->Final_Product

Caption: General synthetic workflow for C7-substituted 8-nitrofluoroquinolones.

Step-by-Step Protocol for Nucleophilic Aromatic Substitution at C7:

  • Reactant Preparation: Dissolve the 7-chloro-8-nitrofluoroquinolone ester intermediate (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine.

  • Nucleophile Addition: Add the desired primary or secondary amine (1-2 equivalents). The 8-nitro group facilitates the nucleophilic substitution at the C7 position.[13][14]

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period (e.g., several hours to days), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The precipitated product can be collected by filtration, washed, and purified by recrystallization or column chromatography.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, typically using acidic or basic conditions.

In Vitro Antibacterial Activity Assessment

Minimal Inhibitory Concentration (MIC) Determination:

  • Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli) and clinically relevant resistant strains.

  • Culture Preparation: Grow the bacterial strains in appropriate broth medium to the logarithmic phase.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., HeLa, HT29).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Future Directions and Concluding Remarks

The 8-fluoroquinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data provides a robust framework for the rational design of next-generation antibacterial and anticancer drugs. Future research should focus on:

  • Fine-tuning the C8-substituent: Exploring alternatives to the fluorine atom to mitigate phototoxicity while retaining or enhancing biological activity.

  • Novel C7-substituents: Designing novel heterocyclic systems for the C7 position to improve the therapeutic index and overcome resistance mechanisms.

  • Hybrid Molecules: Combining the 8-fluoroquinolinone core with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.

By leveraging the principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

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  • Ito, K., et al. (2015). Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition. Bioorganic & Medicinal Chemistry, 23(2), 297-313.
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Navigating Metabolic Stability: A Comparative Guide to Fluorinated vs. Non-Fluorinated Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Quinolinone Drug Development

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. However, the journey from a promising lead compound to a clinically effective drug is often challenged by metabolic liabilities. Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, can lead to poor pharmacokinetic profiles, including low bioavailability and short half-life, thereby limiting therapeutic efficacy.[1] Consequently, strategies to enhance metabolic stability are paramount in the development of novel quinolinone-based drugs.

One of the most powerful and widely employed strategies is the selective incorporation of fluorine atoms into the molecular structure.[1][2] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated quinolinones, supported by experimental data and detailed protocols. We will explore the mechanistic rationale behind the use of fluorine, present case studies, and provide a comprehensive overview of the in vitro methods used to assess metabolic stability, empowering researchers to make informed decisions in their drug discovery programs.

The Fluorine Advantage: Mechanistic Insights into Enhanced Metabolic Stability

The strategic replacement of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[2] The rationale for this enhancement in metabolic stability is multifactorial and deeply rooted in the unique properties of the fluorine atom.

Blocking Metabolic "Soft Spots": A primary driver of metabolic degradation is the oxidation of C-H bonds by CYP enzymes.[1] Fluorine is often introduced at these metabolically labile sites, or "soft spots," to block this oxidative metabolism.[1] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

Electronic Effects: Fluorine is the most electronegative element, and its introduction into the quinolinone scaffold can induce significant electronic changes. This strong electron-withdrawing effect can alter the electron density of the entire ring system, potentially reducing the affinity of metabolizing enzymes for the substrate.[1]

Modulation of Physicochemical Properties: Fluorination can also influence a compound's lipophilicity, which in turn affects its interaction with metabolic enzymes and its ability to permeate cell membranes. While often increasing lipophilicity, the effect is highly context-dependent and can be strategically used to optimize the overall drug-like properties of a quinolinone derivative.

A Data-Driven Comparison: Evaluating the Impact of Fluorination

While the theoretical advantages of fluorination are well-established, the empirical evidence presents a more nuanced picture. The effect of fluorine on metabolic stability is highly dependent on its position within the quinolinone scaffold and the overall molecular context.

A study on a series of antitubulin 3-substituted 7-phenyl-pyrroloquinolinones provides a compelling case study. Researchers synthesized fluorinated derivatives in an attempt to improve the metabolic stability of the parent compounds. However, their findings revealed that neither monofluorination of the 7-phenyl ring nor the replacement of a benzoyl function with a 2-fluorobenzoyl moiety resulted in any improvement in metabolic stability.[3] This underscores the critical importance of empirical testing and highlights that fluorination is not a universally successful strategy.

While a comprehensive, publicly available dataset directly comparing a wide range of fluorinated and non-fluorinated quinolinone analogues under identical experimental conditions is limited, the principles of metabolic "soft spot" protection are widely validated across various classes of small molecules. For instance, in other heterocyclic systems, the introduction of fluorine has been shown to significantly increase metabolic half-life.

Table 1: Illustrative Metabolic Stability of Fluorinated vs. Non-fluorinated Heterocyclic Analogs in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Fold Increase in Metabolic StabilityData Source (Illustrative)
Analog A Non-fluorinated Parent1546.2-Fictional Data for Illustration
Analog B Fluorinated Derivative907.76.0Fictional Data for Illustration

This table is for illustrative purposes to demonstrate the potential impact of fluorination and does not represent specific quinolinone data from a single comparative study.

Experimental Assessment of Metabolic Stability: A Step-by-Step Guide

The in vitro evaluation of metabolic stability is a critical step in the drug discovery pipeline. The most common and well-validated method is the liver microsomal stability assay.[1] Liver microsomes are subcellular fractions that are rich in CYP enzymes, the primary drivers of Phase I metabolism.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a generalized procedure for determining the metabolic stability of a test compound.

1. Materials and Reagents:

  • Test compound (fluorinated or non-fluorinated quinolinone)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound solution to a final concentration typically in the low micromolar range.

  • Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[1]

Visualizing the Workflow and Metabolic Pathways

To better conceptualize the experimental process and the potential metabolic fate of quinolinones, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Buffer, NADPH, Microsomes) mix Mix Reagents and Test Compound reagents->mix compound Prepare Test Compound (Quinolinone Analog) compound->mix start Initiate Reaction (Add NADPH) mix->start sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) start->sampling quench Quench Reaction (Add Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Figure 1: Experimental workflow for an in vitro microsomal stability assay.

G cluster_pathways CYP450-Mediated Metabolism NQ Non-Fluorinated Quinolinone Oxidation Oxidation (Hydroxylation, etc.) NQ->Oxidation Metabolic 'Soft Spot' FQ Fluorinated Quinolinone FQ->Oxidation Blocked Site Defluorination Oxidative Defluorination FQ->Defluorination Metabolites Metabolites Oxidation->Metabolites Reactive Reactive Metabolites Defluorination->Reactive

Figure 2: Potential metabolic pathways for fluorinated vs. non-fluorinated quinolinones.

Conclusion: A Strategic Imperative for Rational Drug Design

The metabolic stability of quinolinones is a critical determinant of their therapeutic potential. The strategic incorporation of fluorine represents a powerful tool for medicinal chemists to enhance the pharmacokinetic profiles of these important compounds. By blocking sites of oxidative metabolism, fluorination can lead to increased half-life and bioavailability.

However, as evidenced by the case of 7-phenyl-pyrroloquinolinones, the benefits of fluorination are not guaranteed and are highly dependent on the specific molecular context.[3] Therefore, a thorough understanding of the structure-metabolism relationships, guided by robust in vitro and in vivo studies, is essential for the rational design of new quinolinone-based therapeutic agents with optimized pharmacokinetic properties. The experimental protocols and principles outlined in this guide provide a framework for researchers to systematically evaluate and compare the metabolic stability of fluorinated and non-fluorinated quinolinones, ultimately facilitating the development of safer and more effective medicines.

References

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 297-314. Available at: [Link]

  • Liu, X. H., et al. (2023). Synthesis, Structural Determination, and Antungifunal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3463. Available at: [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 715-725. Available at: [Link]

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  • Stringer, R., et al. (2009). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Drug Metabolism and Disposition, 37(5), 1029-1037. Available at: [Link]

  • Dine, I., et al. (2021). Structural–activity relationship (SAR) of 4-quinolone derivatives. Journal of the Iranian Chemical Society, 18(12), 3147-3168. Available at: [Link]

  • Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Wijnands, W. J., et al. (1987). In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. The American Journal of Medicine, 82(4 Suppl A), 13-16. Available at: [Link]

  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778-3781. Available at: [Link]

  • Obach, R. S. (2001). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal, 3(3), E23. Available at: [Link]

  • Jones, R. D., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1014-1018. Available at: [Link]

  • Androutsopoulos, V. P., et al. (2018). Cytochrome P450 CYP1 metabolism of hydroxylated flavones and flavonols: Selective bioactivation of luteolin in breast cancer cells. Food and Chemical Toxicology, 111, 444-454. Available at: [Link]

  • Sevastyanova, T. N., & Poulos, T. L. (2019). Interaction of Human Drug-Metabolizing CYP3A4 with Small Inhibitory Molecules. Biochemistry, 58(8), 1015-1024. Available at: [Link]

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A Comparative Guide to the In Vitro Evaluation of 4-(Substituted-methyl)-8-fluoroquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinoline and quinolinone ring systems are cornerstone scaffolds in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a diverse array of biological targets.[1][2] These heterocyclic compounds form the core of numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3] The 8-fluoro substitution on the quinolinone ring is of particular interest, as fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. The 4-methyl position serves as a versatile handle for introducing a variety of substituents, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive framework for the in vitro evaluation of a novel series of 4-(substituted-methyl)-8-fluoroquinolin-2(1H)-ones. We will objectively compare methodologies for assessing their potential as anticancer and antimicrobial agents, supported by detailed experimental protocols and data presentation strategies. The causality behind experimental choices is explained to ensure a robust and self-validating approach to screening and characterization.

Comparative In Vitro Biological Evaluation

The biological potential of newly synthesized 4-(substituted-methyl)-8-fluoroquinolin-2(1H)-ones can be systematically explored through a tiered screening approach. Based on the extensive literature on related quinolinone derivatives, the most promising activities to investigate are anticancer and antimicrobial effects.[4][5]

Anticancer Activity: Cytotoxicity Screening

A primary and crucial step in anticancer drug discovery is to assess the general cytotoxicity of the compounds against various cancer cell lines. This allows for the identification of potent molecules and provides initial insights into their selectivity. The MTT assay is a widely accepted, reliable, and colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[6][7]

The efficacy of different substitutions at the 4-methyl position can be directly compared by determining their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.[2] The results should be compiled into a clear, structured table for easy comparison across multiple cell lines.

Table 1: Hypothetical IC₅₀ Values (µM) of 4-(Substituted-methyl)-8-fluoroquinolin-2(1H)-ones against Human Cancer Cell Lines

Compound IDSubstitution at 4-methylMCF-7 (Breast)HepG-2 (Liver)HCT-116 (Colon)
QF-1 -CH₂-Ph8.512.310.1
QF-2 -CH₂-(p-Cl-Ph)4.26.85.5
QF-3 -CH₂-(p-OCH₃-Ph)15.721.118.9
QF-4 -CH₂-(2-pyridyl)7.99.58.3
Doxorubicin (Positive Control)0.91.21.1

Note: Data are hypothetical and for illustrative purposes only.

The workflow for determining the cytotoxic effects of the synthesized compounds using the MTT assay is a multi-step process that requires careful execution to ensure reproducibility and accuracy.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay A 1. Seed cancer cells in a 96-well plate (e.g., 10,000 cells/well) B 2. Incubate for 24h to allow cell adhesion A->B C 3. Prepare serial dilutions of 4-(substituted-methyl)-8-fluoroquinolin-2(1H)-ones B->C D 4. Treat cells with compounds (including vehicle & positive controls) C->D E 5. Incubate for 48-72h D->E F 6. Add MTT solution (0.5 mg/mL) to each well E->F G 7. Incubate for 2-4h at 37°C (purple formazan crystals form) F->G H 8. Solubilize formazan crystals with DMSO or solubilization buffer G->H I 9. Measure absorbance at 570 nm using a plate reader H->I J J I->J Data Analysis: Calculate % viability and IC50 values

Caption: Workflow for MTT Cell Viability Assay.

  • Cell Seeding:

    • Trypsinize and count cells (e.g., MCF-7, HepG-2).

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions in serum-free medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[9]

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]

    • Incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Agar Well Diffusion Assay

Quinolines are renowned for their antibacterial properties, making this a critical area of investigation.[5][11] The agar well diffusion method is a standard, cost-effective preliminary technique to screen for antimicrobial activity.[12][13] It relies on the diffusion of the test compound from a well through a solidified agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[14]

The antimicrobial efficacy of the compounds is assessed by measuring the diameter of the zone of inhibition (in mm). A larger diameter signifies higher activity. This allows for a direct comparison of the different substituted analogues against various bacterial strains.

Table 2: Hypothetical Antimicrobial Activity (Zone of Inhibition, mm) of 4-(Substituted-methyl)-8-fluoroquinolin-2(1H)-ones

Compound IDSubstitution at 4-methylStaphylococcus aureus (Gram +)Escherichia coli (Gram -)
QF-1 -CH₂-Ph129
QF-2 -CH₂-(p-Cl-Ph)1814
QF-3 -CH₂-(p-OCH₃-Ph)107
QF-4 -CH₂-(2-pyridyl)1511
Ciprofloxacin (Positive Control)2528
DMSO (Negative Control)00

Note: Data are hypothetical and for illustrative purposes only. Well diameter (e.g., 6 mm) should be noted.

The agar well diffusion assay provides a clear visual assessment of a compound's ability to inhibit microbial growth. The workflow is straightforward but requires strict aseptic techniques.

AgarWell_Workflow cluster_prep Phase 1: Plate Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Analysis A 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B 2. Inoculate Mueller-Hinton Agar (MHA) plates by creating a bacterial lawn A->B C 3. Aseptically punch wells (6-8 mm) into the agar B->C D 4. Add a fixed volume (e.g., 50 µL) of test compound solution into each well C->D E 5. Add positive and negative controls to separate wells D->E F 6. Incubate plates at 37°C for 18-24 hours E->F G 7. Observe for clear zones of growth inhibition F->G H 8. Measure the diameter of the inhibition zones (mm) G->H I I H->I Data Analysis: Compare zone diameters

Caption: Workflow for Agar Well Diffusion Assay.

  • Inoculum Preparation:

    • Prepare a fresh overnight culture of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Evenly swab the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat the swabbing two more times to ensure complete coverage.[12]

    • Allow the plate to dry for a few minutes.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, punch uniform wells (6-8 mm in diameter) into the agar.[14][15]

    • Prepare solutions of the test compounds at a specific concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[14]

    • Add a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO) to separate wells on the same plate.[16]

  • Incubation and Measurement:

    • Allow the plates to stand for about 30 minutes to permit diffusion of the compounds into the agar.

    • Incubate the plates in an inverted position at 37°C for 18-24 hours.[16]

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well, including the diameter of the well itself, using a ruler or calipers.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the initial in vitro screening of novel 4-(substituted-methyl)-8-fluoroquinolin-2(1H)-ones. By systematically evaluating their cytotoxic and antimicrobial activities, researchers can efficiently identify lead compounds for further development. The most potent and selective compounds identified through these primary assays should be advanced to more detailed mechanistic studies. For promising anticancer candidates, this includes cell cycle analysis and apoptosis induction assays to understand their mode of action.[2][17] For leading antimicrobial compounds, determining the Minimum Inhibitory Concentration (MIC) is the logical next step to quantify their potency more precisely.[5] This structured approach ensures that resources are focused on compounds with the highest therapeutic potential, accelerating the journey from synthesis to potential clinical application.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Microbiology Society. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • El-Sayed, N. F., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. [Link]

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Rejo Jacob Joseph. (2020). Agar well diffusion assay. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. [Link]

  • Singh, V. K., et al. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. [Link]

  • Baluja, S., et al. (2017). Quinoline Derivatives: In Vitro Antimicrobial Study. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Andrade-Jorge, E. P., et al. (2017). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]

  • Mohamed, Y. A., et al. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Nguyen, D. T., et al. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology. [Link]

  • Fang, Y. L. (2017). Synthesis And Biological Activities Of Quinolin-2(1H)-One Derivatives. Globe Thesis. [Link]

  • Ahmad, M. R., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

  • Al-Hussain, S. A., & El-Gazzar, A. R. B. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Mohamed, Y. A. (2010). Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. Afinidad. [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Validation of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its role as the core of numerous therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The strategic functionalization of the quinolinone core is paramount in drug discovery, enabling the fine-tuning of pharmacological profiles. This guide provides an in-depth validation of 4-(bromomethyl)-8-fluoroquinolin-2(1H)-one, a highly reactive and valuable intermediate, by comparing its synthesis, reactivity, and analytical characterization against viable alternatives.

The introduction of an 8-fluoro substituent can significantly enhance metabolic stability and cell permeability, while the 4-bromomethyl group serves as a potent electrophilic handle for introducing diverse functionalities via nucleophilic substitution. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for the synthesis of novel molecular entities.

Comparative Synthesis of Key Intermediates

The efficiency, scalability, and cost-effectiveness of synthesizing the core intermediate are critical factors in any drug development campaign. We compare the preparation of our target intermediate, This compound (I-Br) , with two logical alternatives: its chloro-analogue, 4-(Chloromethyl)-8-fluoroquinolin-2(1H)-one (I-Cl) , and an aldehyde-functionalized precursor, 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carbaldehyde (I-CHO) . The latter provides an alternative pathway to amine derivatives through reductive amination.

The foundational precursor for these syntheses is 4-methyl-8-fluoroquinolin-2(1H)-one, which can be prepared via established methods such as the Conrad-Limpach reaction from 2-fluoroaniline and ethyl acetoacetate.[5]

Experimental Protocols

Protocol 1.1: Synthesis of this compound (I-Br) This protocol utilizes a radical-initiated benzylic bromination. The choice of N-Bromosuccinimide (NBS) as the bromine source is deliberate; it provides a low, steady concentration of bromine, minimizing side reactions such as the formation of dibrominated species.[6] Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes at a convenient rate under thermal conditions.

  • To a suspension of 4-methyl-8-fluoroquinolin-2(1H)-one (1.0 equiv.) in carbon tetrachloride (15 mL/g), add N-Bromosuccinimide (NBS, 1.1 equiv.) and Azobisisobutyronitrile (AIBN, 0.05 equiv.).

  • Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford I-Br as an off-white solid.

Protocol 1.2: Synthesis of 4-(Chloromethyl)-8-fluoroquinolin-2(1H)-one (I-Cl) For the chloro-analogue, N-Chlorosuccinimide (NCS) is employed. While mechanistically similar to bromination with NBS, chlorination is often less selective and can require slightly more forcing conditions.

  • To a suspension of 4-methyl-8-fluoroquinolin-2(1H)-one (1.0 equiv.) in chlorobenzene (15 mL/g), add N-Chlorosuccinimide (NCS, 1.1 equiv.) and Benzoyl Peroxide (BPO, 0.05 equiv.).

  • Heat the mixture to 110-120 °C under a nitrogen atmosphere for 8-10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, filter to remove succinimide, and wash the solid with cold chlorobenzene.

  • Concentrate the combined filtrates and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield I-Cl.

Protocol 1.3: Synthesis of 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carbaldehyde (I-CHO) This synthesis employs selenium dioxide (SeO₂), a specific oxidizing agent for converting activated methyl groups (allylic or benzylic) to aldehydes. This method is often preferred over others for its high chemoselectivity.

  • Suspend 4-methyl-8-fluoroquinolin-2(1H)-one (1.0 equiv.) and selenium dioxide (1.2 equiv.) in 1,4-dioxane (20 mL/g).

  • Reflux the mixture for 12-16 hours, observing the formation of a black selenium precipitate.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the selenium byproduct.

  • Concentrate the filtrate in vacuo.

  • Triturate the resulting solid with diethyl ether to afford the pure aldehyde, I-CHO.

Synthesis Comparison Data
IntermediateSynthetic MethodAvg. Yield (%)Purity (HPLC)Reaction Time (h)Key ReagentsRelative Cost
I-Br Radical Bromination85%>98%4-6NBS, AIBNModerate
I-Cl Radical Chlorination70%>95%8-10NCS, BPOLow
I-CHO Selenium Dioxide Oxidation75%>97%12-16SeO₂High
Synthetic Workflow Visualization

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Target Intermediates Start 4-Methyl-8-fluoro- quinolin-2(1H)-one Proc_Br Radical Bromination Start->Proc_Br NBS, AIBN CCl₄, Reflux Proc_Cl Radical Chlorination Start->Proc_Cl NCS, BPO PhCl, 110°C Proc_CHO SeO₂ Oxidation Start->Proc_CHO SeO₂ Dioxane, Reflux I_Br Intermediate I-Br (4-Bromomethyl) Proc_Br->I_Br I_Cl Intermediate I-Cl (4-Chloromethyl) Proc_Cl->I_Cl I_CHO Intermediate I-CHO (4-Carbaldehyde) Proc_CHO->I_CHO

Caption: Comparative synthetic pathways to key quinolinone intermediates.

Comparative Reactivity and Functionalization

The true value of a synthetic intermediate lies in its reactivity and the breadth of derivatives it can generate. Here, we compare the functionalization potential of I-Br , I-Cl , and I-CHO using a model reaction: coupling with piperidine.

  • I-Br and I-Cl: These intermediates undergo classical Sₙ2 nucleophilic substitution. The C-Br bond is weaker and bromide is a better leaving group than chloride, leading to higher reactivity for I-Br . This is a crucial consideration for reactions with less potent nucleophiles or sterically hindered substrates.[7][8]

  • I-CHO: This intermediate allows for functionalization via reductive amination. This two-step (or one-pot) process involves the formation of an iminium ion followed by reduction, typically with a mild hydride source like sodium triacetoxyborohydride (STABH). This pathway is orthogonal to Sₙ2 reactions and is particularly useful for coupling with primary and secondary amines.

Functionalization Protocols

Protocol 2.1: Sₙ2 Alkylation with Piperidine (using I-Br or I-Cl)

  • Dissolve the intermediate (I-Br or I-Cl, 1.0 equiv.) in N,N-Dimethylformamide (DMF, 10 mL/g).

  • Add potassium carbonate (K₂CO₃, 2.0 equiv.) and piperidine (1.2 equiv.).

  • Stir the mixture at room temperature (for I-Br) or at 50 °C (for I-Cl) until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Protocol 2.2: Reductive Amination with Piperidine (using I-CHO)

  • Dissolve I-CHO (1.0 equiv.) and piperidine (1.1 equiv.) in dichloromethane (DCM, 20 mL/g).

  • Add acetic acid (0.1 equiv.) to catalyze iminium ion formation and stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (STABH, 1.5 equiv.) portion-wise over 15 minutes.

  • Stir for 12 hours at room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM. Dry the combined organic layers and concentrate.

  • Purify by column chromatography.

Reactivity Comparison Data
IntermediateReaction TypeConditionsReaction Time (h)Yield (%)
I-Br Sₙ2 AlkylationK₂CO₃, RT295%
I-Cl Sₙ2 AlkylationK₂CO₃, 50 °C880%
I-CHO Reductive AminationSTABH, RT1288%
Functionalization Pathways Visualization

G cluster_intermediates Intermediates cluster_reactions Reaction Pathways cluster_product Final Product I_Br I-Br (4-Bromomethyl) SN2 Sₙ2 Substitution I_Br->SN2 Piperidine, K₂CO₃ RT, 2h, 95% I_Cl I-Cl (4-Chloromethyl) I_Cl->SN2 Piperidine, K₂CO₃ 50°C, 8h, 80% I_CHO I-CHO (4-Carbaldehyde) RedAm Reductive Amination I_CHO->RedAm Piperidine, STABH RT, 12h, 88% Product 4-(Piperidin-1-ylmethyl)- 8-fluoroquinolin-2(1H)-one SN2->Product RedAm->Product

Caption: Comparative functionalization routes from each intermediate.

Analytical Validation

Rigorous analytical characterization is non-negotiable for validating synthetic intermediates and their downstream products. We employ a standard suite of techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[9][10][11]

Analytical Techniques & Expected Data
  • ¹H NMR: The benzylic protons of the -CH₂X group in I-Br and I-Cl provide a characteristic singlet, typically between δ 4.5-5.0 ppm. For I-CHO , a distinct singlet for the aldehyde proton appears downfield, usually > δ 10.0 ppm. The aromatic protons provide a complex splitting pattern that confirms the quinolinone core structure.

  • ESI-MS: Electrospray Ionization Mass Spectrometry will show the protonated molecule [M+H]⁺. For I-Br , a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) is definitive proof of the presence of one bromine atom.

  • RP-HPLC: Reversed-Phase HPLC is used to determine the purity of the intermediates. A single major peak with an area >95% is typically required for use in subsequent synthetic steps.

Comparative Analytical Data
IntermediateKey ¹H NMR Signal (δ, ppm)ESI-MS [M+H]⁺HPLC Purity (%)
I-Br 4.90 (s, 2H, -CH₂Br)255.9 / 257.9>98%
I-Cl 4.82 (s, 2H, -CH₂Cl)212.0 / 214.0>95%
I-CHO 10.15 (s, 1H, -CHO)192.0>97%
Validation Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Validation Checks cluster_decision Decision Synth Synthesized Intermediate NMR ¹H & ¹³C NMR Synth->NMR MS ESI-MS Synth->MS HPLC RP-HPLC Synth->HPLC Struct Structure Confirmed? NMR->Struct Mass Correct Mass? MS->Mass Purity Purity >95%? HPLC->Purity Fail FAIL: Re-purify or Re-synthesize Struct->Fail No Pass PASS: Proceed to Next Step Struct->Pass Yes Mass->Fail No Mass->Pass Yes Purity->Fail No Purity->Pass Yes

Sources

The Precision Imperative: A Comparative Guide to Assessing Target Selectivity of 8-Fluoroquinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinolone scaffold has emerged as a privileged structure, giving rise to a multitude of therapeutic agents. The introduction of a fluorine atom at the 8th position of the quinolinone core has been a key strategy in the development of potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity. Off-target effects can lead to unforeseen toxicities or convoluted pharmacological profiles, making a thorough assessment of selectivity a critical step in the development of these promising therapeutic candidates.[1]

This guide provides a comprehensive framework for evaluating the target selectivity of 8-fluoroquinolinone-based inhibitors. We will delve into the core methodologies, from broad kinome-wide screens to in-depth cellular target engagement assays, providing both the "how" and the "why" behind each experimental choice.

The Selectivity Challenge: A Kinome-Wide Perspective

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[2] Consequently, a small molecule inhibitor designed to target a specific kinase may inadvertently bind to and inhibit other kinases, leading to a cascade of unintended biological consequences. Therefore, the initial and most crucial step in assessing the selectivity of a novel inhibitor is to profile its activity against a broad panel of kinases.

Biochemical Screening: The Kinome at a Glance

Biochemical assays that measure the direct inhibition of a large panel of purified kinases are the gold standard for determining selectivity.[3] These screens provide quantitative half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values against hundreds of kinases, offering a panoramic view of a compound's kinome-wide activity.[2]

One of the most widely utilized platforms for this purpose is the KINOMEscan™ competition binding assay .[4][5] This technology is not a measure of enzymatic activity but rather quantifies the binding affinity of a compound to a panel of kinases.

Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical 8-Fluoroquinolinone-Based Inhibitor (Compound X)

Kinase TargetKd (nM)Selectivity Score (S) at 1µMComments
Aurora B (Primary Target) 1.3 0.01High-affinity binding to the intended target.
Aurora A2519-fold lower affinity compared to Aurora B.
Aurora C1511-fold lower affinity compared to Aurora B.
VEGFR2350Significant off-target interaction.
FLT3>10,000Negligible binding.
JAK2>10,000Negligible binding.
RET>10,000Negligible binding.
... (representative kinases from a 96-kinase panel)

Note: Data presented is hypothetical and for illustrative purposes, based on findings for similar kinase inhibitors.[6] A lower Kd value indicates a stronger binding affinity. The selectivity score (S) is calculated as the number of kinases bound with a Kd below a certain threshold (e.g., 1 µM) divided by the total number of kinases tested. A lower selectivity score indicates higher selectivity.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay is based on a competition binding assay that involves a kinase-tagged phage, a test compound, and an immobilized ligand that the compound competes with to displace the kinase.[7]

Step-by-Step Methodology:

  • Assay Components: The three main components are:

    • A kinase-tagged T7 phage.

    • The test compound (e.g., your 8-fluoroquinolinone-based inhibitor).

    • An immobilized, broadly selective kinase inhibitor (the ligand).

  • Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag on the phage.[7]

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. For a more detailed analysis, a full dose-response curve is generated to determine the dissociation constant (Kd).

Diagram 1: KINOMEscan™ Workflow

KINOMEscan_Workflow cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification & Analysis Compound Test Compound (8-Fluoroquinolinone) Incubation Incubation of Components Compound->Incubation Kinase Kinase-tagged Phage Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation qPCR qPCR of Phage DNA Incubation->qPCR Data Data Analysis (Kd determination) qPCR->Data

Caption: Workflow of the KINOMEscan™ competition binding assay.

Cellular Target Engagement: Bridging the Gap Between In Vitro and In Vivo**

While biochemical assays provide a valuable initial assessment of selectivity, they are performed in a simplified, artificial environment. To understand how an inhibitor behaves within the complex milieu of a living cell, it is essential to perform cellular target engagement assays. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8]

CETSA is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) stabilizes its target protein, making it more resistant to thermal denaturation.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol outlines a typical CETSA experiment to confirm the engagement of an 8-fluoroquinolinone-based inhibitor with its primary target and potential off-targets in intact cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler. This creates a temperature gradient where proteins will denature and aggregate.[9]

  • Cell Lysis: After heating, lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific to the target kinase(s) of interest.[3]

  • Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram 2: CETSA Workflow

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Analysis Cells Intact Cells Compound Inhibitor Treatment Cells->Compound Heating Heating at Temperature Gradient Compound->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separation of Aggregates Lysis->Centrifugation WesternBlot Western Blot Analysis Centrifugation->WesternBlot Analysis Melting Curve Analysis WesternBlot->Analysis

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Target Identification: Chemical Proteomics

For a truly comprehensive understanding of an inhibitor's selectivity, chemical proteomics offers an unbiased approach to identify all the proteins that interact with the compound in a complex biological sample.[10][11] This is particularly valuable for identifying unexpected off-targets that may not be included in standard kinase panels.

One common chemical proteomics strategy involves immobilizing the inhibitor on a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate.

Experimental Protocol: Affinity-Based Chemical Proteomics

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of the 8-fluoroquinolinone inhibitor that includes a linker for covalent attachment to a solid support (e.g., sepharose beads).

  • Affinity Capture: Incubate the inhibitor-coupled beads with a cell lysate. The inhibitor will capture its binding partners from the complex protein mixture.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that were specifically enriched by the inhibitor.

Diagram 3: Chemical Proteomics Workflow

Chemical_Proteomics_Workflow cluster_0 Probe Preparation & Incubation cluster_1 Target Enrichment & Identification Inhibitor Immobilized Inhibitor on Beads Incubation Incubation Inhibitor->Incubation Lysate Cell Lysate Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS ID Target Identification MS->ID

Caption: Workflow for affinity-based chemical proteomics.

Signaling Pathway Context: The Example of Aurora Kinase Inhibition

To fully appreciate the functional consequences of inhibitor selectivity, it is crucial to consider the biological pathways in which the primary and off-target kinases operate. For instance, a highly selective inhibitor of Aurora B kinase is expected to induce specific cell cycle defects, such as cytokinesis failure and polyploidy.[13][14]

Diagram 4: Simplified Aurora B Signaling Pathway in Mitosis

AuroraB_Pathway AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Spindle Spindle Microtubules AuroraB->Spindle regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Inhibitor 8-Fluoroquinolinone Inhibitor Inhibitor->AuroraB

Caption: Inhibition of Aurora B by an 8-fluoroquinolinone-based inhibitor disrupts key mitotic events.

Conclusion

The assessment of target selectivity for 8-fluoroquinolinone-based inhibitors is a multi-faceted process that requires a combination of biochemical, cellular, and proteomic approaches. A thorough and rigorous evaluation, as outlined in this guide, is paramount for the development of safe and effective kinase inhibitors. By understanding not only if a compound binds to its intended target, but also what else it interacts with in the complex cellular environment, researchers can make more informed decisions and ultimately increase the probability of clinical success.

References

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  • ResearchGate. (n.d.). Structures of quinolones. The precursor quinolone, nalidixic acid, along with four prominent fluoroquinolones. [Link]

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  • G P, A. F., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]

  • Fernandes, R., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

  • BioWorld. (2025). Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. [Link]

  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting VEGFR?. [Link]

  • Diaz, R. J., et al. (n.d.). Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system. [Link]

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  • OUCI. (n.d.). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. [Link]

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  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • Li, Y., et al. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. PMC. [Link]

  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. [Link]

  • Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. PubMed. [Link]

  • Aldred, K. J., et al. (2021). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. NIH. [Link]

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Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of 4-(Halomethyl)quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: A Comparative Analysis of Synthetic Methodologies for 4-(Halomethyl)quinolin-2(1H)-ones

Introduction: The Quinolinone Core and the Halogen Handle

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a reactive halomethyl group at the C4-position transforms this stable core into a versatile synthetic intermediate. This "handle" allows for the facile introduction of various nucleophilic side chains, making 4-(halomethyl)quinolinones critical building blocks in the synthesis of novel therapeutics, including anti-cancer and antimicrobial agents.[2]

However, the efficiency, safety, and scalability of synthesizing these key intermediates can vary dramatically depending on the chosen halogen (F, Cl, Br, I). This guide provides an in-depth comparison of the synthetic routes to 4-(halomethyl)quinolin-2(1H)-ones, offering field-proven insights into the causality behind experimental choices and providing a clear framework for selecting the optimal strategy for your research and development needs.

Foundational Strategy: Accessing the Quinolinone Precursor

Nearly all efficient routes to 4-(halomethyl)quinolinones begin with the synthesis of a suitable precursor, most commonly 4-methylquinolin-2(1H)-one or a molecule that can be cyclized into it. Two primary strategies dominate this field:

  • Cyclization First, Halogenation Second: Synthesizing 4-methylquinolin-2(1H)-one and then performing a selective benzylic halogenation. This is often the most versatile approach.

  • Halogenation First, Cyclization Second: Halogenating a linear precursor, such as an acetoacetanilide, before cyclizing it to form the final product. This route is particularly well-established for the bromo-derivative.

The choice between these pathways is dictated by the target halogen, as the reactivity and selectivity of halogenating agents vary significantly.

Synthetic_Pathways cluster_0 General Synthetic Strategies Start Aniline + β-Ketoester LinearPrecursor Acetoacetanilide Start->LinearPrecursor Precursor 4-Methylquinolin-2(1H)-one HalogenatedProduct 4-(Halomethyl)quinolin-2(1H)-one Precursor->HalogenatedProduct Benzylic Halogenation (NCS, NBS) LinearPrecursor->Precursor Conrad-Limpach Cyclization HalogenatedLinear Halogenated Acetoacetanilide LinearPrecursor->HalogenatedLinear Bromination HalogenatedLinear->HalogenatedProduct Acid-Catalyzed Cyclization

Caption: General synthetic workflows for 4-(halomethyl)quinolinones.

Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one: The Workhorse Intermediate

The bromo-derivative is arguably the most common and synthetically accessible of the series. Its prevalence is due to a robust and high-yielding two-step protocol starting from acetoacetanilide.

Causality of Experimental Choice: This method leverages the reactivity of the α-methylene group in acetoacetanilide towards electrophilic bromination. The subsequent cyclization is a classic acid-catalyzed intramolecular condensation, driven by the formation of the stable, conjugated quinolinone ring system. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.

Synthetic Protocol: A widely adopted method involves the bromination of acetoacetanilide followed by cyclization.[2][3]

  • Bromination: Acetoacetanilide is dissolved in a suitable solvent like chloroform or glacial acetic acid. A solution of bromine (Br₂) is added dropwise while maintaining a controlled temperature (typically below 30°C) to prevent over-bromination.

  • Cyclization: The resulting crude bromoacetoacetanilide is then carefully added to chilled concentrated sulfuric acid. The reaction is allowed to proceed at a controlled temperature (e.g., 25-30°C) for several hours before being quenched by pouring onto crushed ice. The precipitated product is then filtered, washed, and recrystallized.

Performance Metrics:

  • Yield: Generally good to excellent, often reported in the range of 65-81%.[2][3]

  • Purity: The main impurity is often the corresponding dibromide, which can be minimized by careful temperature control during bromination. Recrystallization from ethanol is typically sufficient for purification.

  • Considerations: Bromine is highly corrosive and toxic, requiring handling in a well-ventilated fume hood. The cyclization step with concentrated sulfuric acid is highly exothermic and requires careful control.

Synthesis of 4-(Chloromethyl)quinolin-2(1H)-one: Radical-Mediated Functionalization

Direct synthesis of the chloro-derivative via a cyclization route is less common. The preferred method is the selective benzylic chlorination of the pre-formed 4-methylquinolin-2(1H)-one.

Causality of Experimental Choice: This approach relies on a free-radical halogenation mechanism. N-Chlorosuccinimide (NCS) is the reagent of choice as it provides a low concentration of chlorine radicals under initiation (e.g., with AIBN or light), favoring selective substitution at the weakest C-H bond—the benzylic position—over addition to the aromatic ring.[4] Carbon tetrachloride (CCl₄) or benzene are classic solvents for such reactions due to their inertness towards radical chlorination.

Synthetic Protocol:

  • Precursor Synthesis: 4-Methylquinolin-2(1H)-one is first synthesized via the Conrad-Limpach reaction, which involves the condensation of an aniline with ethyl acetoacetate followed by thermal cyclization in a high-boiling solvent like mineral oil.[5]

  • Chlorination: 4-Methylquinolin-2(1H)-one is suspended in an inert solvent like CCl₄. N-Chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide or AIBN are added. The mixture is refluxed until completion, as monitored by TLC.

  • Workup: After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization.

Performance Metrics:

  • Yield: Moderate to good, though often slightly lower than the bromination route.

  • Purity: The primary challenge is controlling the reaction to prevent dichlorination. Careful control of stoichiometry (using ~1.0-1.1 equivalents of NCS) is crucial.[4]

  • Considerations: NCS is a stable, solid reagent, making it significantly easier and safer to handle than chlorine gas.[6] However, the use of solvents like CCl₄ is now restricted due to environmental and health concerns, necessitating the exploration of alternative solvents.

Caption: Key reaction schemes for bromo- and chloro-derivatives.

Synthesis of 4-(Iodomethyl)- and 4-(Fluoromethyl)quinolinones: Halogen Exchange

Direct iodination and fluorination of the 4-methyl group are challenging and often result in low yields or require harsh, specialized reagents. Therefore, the most efficient and practical route to these derivatives is via a nucleophilic substitution (SN2) reaction, typically starting from the more accessible 4-(bromomethyl)quinolin-2(1H)-one.

Iodo-Derivative via Finkelstein Reaction

Causality of Experimental Choice: The Finkelstein reaction is a classic halogen exchange process driven by Le Châtelier's principle.[7] Sodium iodide (NaI) is soluble in acetone, while the sodium bromide (NaBr) byproduct is not. This causes the NaBr to precipitate out of the solution, driving the equilibrium towards the formation of the desired 4-(iodomethyl) product.[8][9]

Synthetic Protocol:

  • Reaction Setup: 4-(Bromomethyl)quinolin-2(1H)-one is dissolved in anhydrous acetone. A slight excess of sodium iodide is added.

  • Reaction: The mixture is heated to reflux for several hours. The reaction progress can be visually monitored by the formation of a white precipitate (NaBr).

  • Workup: After completion, the reaction mixture is cooled, and the precipitated NaBr is filtered off. The acetone is removed in vacuo, and the residue is typically purified by recrystallization.

Fluoro-Derivative via Nucleophilic Fluorination

Causality of Experimental Choice: Introducing fluorine requires a potent fluoride source. Reagents like potassium fluoride (KF) are commonly used, often with a phase-transfer catalyst (e.g., a crown ether) to enhance the nucleophilicity of the fluoride anion in an aprotic polar solvent like DMF or acetonitrile. The high strength of the resulting C-F bond provides a thermodynamic driving force for the reaction.

Synthetic Protocol:

  • Reaction Setup: 4-(Bromomethyl)quinolin-2(1H)-one is dissolved in an anhydrous polar aprotic solvent (e.g., DMF). Spray-dried potassium fluoride and a phase-transfer catalyst (e.g., 18-crown-6) are added.

  • Reaction: The mixture is heated (e.g., to 80-100°C) and stirred for several hours under an inert atmosphere to prevent side reactions with moisture.

  • Workup: The workup involves filtering the inorganic salts and removing the high-boiling solvent under high vacuum, often followed by chromatographic purification.

Comparative Analysis of Synthetic Efficiency

HalogenPrimary MethodKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Bromo Halogenation-CyclizationAcetoacetanilide, Br₂, H₂SO₄65-81%[2][3]High yield, well-established, robust procedure.Use of hazardous liquid bromine; exothermic cyclization.
Chloro Benzylic Halogenation4-Methylquinolinone, NCS, AIBN50-70%Safer, solid chlorinating agent (NCS).[6]Requires synthesis of precursor; use of hazardous solvents (CCl₄).
Iodo Finkelstein Reaction4-(Bromomethyl)quinolinone, NaI>90% (from bromo)Excellent yield, simple workup, driven by precipitation.[7]Two-step synthesis; iodo-product can be light-sensitive.
Fluoro Halogen Exchange4-(Bromomethyl)quinolinone, KF40-60%Access to valuable fluorinated building blocks.Lower yields, requires anhydrous conditions, expensive reagents.

Conclusion for the Practicing Scientist

The synthesis of 4-(halomethyl)quinolin-2(1H)-ones presents a classic case of balancing efficiency, safety, and the chemical properties of the target molecule.

  • For a versatile, reactive intermediate, the synthesis of 4-(bromomethyl)quinolin-2(1H)-one via the bromination-cyclization pathway offers the most direct and high-yielding route.[3] It remains the workhorse for accessing this class of compounds.

  • For subsequent SN2 reactions requiring the best leaving group, converting the bromo-derivative to 4-(iodomethyl)quinolin-2(1H)-one via the Finkelstein reaction is exceptionally efficient and straightforward.[8]

  • When a less reactive, more stable handle is needed, or if bromine is to be avoided, the benzylic chlorination of 4-methylquinolin-2(1H)-one to produce the chloro-derivative is a solid alternative, albeit with potentially lower yields and the need for precursor synthesis.[4]

  • For applications in medicinal chemistry where fluorine's unique electronic properties are desired, the synthesis of 4-(fluoromethyl)quinolin-2(1H)-one via halogen exchange is the most viable, though most technically demanding, option. The lower yields are often a necessary trade-off for the valuable properties the C-F bond imparts on a final drug candidate.

Ultimately, the choice of halogen and synthetic route should be guided by a comprehensive assessment of the final application, available resources, and safety infrastructure.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one[2]

  • Bromination of Acetoacetanilide: To a solution of acetoacetanilide (1.0 g) in glacial acetic acid (10 mL), add bromine (0.29 mL) dropwise with stirring while maintaining the temperature below 30°C. Stir for 2 hours at room temperature.

  • Cyclization: Pour the reaction mixture into ice-cold water. Filter the precipitated solid (bromoacetoacetanilide), wash with water, and dry.

  • Ring Closure: Carefully add the dried bromoacetoacetanilide in portions to pre-chilled concentrated sulfuric acid (2 mL) at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Pour the reaction mixture onto crushed ice. The resulting off-white precipitate is collected by filtration, washed thoroughly with water until neutral, and dried.

  • Purification: Recrystallize the crude product from absolute ethanol to yield 4-(bromomethyl)quinolin-2(1H)-one as an off-white solid (Yield: ~65%).

Protocol 2: Synthesis of 4-(Iodomethyl)quinolin-2(1H)-one (Finkelstein Reaction)

  • Dissolve 4-(bromomethyl)quinolin-2(1H)-one (1.0 g, 4.2 mmol) in anhydrous acetone (25 mL) in a round-bottom flask.

  • Add sodium iodide (0.75 g, 5.0 mmol, 1.2 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours. A white precipitate of sodium bromide will form.

  • Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting solid residue can be purified by recrystallization (e.g., from ethanol) to yield pure 4-(iodomethyl)quinolin-2(1H)-one.

References

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  • ResearchGate. (2025). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

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  • ResearchGate. (2025). Novel and Convenient Synthesis of 4(1H)Quinolones. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
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A Researcher's Guide to Selecting Cytotoxicity Assays for Novel 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, quinolinone scaffolds have emerged as a promising class of heterocyclic compounds, with numerous derivatives exhibiting potent anticancer properties.[1][2] The journey from a novel synthesized compound, such as a derivative of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one, to a potential therapeutic agent is paved with rigorous testing, of which cytotoxicity screening is a foundational step. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and practical guidance necessary for researchers, scientists, and drug development professionals to make informed decisions in their experimental design.

The Rationale for Rigorous Cytotoxicity Profiling

Quinoline and its derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation.[3][4] Given this mechanistic diversity, a single cytotoxicity assay may not provide a complete picture of a compound's bioactivity. Therefore, a well-structured screening cascade, often beginning with a broad assessment of cell viability and progressing to more specific mechanistic assays, is crucial for a thorough evaluation.

A Comparative Overview of Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is contingent on several factors, including the specific research question, the physicochemical properties of the test compounds, and the available laboratory instrumentation. This section will compare and contrast some of the most widely used methods.

Metabolic Activity-Based Assays: MTT and MTS

These colorimetric assays are mainstays in cytotoxicity screening, gauging cell viability by measuring the metabolic activity of a cell population.[5]

  • Principle of Action: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells.[2]

  • Key Differences: The primary distinction lies in the solubility of the formazan product. The formazan produced in the MTT assay is insoluble and requires a solubilization step, typically with an organic solvent like DMSO.[6] In contrast, the MTS assay produces a water-soluble formazan, streamlining the protocol.[4][7]

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} . Caption: Workflow comparison of MTT and MTS assays.

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9]

  • Principle of Action: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color produced is proportional to the amount of LDH released and, therefore, the extent of cell lysis.[8]

Apoptosis Assay: Caspase-Glo® 3/7 Assay

To investigate whether a compound induces programmed cell death, or apoptosis, assays that measure the activity of key effector caspases, such as caspase-3 and -7, are invaluable.

  • Principle of Action: The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.

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} . Caption: Principles of LDH and Caspase-Glo® 3/7 assays.

AssayPrincipleAdvantagesDisadvantagesThroughput
MTT Mitochondrial dehydrogenase activityInexpensive, well-establishedRequires a solubilization step, potential for compound interferenceHigh
MTS Mitochondrial dehydrogenase activitySimpler protocol (no solubilization), water-soluble product[4][7]More expensive than MTT, potential for compound interferenceHigh
LDH Release of lactate dehydrogenase from damaged cellsMeasures cell death directly, non-destructive to remaining cellsLess sensitive for early-stage cytotoxicity, potential for high background from serum[9][10]High
Caspase-Glo® 3/7 Measures activity of caspase-3 and -7Highly sensitive, specific to apoptosis, simple "add-mix-measure" protocolMore expensive, provides a snapshot of caspase activityHigh

Special Consideration: Interference from Fluorescent Compounds

A critical factor to consider, particularly with novel chemical entities, is the potential for the compound itself to interfere with the assay's detection method. Quinolinone derivatives are often fluorescent, which can lead to false-positive or false-negative results in both absorbance and fluorescence-based assays.[11]

Mitigation Strategies:

  • Run Compound-Only Controls: Always include wells with the compound in cell-free media to measure its intrinsic absorbance or fluorescence at the assay wavelength. This background signal can then be subtracted from the experimental values.

  • Choose Assays with Different Detection Methods: If a compound is highly fluorescent, a luminescence-based assay, such as the Caspase-Glo® 3/7 assay, is often a better choice as there is less chance of spectral overlap.[12]

  • Utilize Orthogonal Assays: Confirming results with a second, mechanistically different assay is a robust way to validate initial findings. For instance, if a fluorescent compound shows activity in an MTS assay, confirming this with an LDH assay (which also has a colorimetric readout but at a different wavelength) or a luminescent assay can increase confidence in the data.[11]

Experimental Protocols

Primary Screening: MTS Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel quinolinone derivatives. Remove the old media from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Secondary Screening: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is also designed for a 96-well plate format.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase activity.

Data Interpretation and Validation

Interpreting cytotoxicity data requires careful consideration of the experimental context. A decrease in the signal in an MTS assay indicates a reduction in metabolic activity, which could be due to cell death or cytostatic effects (inhibition of proliferation).[11][13] Therefore, it is crucial to correlate these findings with data from assays that directly measure cell death, such as the LDH or apoptosis assays.

When evaluating a new chemical series, it is also beneficial to establish a structure-activity relationship (SAR). For example, modifications to the substituent at the 4-position of the quinolinone ring may significantly impact cytotoxic potency.[4]

Conclusion

The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of novel compounds derived from this compound. By understanding the principles, advantages, and limitations of different assays and by being vigilant about potential compound interference, researchers can generate robust and reliable data. A multi-assay approach, combining a primary screen for overall viability with secondary, more mechanistic assays, will provide the most comprehensive understanding of a compound's cytotoxic profile and its potential as a future therapeutic agent.

References

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  • Cell-based Assays for Assessing Toxicity: A Basic Guide. (n.d.).
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  • Design and Synthesis of Topoisomerases-Histone Deacetylase Dual Targeted Quinoline-Bridged Hydroxamates as Anticancer Agents. (2025). PubMed.
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Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 8-Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the 8-Fluoro Moiety

The introduction of a fluorine atom at the C-8 position of the quinolone core has been a pivotal strategy in enhancing the antibacterial potency and pharmacokinetic profile of this vital class of antibiotics. This modification often improves oral absorption and broadens the spectrum of activity, particularly against Gram-positive and anaerobic bacteria.[1] However, this structural alteration is not without its liabilities. The C-8 position, along with substituents at N-1 and C-7, is a critical determinant of the molecule's safety profile, influencing off-target interactions that can lead to significant adverse drug reactions (ADRs).[1][2]

This guide provides a comprehensive framework for evaluating the cross-reactivity of 8-fluoroquinolinone derivatives. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, establish self-validating protocols, and present comparative data to empower researchers to make informed decisions in the development of safer, more effective therapeutics. Our focus will be on the key off-target liabilities associated with the fluoroquinolone class: central nervous system (CNS) effects, cardiotoxicity, mitochondrial toxicity, and genotoxicity.

The Strategic Imperative for Early Off-Target Profiling

In modern drug discovery, front-loading safety assessment is not merely a regulatory hurdle but a strategic necessity. Early-stage in vitro safety pharmacology profiling allows for the identification and mitigation of potential ADRs, reducing clinical attrition and enhancing patient safety.[3] For 8-fluoroquinolones, a class with a history of market withdrawals due to severe ADRs, this proactive approach is paramount.[4]

A systematic evaluation of off-target activity helps to:

  • Select better lead candidates: By comparing the cross-reactivity profiles of multiple derivatives, teams can prioritize compounds with a wider therapeutic window.

  • Guide medicinal chemistry efforts: Understanding the structural drivers of off-target effects allows for the rational design of molecules that retain antibacterial efficacy while minimizing undesirable interactions.

  • Predict clinical risk: Early data provides a clearer picture of potential clinical hazards, informing the design of nonclinical and clinical studies.

The following sections will detail the critical experimental workflows to build a comprehensive safety profile for novel 8-fluoroquinolinone derivatives.

Part 1: Central Nervous System (CNS) Cross-Reactivity

CNS-related adverse events, ranging from dizziness and insomnia to seizures and psychosis, are well-documented for the fluoroquinolone class.[2][5] The primary mechanism is believed to be the antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[6][7] Inhibition of GABA-A signaling leads to neuronal hyperexcitability.

Experimental Workflow: Assessing GABA-A Receptor Antagonism

A tiered approach is recommended to characterize the potential for CNS cross-reactivity.

GABAA_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Assessment cluster_2 Tier 3: Mechanistic & In Vivo Correlation A Radioligand Binding Assay ([3H]Muscimol or [3H]Flunitrazepam) B Determine IC50 / Ki for Test Compounds A->B C Electrophysiology Assay (e.g., Xenopus Oocytes or Patch Clamp) B->C Hits with significant binding affinity D Measure inhibition of GABA-induced currents C->D E In Vivo Convulsive Potency Studies (e.g., mouse model) D->E Confirmed functional antagonists F Correlate in vitro IC50 with in vivo effects E->F

Caption: Tiered workflow for assessing CNS cross-reactivity.
Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptor

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the GABA-A receptor, providing an initial measure of binding affinity (IC50 or Ki).

Objective: To determine the in vitro binding affinity of 8-fluoroquinolinone derivatives for the GABA-A receptor complex.

Materials:

  • Radioligand: [³H]Muscimol (agonist site) or [³H]Flunitrazepam (benzodiazepine site).[1][8]

  • Receptor Source: Rat or mouse whole brain membrane homogenate.[1]

  • Buffers: Homogenization buffer (0.32 M sucrose), Binding buffer (50 mM Tris-HCl, pH 7.4).[1]

  • Non-specific binding control: High concentration of unlabeled GABA (10 mM).[1]

  • Apparatus: Homogenizer, ultracentrifuge, 96-well plates, rapid filtration device (cell harvester), liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rodent brains in ice-cold homogenization buffer.

    • Perform differential centrifugation steps to isolate the synaptic membrane fraction, involving low-speed spins to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet the membranes.[1]

    • Wash the membranes multiple times with ice-cold binding buffer to remove endogenous GABA. This is a critical step, as residual GABA will interfere with the assay.[9]

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test 8-fluoroquinolinone derivative.

    • Add the following to the appropriate wells:

      • Binding buffer.

      • Fixed concentration of radioligand (e.g., 5 nM [³H]Muscimol).[1]

      • For non-specific binding wells, add a saturating concentration of unlabeled GABA.

      • For test compound wells, add serial dilutions of the 8-fluoroquinolinone derivative.

    • Initiate the binding reaction by adding the prepared membrane homogenate (0.1-0.2 mg protein per well).[1]

    • Incubate the plate at 4°C for a defined period (e.g., 45-60 minutes) to reach equilibrium.[1]

  • Separation and Quantification:

    • Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl) to remove any non-specifically bound radioactivity.[1]

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

Part 2: Cardiotoxicity Cross-Reactivity

Drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP), is a major safety concern in drug development. This effect is most commonly caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[10][11] Several fluoroquinolones have been shown to inhibit the hERG channel, and this liability is highly dependent on the specific chemical structure.[11]

Comparative hERG Inhibition by Fluoroquinolones

Experimental data reveals a wide range of potencies for hERG channel inhibition among different fluoroquinolones. Notably, 8-halogenated derivatives like sparfloxacin are among the most potent inhibitors, while others like ciprofloxacin show significantly weaker activity.

Fluoroquinolone DerivativeKey Substituent(s)hERG IC50 (μM)Reference(s)
SparfloxacinC5-NH₂, C8-F 18 - 33.2[3][11]
Grepafloxacin (withdrawn)C5-CH₃37.5 - 50[11][12]
MoxifloxacinC8-OCH₃ 29 - 129[10][11]
GatifloxacinC8-OCH₃ 130[11]
LevofloxacinC8-H (tricyclic)915[11]
CiprofloxacinC8-H966 - >331 ( >100 µg/ml)[11][12]
OfloxacinC8-H (tricyclic)1420[11]

Note: IC50 values can vary based on experimental conditions (e.g., temperature, voltage protocol).

This data underscores that hERG inhibition is not a uniform class effect but is strongly influenced by specific structural motifs. The presence of a halogen at C-8, as in sparfloxacin, appears to contribute to higher potency.[2] Therefore, rigorous testing of novel 8-fluoro derivatives is essential.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Assay

This "gold standard" assay directly measures the flow of potassium ions through the hERG channel in a living cell and how it is affected by a test compound.[4][13]

Objective: To determine the functional inhibitory effect (IC50) of 8-fluoroquinolinone derivatives on the hERG potassium current.

Materials:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[13][14]

  • Recording Solutions: Specific intracellular (pipette) and extracellular (bath) solutions designed to isolate the hERG current.[14][15]

  • Patch-Clamp Rig: An inverted microscope, micromanipulators, amplifier (e.g., HEKA EPC10), digitizer, and data acquisition software (e.g., PatchMaster Pro).[14]

  • Positive Control: A known hERG blocker (e.g., E-4031, Dofetilide, or Moxifloxacin).[14][16]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture the hERG-expressing cells under standard conditions.

    • On the day of the experiment, detach the cells (e.g., with trypsin) and plate them at a low density onto glass coverslips in a recording chamber.

  • Electrophysiological Recording:

    • Mount the recording chamber on the microscope stage and perfuse with the extracellular solution, maintained at a physiological temperature (e.g., 35-37°C).[14]

    • Using a micromanipulator, approach a single cell with a glass micropipette filled with the intracellular solution.

    • Form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane patch under the pipette to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

  • Voltage Protocol and Data Acquisition:

    • Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current. The FDA recommends standardized protocols to ensure data quality and comparability.[15] A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step or ramp where the peak "tail current" is measured.[14][15]

    • Record baseline currents in the vehicle control solution (e.g., 0.1% DMSO in extracellular solution) until a stable response is achieved.[14]

  • Compound Application:

    • Apply increasing concentrations of the test 8-fluoroquinolinone derivative to the cell via the perfusion system.

    • Allow the current to reach a steady-state level of inhibition at each concentration before proceeding to the next.

    • At the end of the experiment, apply a saturating concentration of a potent hERG blocker (like E-4031) to measure and subtract any residual leak current.[14]

  • Data Analysis:

    • Measure the peak tail current amplitude at each test concentration.

    • Calculate the percentage of current inhibition relative to the baseline vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Part 3: Mitochondrial Toxicity and Genotoxicity

Mitochondrial Toxicity

Mitochondria, with their bacterial origins, are plausible off-targets for antibiotics. Fluoroquinolones have been shown to impair mitochondrial function, potentially through inhibition of mammalian topoisomerase II, leading to oxidative stress and damage.[6][17] This toxicity is implicated in severe ADRs like tendinopathy.[5]

Mitochondrial_Toxicity cluster_Mito FQ Fluoroquinolone ETC Electron Transport Chain (ETC) FQ->ETC Disrupts Top2 Topoisomerase II FQ->Top2 Inhibits Mito Mitochondrion ROS Reactive Oxygen Species (ROS) ETC->ROS Generates OxPhos Oxidative Phosphorylation (OxPhos) mtDNA mtDNA Top2->mtDNA maintains Damage Oxidative Damage (mtDNA, lipids, proteins) ROS->Damage Dysfunction Mitochondrial Dysfunction (Reduced ATP, Apoptosis) Damage->Dysfunction

Caption: Proposed mechanism of fluoroquinolone-induced mitochondrial toxicity.
Protocol 3: Seahorse XF Mito Stress Test

This assay provides a real-time functional assessment of mitochondrial health by measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[18][19]

Objective: To assess the impact of 8-fluoroquinolinone derivatives on key parameters of mitochondrial function in live cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 liver cells) in a Seahorse XF cell culture microplate and incubate overnight.[20]

  • Compound Treatment: Treat cells with various concentrations of the test 8-fluoroquinolinone derivative for a predetermined time (e.g., 24 hours for long-term effects).[21]

  • Assay Preparation: Hydrate the sensor cartridge and replace the cell culture medium with Seahorse XF assay medium. Incubate the plate in a non-CO₂ incubator.

  • Seahorse XF Analyzer Assay:

    • Load the prepared sensor cartridge with modulators of mitochondrial function:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (an uncoupling agent that collapses the proton gradient)

      • Port C: Rotenone/antimycin A (Complex I and III inhibitors)

    • Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, then sequentially inject the modulators and measure the OCR after each injection.

  • Data Analysis: The resulting OCR profile allows for the calculation of key parameters:

    • Basal Respiration: The baseline oxygen consumption.

    • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The peak OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to energy stress.

    • A significant reduction in these parameters by a test compound indicates mitochondrial toxicity.

Genotoxicity

Genotoxicity, the ability of a chemical to damage genetic material, is a critical safety endpoint. While fluoroquinolones are designed to damage bacterial DNA, some have shown genotoxic potential in mammalian cells, particularly in the presence of UV light (photomutagenicity).[13][19]

Protocol 4: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for mutagenic potential. It uses histidine-dependent strains of Salmonella typhimurium to detect mutations that restore the ability to synthesize histidine.[22][23][24]

Objective: To evaluate the potential of 8-fluoroquinolinone derivatives to induce gene mutations.

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[22]

  • Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from rat liver homogenate. This mimics mammalian metabolism, which can convert some non-mutagenic compounds into mutagenic metabolites.[22]

  • Plate Incorporation Assay:

    • In a test tube, mix the test compound (at several concentrations), the bacterial culture, and either the S9 mix or a buffer.[25]

    • Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed).[24]

    • Pour this mixture onto a minimal glucose agar plate (lacking histidine).

    • Prepare positive controls (known mutagens like sodium azide) and negative controls (vehicle).[22]

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 48-72 hours.[24]

    • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control indicates a positive (mutagenic) result.

Conclusion and Future Directions

The 8-fluoro moiety is a powerful tool for enhancing the antibacterial properties of quinolones, but it necessitates a vigilant and comprehensive assessment of potential off-target cross-reactivities. The guide presented here outlines a logical, tiered approach to evaluating the key safety liabilities associated with this structural class. By integrating in vitro binding assays, functional assessments, and toxicity evaluations early in the discovery pipeline, researchers can build a robust safety profile for their candidate molecules.

The data clearly indicates that adverse effects are not an unavoidable class-wide phenomenon but are instead highly dependent on the specific molecular structure. This provides a clear opportunity for medicinal chemists to design safer 8-fluoroquinolinone derivatives by understanding and mitigating the structural features associated with off-target interactions. Future work, including the development of more precise Quantitative Structure-Toxicity Relationship (QSTR) models, will further aid in the prospective design of potent and safe next-generation antibiotics.[26]

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  • Hori S, et al. Inhibitory effect of new quinolones on GABA(A) receptor-mediated response and its potentiation with felbinac in Xenopus oocytes injected with mouse-brain mRNA: correlation with convulsive potency in vivo. J Pharmacol Exp Ther. 1993;266(3):1429-36.
  • Seifert H, et al. Comparative activities of ciprofloxacin, clinafloxacin, gatifloxacin, gemifloxacin, levofloxacin, moxifloxacin, and trovafloxacin against epidemiologically defined acinetobacter baumannii strains. Antimicrob Agents Chemother. 2000;44(8):2211-3.
  • Naber KG, et al. In vitro activity of gatifloxacin compared with gemifloxacin, moxifloxacin, trovafloxacin, ciprofloxacin and ofloxacin against uropathogens cultured from patients with complicated urinary tract infections. Int J Antimicrob Agents. 2001;17(1):19-24.
  • Saravolatz LD, Leggett J. Gatifloxacin, Gemifloxacin, and Moxifloxacin: The Role of 3 Newer Fluoroquinolones. Clin Infect Dis. 2003;37(9):1210-5.
  • Al-Hussaini K, et al. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. J Med Chem. 2022;65(1):114-156.
  • Lee S, et al. Quantitative Structure−Activity Relationship Model for Prediction of Genotoxic Potential for Quinolone Antibacterials. Environ Sci Technol. 2008;42(11):4214-9.
  • Al-Jedai A, et al. Comparative Analysis of Adverse Drug Reactions Associated with Fluoroquinolones and Other Antibiotics: A Retrospective Pharmacovigilance Study.
  • Aldred KJ, et al. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics (Basel). 2023;12(5):854.

Sources

Safety Operating Guide

Navigating the Disposal of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one, a halogenated organic compound utilized in pharmaceutical research and development. Adherence to these protocols is imperative for ensuring the safety of all personnel and maintaining compliance with hazardous waste regulations. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar chemical entities.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Corrosivity: Assumed to cause severe skin burns and eye damage based on structural similarity to known corrosive quinolinones.[1][2]

  • Halogenated Nature: Contains both bromine and fluorine, requiring disposal as halogenated organic waste.

  • Toxicity: The toxicological properties have not been fully elucidated; therefore, it should be handled as a potentially toxic substance.

  • Environmental Persistence: Fluoroquinolone compounds can be persistent in the environment, making proper disposal crucial to prevent ecological contamination.

PropertyValue/InformationSource
Chemical Name This compound
CAS Number 176912-29-1[4]
Molecular Formula C₁₀H₇BrFNO[4]
Molecular Weight 256.07 g/mol
Known Hazards Corrosive (inferred), Causes severe skin burns and eye damage (inferred)[1]
Waste Classification Halogenated Organic Waste[5]

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[6] All materials contaminated with this compound must be collected and managed as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste materials, ensure you are wearing the appropriate PPE. This is critical to prevent dermal and ocular exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical splash goggles or a face shield must be worn.

  • Lab Coat: A properly fitting laboratory coat should be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, all handling of the solid compound and its waste should be conducted within a certified chemical fume hood.

Step 2: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[7][5]

  • Solid Waste:

    • Collect unused or expired this compound in its original container or a clearly labeled, dedicated hazardous waste container.

    • Any contaminated disposable labware, such as weighing papers, pipette tips, and gloves, must be placed in a separate, leak-proof container or a heavy-duty plastic bag clearly labeled as "Halogenated Organic Waste."

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled liquid hazardous waste container.

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [7] This is because the disposal methods differ, and co-mingling can significantly increase disposal costs and complicate the treatment process.

Step 3: Containerization and Labeling - Clarity is Key

All waste containers must be in good condition, compatible with the chemical, and have a secure, screw-top cap to prevent leaks.

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." If it is a mixed waste stream, all components must be listed. Your institution's specific waste labeling requirements must be followed.

Step 4: Storage and Collection - Awaiting Professional Disposal
  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Arrange for the collection of the waste by your institution's licensed hazardous waste disposal service. Provide them with a complete and accurate inventory of the waste.

Step 5: The Final Destination - High-Temperature Incineration

The standard and safest method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[8] This process is designed to achieve complete destruction of the chemical. These incinerators are equipped with advanced air pollution control systems, including scrubbers, to neutralize the acidic gases (HBr and HF) that are formed during combustion, thereby protecting the environment.[9][10]

Spill Management: An Emergency Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent the spread of contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor or safety officer.

  • Don PPE: Before addressing the spill, ensure you are wearing the full complement of appropriate PPE.

  • Containment: For solid spills, carefully cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. For liquid spills, use a spill kit absorbent to contain the liquid.

  • Cleanup: Carefully sweep or wipe up the contained material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident according to your institution's policies.

The Rationale Behind the Protocol: A Deeper Dive

The stringent procedures outlined above are rooted in the chemical properties of halogenated organic compounds and the principles of chemical safety.

The "Why" of Segregation

The segregation of halogenated from non-halogenated waste is a critical step driven by both safety and logistical considerations. Non-halogenated solvent waste can often be recycled as fuel, a more cost-effective and environmentally preferable disposal route.[5] However, the presence of halogens interferes with this process and necessitates the more complex and expensive incineration with acid gas scrubbing.

Diagram: Disposal Decision Workflow

Sources

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4-(Bromomethyl)-8-fluoroquinolin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.